Didodecyl succinate
Description
Properties
IUPAC Name |
didodecyl butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54O4/c1-3-5-7-9-11-13-15-17-19-21-25-31-27(29)23-24-28(30)32-26-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJMZCVEBLDYCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208536 | |
| Record name | Dilauryl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5980-15-4 | |
| Record name | 1,4-Didodecyl butanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5980-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dilauryl succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dilauryl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Didodecyl succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Didodecyl succinate synthesis pathway and mechanism
An In-Depth Technical Guide to the Synthesis of Didodecyl Succinate: Pathways, Mechanisms, and Practical Insights
Executive Summary
This compound is a diester of significant interest in various industrial and scientific fields, notably as a solubilizer in pharmaceutical formulations and as a rust inhibitor in lubricants.[1][2] Its synthesis, while based on fundamental organic chemistry principles, requires a nuanced understanding of reaction kinetics and equilibrium to achieve high yields and purity. This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound—the Fischer-Speier esterification of succinic acid and 1-dodecanol.
Authored from the perspective of a Senior Application Scientist, this document delves into the causality behind experimental choices, offering not just a protocol but a framework for understanding and optimizing the reaction. We will explore the reaction mechanism in detail, discuss critical process parameters, and provide a self-validating, step-by-step experimental workflow. Furthermore, we will briefly examine enzymatic synthesis as a green alternative, present key quantitative data in a structured format, and support all claims with authoritative references.
Introduction to this compound
This compound (also known as dilauryl succinate) is an organic compound with the chemical formula C28H54O4 and a molecular weight of 454.74 g/mol .[2][3] Structurally, it is the diester formed from succinic acid, a four-carbon dicarboxylic acid, and two molecules of 1-dodecanol (lauryl alcohol), a twelve-carbon fatty alcohol. Its long, nonpolar alkyl chains render it highly lipophilic, a key property underpinning its applications.
Key Applications:
-
Pharmaceutical Industry: It serves as an effective solubilizer, enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), such as the antiarrhythmic drug Dronedarone Hydrochloride.[2]
-
Industrial Lubricants: As a derivative of dodecenyl succinic acid, it functions as a rust inhibitor in engine oils, metalworking fluids, and hydraulic fluids by forming a protective, non-polar film on metal surfaces that repels water and oxygen.[1]
-
Organic Synthesis: It is used as a building block or intermediate in the synthesis of other complex organic molecules.[2]
Primary Synthesis Pathway: Fischer-Speier Esterification
The most direct and widely employed method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of succinic acid with two equivalents of 1-dodecanol.[4]
Overall Reaction:
Reaction Mechanism
The Fischer esterification is a reversible, multi-step process.[5] The mechanism, detailed below, is identical for both carboxylic acid groups on the succinic acid molecule. The key is the initial activation of the carbonyl group by the acid catalyst, which makes it significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[6]
The mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) is a useful way to remember the sequence.[5]
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.
-
Nucleophilic Attack (Addition): The lone pair on the oxygen of 1-dodecanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).
-
Deprotonation/Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This is a rapid equilibrium step that converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[5][6]
-
Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.
-
Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.
Figure 1: Generalized Fischer Esterification Mechanism.
Critical Parameters & Causality
The reversible nature of the Fischer esterification means that reaction conditions must be carefully controlled to maximize product yield.[4]
-
Stoichiometry and Equilibrium: The reaction produces one mole of water for every mole of ester formed. According to Le Châtelier's Principle, the equilibrium can be shifted toward the products by either using a large excess of one reactant (typically the less expensive one, 1-dodecanol) or by actively removing water as it is formed.[5][6] A study found that increasing the alcohol-to-acid ratio from 1:1 to 10:1 could increase ester yield from 65% to 97%.[5]
-
Water Removal: For a high-boiling alcohol like 1-dodecanol, using it as the solvent is impractical. The most effective strategy is the azeotropic removal of water. This is achieved by adding an immiscible solvent, such as toluene, that forms a low-boiling azeotrope with water. By heating the reaction to reflux, the water-toluene azeotrope distills off and is collected in a Dean-Stark trap, physically removing water from the equilibrium and driving the reaction to completion.[7]
-
Catalyst Selection: Strong Brønsted acids like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common catalysts.[6][7] H₂SO₄ is a potent dehydrating agent, which further helps to remove water.[4] However, its strong oxidizing nature can sometimes lead to charring and side products. p-TsOH is a solid, making it easier to handle, and is generally less corrosive, often leading to cleaner reactions. Lewis acids like hafnium(IV) or zirconium(IV) salts can also be used.[6]
-
Temperature: The reaction requires heat to proceed at a reasonable rate. It is typically conducted at the reflux temperature of the chosen solvent (e.g., toluene, ~111°C) to facilitate the azeotropic removal of water.[7]
Experimental Protocol: Synthesis of this compound
This protocol describes a self-validating system for the synthesis of this compound on a laboratory scale, incorporating best practices for driving the reaction to completion and ensuring product purity.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Moles | Amount |
| Succinic Acid | C₄H₆O₄ | 118.09 | 0.10 | 11.81 g |
| 1-Dodecanol | C₁₂H₂₆O | 186.34 | 0.22 | 41.00 g (1.1 eq/grp) |
| p-Toluenesulfonic Acid | C₇H₈O₃S·H₂O | 190.22 | 0.005 | 0.95 g (5 mol%) |
| Toluene | C₇H₈ | 92.14 | - | 150 mL |
| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | - | ~100 mL |
| Brine (Sat. NaCl) | NaCl | 58.44 | - | ~50 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | ~10 g |
Step-by-Step Procedure
-
Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.
-
Charging the Reactor: To the flask, add succinic acid (11.81 g, 0.10 mol), 1-dodecanol (41.00 g, 0.22 mol), p-toluenesulfonic acid monohydrate (0.95 g, 0.005 mol), and toluene (150 mL).
-
Reaction: Heat the mixture to a steady reflux using a heating mantle. The causality here is to provide sufficient thermal energy to overcome the reaction's activation energy and to distill the water-toluene azeotrope. Stir the mixture vigorously.
-
Monitoring: The reaction progress is monitored by observing the collection of water in the graduated arm of the Dean-Stark trap. The theoretical yield of water is 3.6 mL (0.20 mol). The reaction is considered complete when water ceases to collect, typically after 4-6 hours.
-
Cooling: Once complete, remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Work-up (Neutralization): Transfer the cooled mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 50 mL). This step is critical to neutralize the p-TsOH catalyst and quench any unreacted succinic acid.[7]
-
Brine (1 x 50 mL). This wash removes residual water and helps to break up any emulsions.
-
-
Drying and Filtration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate. The drying agent removes trace amounts of water dissolved in the toluene. Filter the mixture to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the toluene. This step should yield the crude product as a waxy solid or oil.
-
Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or isopropanol.
Figure 2: Step-by-step experimental workflow.
Alternative Pathway: Enzymatic Esterification
As an alternative to harsh acid catalysts, enzymatic synthesis offers a greener and more selective route. Lipases, particularly immobilized Candida antarctica Lipase B (CALB), are highly effective for catalyzing esterification reactions.[8][9]
The process typically involves the transesterification of a short-chain succinate ester (like dimethyl succinate) with 1-dodecanol, or the direct esterification of succinic acid.[8][10]
Advantages:
-
Mild Conditions: Reactions are often run at lower temperatures (e.g., 60-90°C), preventing side reactions and product degradation.[11]
-
High Selectivity: Enzymes can be highly specific, reducing the formation of byproducts.
-
Environmental Compatibility: Avoids the use of corrosive acids and heavy metal catalysts.[9]
Considerations:
-
Cost: Industrial-grade enzymes can be more expensive than traditional chemical catalysts.
-
Reaction Time: Enzymatic reactions can be slower, sometimes requiring 24-48 hours for high conversion.[11]
-
Immobilization: The enzyme is typically immobilized on a solid support to allow for easy recovery and reuse.[8]
Conclusion
The synthesis of this compound is most reliably achieved through Fischer-Speier esterification, a cornerstone reaction in organic synthesis. The success of this method hinges on a thorough understanding of its reversible nature and the deliberate application of principles, such as Le Châtelier's, to drive the reaction toward completion. By carefully controlling stoichiometry, employing an acid catalyst, and efficiently removing the water byproduct via azeotropic distillation, researchers can consistently obtain high yields of the desired product. While enzymatic methods present a promising green alternative, the robustness, scalability, and cost-effectiveness of the classic Fischer esterification ensure its continued relevance in both academic and industrial settings.
References
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Shanghai Minglan Chemical. (2023). What Is Dodecyl Succinic Acid Rust Inhibitor?
-
Chemical Bull Pvt. Ltd. This compound | 5980-15-4.
-
Campbell, C. D., & Jaffe, E. E. (1993). Process for the synthesis of dialkyl succinylsuccinate esters and their conversion to dialkyl 2,5-diarylamino-3,6-dihydroterepht. European Patent No. EP 0 536 083 A1.
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University of Waterloo. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
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Organic Chemistry Portal. (n.d.). Fischer Esterification.
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Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
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Pospiech, D., et al. (2021). Enzymatic Synthesis of Poly(alkylene succinate)s: Influence of Reaction Conditions. Processes, 9(3), 411.
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TCI Chemicals. (n.d.). This compound | 5980-15-4.
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MDPI. (2021). Enzymatic Synthesis of Poly(alkylene succinate)s: Influence of Reaction Conditions.
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Master Organic Chemistry. (2022). Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions.
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Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 5980-15-4.
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TIB-Leibniz Information Centre for Science and Technology. (2021). Enzymatic Synthesis of Poly(alkylene succinate)s: Influence of Reaction Conditions.
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OperaChem. (2024). Fischer Esterification-Typical Procedures.
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Google Patents. (2014). CN103833703A - Dodecenyl succinic anhydride synthesis process based on control of cooling time.
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A1Suppliers. (n.d.). This compound.
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ResearchGate. (2021). Bio-Based Poly(Butylene succinate-co-dodecylene succinate) Derived from 1,12-Dodecanediol: Synthesis and Characterization.
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ResearchGate. (2022). An efficient and safe process for synthesis of doxylamine succinate.
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UPCommons. (2014). A Green Strategy for the Synthesis of Poly(ethylene succinate) and its Copolyesters via Enzymatic Ring Opening Polymerization.
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Master Organic Chemistry. (2022). Transesterification.
-
Google Patents. (2011). CN102093219A - Method for synthesizing succinyl succinic dialkyl ester.
-
Reddy, C. R., et al. (2005). Esterification of succinic anhydride to di-(p-cresyl) succinate over M-montmorillonite clay catalysts. Journal of Molecular Catalysis A: Chemical, 229(1-2), 31-37.
-
European Patent Office. (2018). PROCESS FOR THE PREPARATION OF SUCCINIC ACID ESTER - EP 2958885 B1.
-
ResearchGate. (2020). Enzymatic synthesis of biobased poly(1,4-butylene succinate-ran-2,3-butylene succinate) copolyesters and characterization. Influence of 1,4- and 2,3-butanediol contents.
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ResearchGate. (n.d.). Synthesis of poly(butylene succinate): (a) Esterification reaction of...
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An In-Depth Technical Guide to the Physicochemical Properties of Didodecyl Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Didodecyl Succinate
This compound (DDS), also known as dilauryl succinate, is a diester of succinic acid and dodecanol. With the molecular formula C₂₈H₅₄O₄ and a molecular weight of 454.74 g/mol , this long-chain aliphatic ester presents as a white to light yellow crystalline solid at room temperature.[1][2] Its unique molecular structure, featuring a polar core and two long, nonpolar alkyl chains, imparts amphiphilic properties that are of significant interest in various scientific and industrial applications, particularly within the pharmaceutical realm.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational understanding for researchers and professionals in drug development and materials science. We will delve into its key physical characteristics, spectroscopic profile, and relevant experimental protocols, providing the necessary insights for its effective application.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its successful application. The following section details the key physical and chemical characteristics of this compound.
Visual and Physical Characteristics
This compound is a solid at standard conditions, typically appearing as a white to light yellow crystalline powder.[2] Its melting point is a critical parameter for handling and formulation, and it is consistently reported to be around 40 °C.[3][4] Commercial grades of this compound often specify a purity of greater than 93.0% as determined by gas chromatography (GC).[1][2]
Solubility Profile
One of the notable applications of this compound in the pharmaceutical industry is as a solubilizer for poorly soluble drugs.[6] For instance, it has been reported to enhance the solubility of Dronedarone Hydrochloride, a medication used for arrhythmias.[6] The mechanism of solubilization likely involves the encapsulation of the hydrophobic drug molecule within a microenvironment formed by the long alkyl chains of the this compound molecules.
Table 1: Summary of Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₅₄O₄ | [2] |
| Molecular Weight | 454.74 g/mol | [2] |
| CAS Number | 5980-15-4 | [2] |
| Appearance | White to light yellow crystalline solid | [2] |
| Melting Point | ~ 40 °C | [3][4] |
| Purity (typical) | >93.0% (GC) | [2] |
| Boiling Point | Not available | |
| Density | Not available | |
| Refractive Index | Not available |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a compound. This section outlines the expected spectroscopic features of this compound based on the known characteristics of long-chain esters.
Infrared (IR) Spectroscopy
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands indicative of its ester functionality. A strong, sharp peak is anticipated in the region of 1735-1750 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the ester group. Additionally, two or more distinct bands for the C-O stretching vibrations are expected within the 1000-1300 cm⁻¹ region. The presence of long alkyl chains will be confirmed by strong C-H stretching vibrations just below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound will provide detailed information about the arrangement of protons in the molecule. Key expected signals include:
-
A triplet corresponding to the terminal methyl protons (-CH₃) of the dodecyl chains.
-
A multiplet for the methylene protons adjacent to the ester oxygen (-O-CH₂-).
-
A singlet for the methylene protons of the succinate backbone (-O-C(O)-CH₂-CH₂-C(O)-O-).
-
A complex series of multiplets for the remaining methylene protons of the long dodecyl chains.
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon environment. Expected chemical shifts include:
-
A signal for the carbonyl carbon of the ester group in the downfield region (typically 170-175 ppm).
-
A signal for the methylene carbon adjacent to the ester oxygen.
-
A signal for the methylene carbons of the succinate backbone.
-
A series of signals for the carbons of the dodecyl chains, with the terminal methyl carbon appearing at the most upfield position.
Mass Spectrometry (MS)
The mass spectrum of this compound, likely obtained through electron ionization (EI), would show a molecular ion peak (M⁺) at m/z = 454.74. The fragmentation pattern is expected to be characteristic of long-chain esters. Common fragmentation pathways include cleavage of the C-O bond, leading to the formation of an acylium ion, and fragmentation of the long alkyl chains.
Experimental Protocols for Physicochemical Characterization
To ensure the quality and consistency of this compound for research and development, standardized experimental protocols for determining its physicochemical properties are essential.
Synthesis of this compound
This compound can be synthesized via a Fischer esterification reaction between succinic acid and dodecanol in the presence of an acid catalyst, such as sulfuric acid.
Step-by-Step Methodology:
-
Combine succinic acid and a molar excess of dodecanol in a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus to remove the water formed during the reaction.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a base, such as sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to obtain pure this compound.
Caption: Workflow for the synthesis of this compound.
Determination of Melting Point
The melting point of this compound can be accurately determined using a capillary melting point apparatus.
Step-by-Step Methodology:
-
Finely powder a small amount of the crystalline this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
Determination of Density
As a solid, the density of this compound can be determined using a gas pycnometer, which measures the volume of the solid by displacing an inert gas. For the molten state, a vibrating tube densitometer can be used.
Determination of Refractive Index
The refractive index of this compound in its molten state can be measured using an Abbe refractometer.
Step-by-Step Methodology:
-
Heat the sample of this compound slightly above its melting point to obtain a clear liquid.
-
Apply a few drops of the molten sample onto the prism of the Abbe refractometer, which should be pre-heated to a temperature above the melting point.
-
Close the prism and allow the sample to equilibrate.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index value from the instrument's scale.
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An In-depth Technical Guide on the Thermal Behavior and Phase Transitions of Didodecyl Succinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Didodecyl succinate (DDS), a long-chain diester, is a compound of increasing interest in various scientific and industrial fields, including as a phase change material (PCM) for thermal energy storage and as an excipient in pharmaceutical formulations. Its thermal behavior, particularly its phase transitions, dictates its performance and stability in these applications. This technical guide provides a comprehensive exploration of the thermal properties of this compound, detailing its synthesis, phase transition behavior, and thermal stability. We present established methodologies for its characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), offering field-proven insights into experimental design and data interpretation. This guide is intended to be a valuable resource for researchers and professionals working with or developing applications for long-chain esters.
Introduction to this compound
This compound (C28H54O4, MW: 454.74 g/mol ) is the diester of succinic acid and dodecanol. At ambient temperature, it exists as a white to light yellow crystalline solid.[1] Its long aliphatic chains impart a waxy character, making it a candidate for applications requiring specific melting and crystallization profiles. Understanding the thermodynamics and kinetics of its phase transitions is crucial for optimizing its performance, whether for latent heat storage or as a structured component in a drug delivery system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C28H54O4 | [1] |
| Molecular Weight | 454.74 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| Physical State (20°C) | Solid | [1] |
| Melting Point | 38.0 to 43.0 °C | [1] |
| Purity (by GC) | >90.0% |
Synthesis of this compound
The most common and straightforward method for synthesizing this compound is through Fischer esterification. This reaction involves the acid-catalyzed esterification of succinic acid with dodecanol. The general reaction is as follows:
Succinic Acid + 2 Dodecanol ⇌ this compound + 2 H₂O
A typical laboratory-scale synthesis protocol is provided below. The rationale behind each step is to drive the equilibrium towards the product side, primarily by removing the water byproduct.
Fischer Esterification Protocol
Materials:
-
Succinic acid
-
Dodecanol (Lauryl alcohol)
-
Sulfuric acid (or other acid catalyst, e.g., p-toluenesulfonic acid)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Dean-Stark apparatus
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine succinic acid and a molar excess of dodecanol (e.g., 2.2 equivalents).
-
Solvent and Catalyst Addition: Add toluene to the flask to facilitate the azeotropic removal of water. Add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine to remove any remaining aqueous impurities.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the toluene solvent using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield pure this compound.[2]
-
Figure 1: General workflow for the synthesis of this compound via Fischer esterification.
Thermal Behavior and Phase Transitions
The thermal behavior of long-chain esters like this compound can be complex, often involving more than a simple solid-liquid transition. These materials can exhibit polymorphism, where different crystalline forms with distinct thermodynamic stabilities and melting points can exist.[2]
Melting and Crystallization
The primary phase transition of interest is the melting from a solid to a liquid state. For this compound, this occurs in the range of 38-43°C.[1] The reverse process, crystallization, occurs upon cooling. The crystallization temperature is typically lower than the melting temperature, a phenomenon known as supercooling. The degree of supercooling is an important parameter, especially in applications like PCMs, as it affects the thermal energy release profile.
Solid-Solid Phase Transitions
Long-chain molecules can undergo solid-solid phase transitions at temperatures below their melting point. These transitions involve changes in the packing of the molecules within the crystal lattice, leading to different polymorphic forms. These transitions are often of a lower energetic magnitude than the melting transition but are crucial for understanding the complete thermal profile of the material.
Thermal Stability
Thermogravimetric analysis (TGA) is employed to determine the thermal stability of this compound. In an inert atmosphere (e.g., nitrogen), the onset of mass loss indicates the temperature at which the material begins to decompose. For long-chain esters, decomposition temperatures are generally well above 200°C, indicating good thermal stability for most applications. Studies on similar long-chain diesters have shown them to be stable up to approximately 248°C.[2]
Experimental Characterization
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for investigating the phase transitions of materials. It measures the difference in heat flow between a sample and a reference as a function of temperature.
Objective: To determine the melting temperature (Tm), crystallization temperature (Tc), enthalpy of fusion (ΔHf), and to detect any solid-solid phase transitions.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.[1]
-
Thermal Program:
-
First Heating Scan: Heat the sample from a low temperature (e.g., 0°C) to a temperature well above its melting point (e.g., 80°C) at a constant heating rate (e.g., 10°C/min). This scan erases the sample's prior thermal history.
-
Cooling Scan: Cool the sample from 80°C back to 0°C at a controlled rate (e.g., 10°C/min). This allows for the observation of the crystallization exotherm.
-
Second Heating Scan: Heat the sample again from 0°C to 80°C at the same heating rate as the first scan. This scan provides information on the thermal behavior of the sample after controlled cooling.
-
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[3]
Figure 2: Schematic of a typical DSC temperature program for analyzing this compound.
-
Melting Peak (Endotherm): The peak of the endothermic event on the second heating scan corresponds to the melting temperature (Tm). The area under this peak is proportional to the enthalpy of fusion (ΔHf).
-
Crystallization Peak (Exotherm): The peak of the exothermic event on the cooling scan corresponds to the crystallization temperature (Tc).
-
Solid-Solid Transitions: Smaller endothermic or exothermic peaks observed at temperatures below the main melting peak may indicate solid-solid phase transitions.
Table 2: Representative DSC Data for Long-Chain Diesters
| Compound | Melting Temp. (°C) | Enthalpy of Fusion (J/g) | Reference |
| Ditetradecyl Adipate | 44 | 142.4 | [2] |
| Dioctadecyl Adipate | 60 | 186.2 | [2] |
| Poly(butylene succinate) | ~111 | - | [4] |
| Poly(ethylene succinate) | ~102 | - | [5] |
Note: This data is for analogous compounds and serves as an example of the expected range of values for long-chain diesters.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is primarily used to assess the thermal stability and decomposition profile of a material.
Objective: To determine the onset of thermal decomposition and the degradation profile of this compound.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA pan (e.g., alumina or platinum).[3]
-
Atmosphere: Purge the TGA furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[3]
-
Thermal Program: Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[3]
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
Figure 3: Workflow for Thermogravimetric Analysis of this compound.
The TGA thermogram plots the percentage of the initial mass remaining on the y-axis against the temperature on the x-axis. The onset of the sharp decrease in mass indicates the beginning of thermal decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperature at which the rate of mass loss is maximal. For poly(alkylene succinate)s, maximum decomposition rates are observed at temperatures between 420-430°C.[6]
Table 3: Representative TGA Data for Long-Chain Esters and Related Polymers
| Compound | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Atmosphere | Reference |
| Ditetradecyl Adipate | ~248 | - | - | [2] |
| Dioctadecyl Adipate | ~342 | - | - | [2] |
| Poly(alkylene succinate)s | - | 420-430 | Nitrogen | [6] |
| Neryl long-chain esters | >200 | - | Air | [7] |
Note: This data is for analogous compounds and serves as an example of the expected thermal stability.
Conclusion
The thermal behavior of this compound is a critical aspect that governs its suitability for a range of applications, from thermal energy storage to pharmaceutical formulations. This technical guide has provided a comprehensive overview of its synthesis, phase transitions, and thermal stability. The detailed experimental protocols for DSC and TGA, along with insights into data interpretation, offer a robust framework for the characterization of this and other long-chain esters. A thorough understanding of these properties, gained through the methodologies described herein, is essential for the rational design and optimization of materials and products incorporating this compound.
References
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Journal of Thermal Analysis and Calorimetry. Thermal properties of neryl long-chain esters obtained under microwave irradiation. [Link]
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ResearchGate. TG, DTG, and DSC curves for linear geranyl diesters. [Link]
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MDPI. Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. [Link]
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Navigating the Nexus of Chemistry and Safety: A Technical Guide to the Toxicological and Biocompatibility Assessment of Didodecyl Succinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Didodecyl succinate, a diester of succinic acid and dodecyl alcohol, presents a compelling profile for various applications, including as a solubilizing agent in pharmaceutical formulations. As with any compound intended for biomedical or industrial use where human contact is anticipated, a thorough evaluation of its toxicological and biocompatibility profile is paramount. This technical guide addresses the current landscape of knowledge regarding this compound and, in light of the limited publicly available safety data, provides a comprehensive framework for its toxicological and biocompatibility assessment. This document is structured to guide researchers and drug development professionals through the requisite experimental evaluations, grounded in internationally recognized standards from the International Organization for Standardization (ISO) and the Organisation for Economic Co-operation and Development (OECD).
Introduction to this compound: Properties and Applications
This compound, also known as Dilauryl succinate, is an organic compound with the chemical formula C28H54O4 and a molecular weight of 454.74 g/mol .[1][2][3] Its ester structure imparts lipophilic characteristics, making it a candidate for various applications where this property is advantageous.
Known and Potential Applications Include:
-
Pharmaceutical Formulations: It has been identified as a potential solubilizer in drug formulations, for instance, to enhance the solubility of medications like Dronedarone Hydrochloride.[1]
-
Organic Synthesis: Utilized as a reagent or intermediate in the synthesis of other organic molecules.[1]
-
Biochemical Research: Employed as a biochemical for proteomics research.[2]
-
Industrial Lubricants: While data on this compound itself is scarce, the related compound, Dodecyl Succinic Acid (DSA), is used as a corrosion inhibitor in lubricating oils, metalworking fluids, and hydraulic fluids.[4][5] This suggests a potential, though unconfirmed, role for its diester derivative in similar applications.
Despite these applications, a critical gap exists in the scientific literature concerning the comprehensive toxicological and biocompatibility profile of this compound. This guide aims to provide a systematic approach to bridge this gap.
Acknowledging the Data Gap: The Imperative for a Structured Evaluation
A thorough review of publicly accessible scientific databases reveals a significant scarcity of toxicological data for this compound. For instance, no public data for acute toxicity endpoints such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) are readily available.[6] This stands in contrast to more extensively studied compounds and underscores the necessity of conducting a full suite of toxicological and biocompatibility tests before this compound can be widely adopted, particularly in applications involving human contact.
The following sections outline a recommended testing strategy, adhering to the principles of scientific integrity and regulatory compliance.
A Proposed Framework for Toxicological Assessment
The toxicological evaluation of a chemical compound is a multi-faceted process designed to identify potential adverse effects on biological systems. The following assays, based on OECD guidelines, provide a robust framework for assessing the safety of this compound.
In Vitro Cytotoxicity Assessment (ISO 10993-5)
The initial step in any biocompatibility evaluation is to assess the potential for a material to cause cell death.[7] The in vitro cytotoxicity test is a sensitive and widely used method for this purpose.
Experimental Protocol: Extract Dilution Method
-
Preparation of Test Extracts:
-
This compound is extracted in a cell culture medium (e.g., MEM) with and without serum at a concentration relevant to its intended use. Extraction is typically performed at 37°C for 24 hours.
-
-
Cell Culture:
-
A suitable mammalian cell line (e.g., L929 mouse fibroblasts) is cultured to a near-confluent monolayer in 96-well plates.
-
-
Exposure:
-
The culture medium is replaced with serial dilutions of the this compound extract. Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are run in parallel.
-
-
Incubation:
-
Cells are incubated with the extracts for a defined period (e.g., 24-72 hours).
-
-
Assessment of Cytotoxicity:
-
Cell viability is quantified using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The optical density is measured, and cell viability is expressed as a percentage of the negative control.
-
-
Interpretation:
-
A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[8]
-
Caption: Workflow for In Vitro Cytotoxicity Testing of this compound.
Genotoxicity Assessment
Genotoxicity assays are designed to detect direct or indirect damage to DNA. A standard battery of in vitro tests is recommended to assess different genotoxic endpoints.
Recommended In Vitro Genotoxicity Assays:
| Assay | OECD Guideline | Endpoint Detected |
| Bacterial Reverse Mutation Assay (Ames Test) | OECD 471 | Gene mutations (point mutations and frameshifts)[9] |
| In Vitro Mammalian Chromosomal Aberration Test | OECD 473 | Structural chromosome damage[10] |
| In Vitro Mammalian Cell Gene Mutation Test (e.g., HPRT assay) | OECD 476 | Gene mutations in mammalian cells[9] |
In Vivo Acute Systemic Toxicity (OECD 420)
This test provides information on the potential health hazards likely to arise from a single, short-term oral exposure to a substance.
Experimental Protocol: Fixed Dose Procedure
-
Animal Model:
-
Typically, female rats are used.[11]
-
-
Sighting Study:
-
A preliminary study is conducted on a small number of animals to determine the appropriate starting dose for the main study.
-
-
Main Study:
-
Groups of animals are dosed at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight).[12]
-
-
Administration:
-
This compound is administered by gavage.
-
-
Observation Period:
-
Animals are observed for 14 days for signs of toxicity and mortality.[12] Body weight is recorded weekly.
-
-
Endpoint:
-
The test identifies the dose level that causes evident toxicity but not mortality. This allows for classification of the substance according to the Globally Harmonised System (GHS).[12]
-
Irritation and Sensitization
These tests evaluate the potential of a substance to cause local irritation to skin and eyes upon contact, and to elicit an allergic response upon repeated exposure.
Recommended Irritation and Sensitization Assays:
| Assay | OECD Guideline | Purpose |
| Acute Dermal Irritation/Corrosion | OECD 404 | To assess the potential for skin irritation or corrosion.[2][13][14][15] |
| Acute Eye Irritation/Corrosion | OECD 405 | To evaluate the potential for eye irritation or corrosion.[1][5][6][16][17] |
| Skin Sensitization (e.g., Local Lymph Node Assay) | OECD 429 | To determine the potential for a substance to induce skin sensitization. |
Biocompatibility Evaluation for Medical Applications
For applications where this compound may come into contact with blood or be implanted within the body, a more specific set of biocompatibility tests is required, guided by the ISO 10993 series of standards.[18][19][20]
Hemocompatibility (ISO 10993-4)
These tests are crucial for any material that will have direct or indirect contact with blood. The primary endpoints of concern are thrombosis, coagulation, platelets, hematology, and immunology.[21]
Key Hemocompatibility Tests:
| Test Category | Endpoint | Example Assay |
| Hemolysis | Red blood cell lysis | ASTM F756-17 method[22] |
| Coagulation | Activation of the coagulation cascade | Partial Thromboplastin Time (PTT)[3] |
| Platelets | Platelet activation and adhesion | Platelet count and morphology |
| Immunology | Activation of the complement system | SC5b-9 assay |
Caption: Key areas of assessment in hemocompatibility testing.
In Vivo Implantation Studies (ISO 10993-6)
To evaluate the local tissue response to an implanted material, in vivo implantation studies are necessary. These studies assess the material's interaction with the surrounding tissue over time.
Experimental Protocol: Subcutaneous Implantation in a Rodent Model
-
Material Preparation:
-
Sterilized samples of this compound (if solid) or a carrier material impregnated with it are prepared. A clinically relevant negative control material (e.g., medical-grade silicone) is also prepared.
-
-
Animal Model:
-
Rats or rabbits are commonly used.[23]
-
-
Surgical Implantation:
-
The test and control materials are surgically implanted into subcutaneous or intramuscular sites.
-
-
Observation Periods:
-
Animals are euthanized at various time points (e.g., 1, 4, and 12 weeks) to assess the acute, subacute, and chronic tissue responses.[23]
-
-
Histopathological Evaluation:
-
The implantation sites are excised, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin).
-
A pathologist evaluates the tissue response, scoring for inflammation, fibrosis, neovascularization, and tissue degeneration. The response to this compound is compared to the negative control.
-
Summary and Future Perspectives
This compound is a compound with promising applications, particularly in the pharmaceutical sector. However, the current lack of comprehensive toxicological and biocompatibility data is a significant barrier to its widespread and safe use. This technical guide provides a roadmap for researchers and developers to systematically evaluate the safety profile of this compound.
By following the outlined testing strategy, which is grounded in established ISO and OECD guidelines, a robust and reliable dataset can be generated. This will enable a thorough risk assessment and inform the suitability of this compound for its intended applications. The path forward requires a commitment to rigorous scientific investigation to ensure that the potential benefits of this compound can be realized without compromising safety.
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A Technical Guide to the Solubility Profile of Didodecyl Succinate
Abstract
Didodecyl succinate (C28H54O4) is a large, nonpolar diester with significant potential in formulations across the pharmaceutical, cosmetic, and specialty lubricant industries.[1][2][3] Its performance in these applications is critically dependent on its interaction with various solvents. A comprehensive understanding of its solubility is paramount for formulation development, process design, and ensuring product stability. This technical guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound. We explore the physicochemical principles governing its solubility, present a predictive framework based on solvent properties, and provide a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this long-chain diester.
Introduction to this compound
This compound, also known as dilauryl succinate, is the diester formed from succinic acid and two dodecyl (lauryl) alcohol molecules.[4] Its chemical structure is characterized by a small, polar succinate core flanked by two long, nonpolar C12 alkyl chains.
Chemical Structure of this compound: O=C(OCCCCCCCCCCCC)CCC(=O)OCCCCCCCCCCCC
This amphiphilic balance—a polar head with dominant nonpolar tails—dictates its physical properties and solubility behavior. The long hydrocarbon chains make the molecule highly lipophilic, suggesting poor solubility in polar solvents like water and good solubility in nonpolar, hydrocarbon-based solvents.[5] Its applications range from an emollient in cosmetics to a potential phase-change material for thermal energy storage and a solubilizer in pharmaceutical formulations.[1][2][6] Understanding its solubility is the first critical step in unlocking its full potential in these areas.
Theoretical Principles of Solubility
Predicting solubility is a complex interplay of intermolecular forces. For a molecule like this compound, several key principles provide a robust framework for understanding its behavior in different solvents.
"Like Dissolves Like": The Role of Polarity
The most fundamental principle is that substances with similar intermolecular forces tend to be miscible. Solvents can be broadly categorized based on their polarity.[7]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals (dispersion) forces. The long alkyl chains of this compound mean it will interact favorably with these solvents, leading to high solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): These solvents have dipole moments but lack O-H or N-H bonds for hydrogen bonding. While the ester groups of this compound have some polarity, the molecule's overall nonpolar character will dominate, leading to moderate to good solubility.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents engage in strong hydrogen bonding. The large, nonpolar alkyl chains of this compound cannot effectively participate in this hydrogen-bonding network, leading to very low solubility.[8]
Hansen Solubility Parameters (HSP)
For a more nuanced prediction, Hansen Solubility Parameters (HSP) offer a powerful, three-dimensional approach.[9][10] HSP deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.[11]
A solvent is predicted to dissolve a solute if their three Hansen parameters are similar.[11] This method is especially powerful because it can predict the synergistic effect where a mixture of two non-solvents can become a good solvent if their combined HSP falls within the solute's "solubility sphere".[10] While the specific HSP values for this compound are not readily published, they can be estimated using group contribution methods, providing a powerful tool for rational solvent selection in formulation development.[12]
Predicted Solubility Profile and Illustrative Data
Based on the theoretical principles outlined above, a qualitative and illustrative quantitative solubility profile for this compound can be predicted. The molecule's large, nonpolar structure is the primary determinant of its behavior.
Qualitative Prediction:
-
High Solubility: Expected in aliphatic and aromatic hydrocarbons (e.g., hexane, toluene), chlorinated solvents (e.g., dichloromethane), and ethers (e.g., diethyl ether).
-
Moderate Solubility: Expected in ketones (e.g., acetone), esters (e.g., ethyl acetate), and long-chain alcohols.
-
Low to Insoluble: Expected in short-chain alcohols (e.g., ethanol, methanol) and water.[8]
The following table summarizes the predicted solubility of this compound in a range of common organic solvents.
Disclaimer: The following quantitative data is illustrative and based on chemical principles. It is intended to serve as a guide for researchers. For precise values, the experimental protocol detailed in Section 4.0 should be followed.
Table 1: Illustrative Solubility Data for this compound at 25°C
| Solvent | Solvent Class | Polarity Index (P')[13][14] | Predicted Solubility ( g/100 mL) |
| Hexane | Nonpolar (Aliphatic) | 0.1 | > 50 (Miscible) |
| Toluene | Nonpolar (Aromatic) | 2.4 | > 50 (Miscible) |
| Dichloromethane | Polar Aprotic | 3.1 | > 50 (Miscible) |
| Diethyl Ether | Polar Aprotic | 2.8 | > 50 (Miscible) |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | ~30-40 |
| Acetone | Polar Aprotic | 5.1 | ~20-30 |
| Ethyl Acetate | Polar Aprotic | 4.4 | ~25-35 |
| Isopropanol | Polar Protic | 3.9 | ~5-10 |
| Ethanol | Polar Protic | 5.2 | < 1 |
| Methanol | Polar Protic | 5.1 | < 0.5 |
| Water | Polar Protic | 10.2 | < 0.01 (Insoluble) |
Experimental Determination of Solubility
To obtain accurate, quantitative solubility data, a rigorous experimental protocol is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended.[15][16]
Causality and Method Selection
The isothermal shake-flask method is chosen for its reliability and direct measurement of thermodynamic equilibrium solubility.[15] Unlike kinetic solubility methods which can be influenced by dissolution rate and may report supersaturated states, this equilibrium-based approach ensures that the measured concentration represents the true saturation point of the solvent at a given temperature.[16][17] This is critical for creating stable, long-shelf-life formulations where precipitation is undesirable. The process involves agitating an excess of the solid solute with the solvent for a prolonged period until equilibrium is reached.
Experimental Workflow Diagram
Step-by-Step Protocol
-
Preparation: To a series of 20 mL glass vials, add an excess amount of this compound (e.g., 2 grams). The amount should be sufficient to ensure solid material remains after equilibrium is reached.
-
Solvent Addition: Accurately pipette a specific volume (e.g., 10.0 mL) of the desired analytical-grade solvent into each vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a temperature-controlled shaker bath (e.g., 25.0 ± 0.5 °C). Agitate the vials at a consistent speed (e.g., 100 rpm) for a sufficient duration to reach equilibrium. A period of 48 to 72 hours is typically recommended.[18]
-
Phase Separation: After agitation, allow the vials to stand undisturbed in the temperature bath for at least 24 hours to permit the excess solid to sediment.[16]
-
Sampling: Carefully withdraw a sample from the clear supernatant using a glass syringe. Avoid disturbing the solid material at the bottom.
-
Filtration: Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a pre-weighed, clean vial. This step is crucial to remove any undissolved micro-particles.
-
Quantification (Gravimetric Method): a. Accurately weigh the vial containing the filtered saturated solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent until a constant weight of the dried this compound residue is achieved. c. Reweigh the vial to determine the mass of the dissolved solute. d. Calculate the solubility in g/100 mL or other desired units.
-
Quantification (Alternative: HPLC Method): For higher precision or when dealing with volatile solvents, an HPLC method can be used. A calibration curve must first be generated using standard solutions of known this compound concentrations. The filtered sample is then diluted appropriately and analyzed to determine its concentration.
Analysis and Discussion of Solubility Trends
The solubility of this compound is inversely related to the polarity of the solvent, a trend clearly predicted by the "like dissolves like" principle.
The two long C12 alkyl chains contribute significantly to the molecule's large size and nonpolar surface area. In nonpolar solvents like hexane, the energy required to break the solvent-solvent interactions is low, and the van der Waals forces formed between the solvent and the alkyl chains of this compound are highly favorable, leading to high solubility or miscibility.
As the polarity of the solvent increases (e.g., acetone), the solvent molecules interact more strongly with each other through dipole-dipole forces. While the ester groups of this compound can participate in these interactions, the energetic cost of disrupting the solvent's structure to accommodate the large nonpolar chains increases, thus reducing solubility.
In highly polar, protic solvents like water and methanol, the solvent molecules are tightly associated through a strong hydrogen-bonding network. The nonpolar this compound molecule cannot participate in this network and would disrupt it significantly. The energetic penalty for creating a cavity in the solvent for the solute is too high, resulting in extremely low solubility.
Conclusion
The solubility profile of this compound is dominated by its long-chain diester structure, rendering it highly soluble in nonpolar organic solvents and virtually insoluble in polar protic solvents. This guide provides a robust theoretical framework for predicting its solubility and a detailed, reliable experimental protocol for its precise quantification. This foundational knowledge is indispensable for scientists and researchers aiming to formulate advanced materials, effective drug delivery systems, or high-performance lubricants, enabling rational solvent selection and ensuring the development of stable and efficacious products.
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A Researcher's Guide to the Crystallography and Polymorphism of Didodecyl Succinate: A Methodological Approach
Abstract
Didodecyl succinate, a long-chain dialkyl ester, presents a compelling case for the study of polymorphism, a phenomenon where a single compound exists in multiple crystalline forms. These different solid-state structures, or polymorphs, can exhibit distinct physicochemical properties, including melting point, solubility, and stability, which are of critical importance in the pharmaceutical and materials science industries. While specific crystallographic data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive methodological framework for its synthesis, and the discovery and characterization of its potential polymorphic forms. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, detailing the requisite experimental workflows and analytical techniques grounded in established scientific principles.
Introduction: The Significance of Polymorphism in this compound
This compound (C28H54O4) is a diester of succinic acid and dodecanol.[1][2][3] Its long aliphatic chains suggest a propensity for complex solid-state packing, making it a prime candidate for exhibiting polymorphism. The study of polymorphism is not merely an academic exercise; it is a cornerstone of solid-state chemistry and materials science. For a compound like this compound, which has potential applications in areas such as organic synthesis and the pharmaceutical industry as a solubilizer, understanding its polymorphic landscape is crucial.[4] Different polymorphs can have dramatically different properties that impact their handling, formulation, and performance.
This guide will provide a structured, in-depth approach to investigating the crystallography and polymorphism of this compound, from initial synthesis to comprehensive solid-state characterization.
Synthesis and Purification of this compound
The synthesis of this compound can be achieved through standard esterification reactions. A common and effective method is the Fischer esterification of succinic acid with dodecanol in the presence of an acid catalyst.
Synthesis Protocol
Objective: To synthesize high-purity this compound suitable for crystallographic studies.
Materials:
-
Succinic acid
-
Dodecanol (Lauryl alcohol)
-
Sulfuric acid (concentrated) or p-toluenesulfonic acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane or ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine succinic acid (1 molar equivalent) and dodecanol (2.2 molar equivalents).
-
Solvent and Catalyst Addition: Add toluene to the flask to facilitate the azeotropic removal of water. Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid.
-
Reflux: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent such as hexane or ethanol to obtain a crystalline solid. The purity can be assessed by techniques such as Gas Chromatography (GC).[5]
-
Polymorph Screening: A Multifaceted Approach
The goal of polymorph screening is to induce the crystallization of different solid forms by varying experimental conditions. A successful screening process will explore a wide range of thermodynamic and kinetic conditions.
Key Experimental Variables
-
Solvents: Utilize a diverse panel of solvents with varying polarities, hydrogen bonding capabilities, and boiling points.
-
Crystallization Temperature: Perform crystallizations at different temperatures (e.g., rapid cooling, slow cooling, and isothermal crystallization).
-
Supersaturation: Control the rate of supersaturation, as rapid supersaturation often yields metastable forms, while slow approaches to supersaturation favor the growth of the most stable form.
-
Mechanical Stress: Grinding or milling can induce polymorphic transformations.
Experimental Workflow for Polymorph Screening
Caption: Workflow for Polymorph Screening of this compound.
Core Analytical Techniques for Polymorph Characterization
A combination of analytical techniques is essential for the unambiguous identification and characterization of polymorphs.[6]
Powder X-Ray Diffraction (PXRD)
Principle: PXRD is the primary tool for identifying crystalline phases. Each polymorph will produce a unique diffraction pattern, which acts as a "fingerprint" for that specific crystal structure.[7][8]
Experimental Protocol:
-
Sample Preparation: Gently grind the crystalline sample to a fine powder to ensure random orientation of the crystallites.
-
Data Acquisition: Mount the powder on a sample holder and place it in the diffractometer. Collect the diffraction pattern over a suitable range of 2θ angles (e.g., 2° to 40°).
-
Data Analysis: Compare the PXRD patterns of crystals obtained from different screening experiments. Different peak positions and/or relative intensities indicate the presence of different polymorphs.
Hypothetical PXRD Data for this compound Polymorphs
| 2θ Angle (°) Form I | Relative Intensity (%) Form I | 2θ Angle (°) Form II | Relative Intensity (%) Form II |
| 5.2 | 100 | 6.5 | 80 |
| 10.4 | 85 | 11.0 | 100 |
| 15.6 | 60 | 15.1 | 50 |
| 20.8 | 70 | 22.0 | 90 |
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, transition temperatures between polymorphs (enantiotropic or monotropic relationships), and heats of fusion.[7][9]
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan and seal it.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: Observe the thermogram for endothermic events (melting, solid-solid transitions) and exothermic events (crystallization). The melting point is a key characteristic of a specific polymorph. Metastable forms will generally have lower melting points than the stable form.[10]
Caption: Logical flow for interpreting DSC data in polymorphism studies.
Vibrational Spectroscopy (FTIR and Raman)
Principle: Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. Since these modes are sensitive to the local molecular environment, different crystal packing arrangements in polymorphs can lead to distinct spectra.[11]
Experimental Protocol:
-
Sample Preparation: For FTIR, a small amount of the sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For Raman, the sample can be analyzed directly.
-
Data Acquisition: Collect the spectra over the relevant wavenumber range.
-
Data Analysis: Compare the spectra of different crystalline forms. Look for differences in peak positions, splitting of peaks, and the appearance or disappearance of peaks, particularly in regions corresponding to hydrogen bonding and lattice vibrations.
Single-Crystal X-Ray Diffraction (SC-XRD)
Principle: If single crystals of sufficient quality can be grown, SC-XRD provides the definitive three-dimensional structure of a polymorph, including unit cell dimensions, space group, and atomic coordinates.
Experimental Protocol:
-
Crystal Growth: Grow single crystals of each polymorph, which can be a challenging but crucial step.
-
Data Collection: Mount a suitable single crystal on the diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data to determine the crystal structure.
Hypothetical Crystallographic Data for this compound Polymorphs
| Parameter | Form I (Monoclinic) | Form II (Triclinic) |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 10.5 | 8.9 |
| b (Å) | 25.0 | 12.1 |
| c (Å) | 9.8 | 15.3 |
| α (°) | 90 | 95.2 |
| β (°) | 105.3 | 101.5 |
| γ (°) | 90 | 88.7 |
| Volume (ų) | 2490 | 1595 |
| Z | 4 | 2 |
Conclusion: Towards a Comprehensive Understanding
The study of crystallography and polymorphism is fundamental to controlling the properties of solid materials. For this compound, a thorough investigation following the methodologies outlined in this guide will enable researchers to identify and characterize its different polymorphic forms. This knowledge is invaluable for ensuring the reproducibility and performance of products containing this compound. The integration of PXRD, DSC, vibrational spectroscopy, and single-crystal XRD provides a robust framework for a comprehensive solid-state characterization, paving the way for its effective application in various scientific and industrial fields.
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An In-depth Technical Guide on the Environmental Fate and Degradation of Didodecyl Succinate
Introduction to Didodecyl Succinate: A Molecule of Emerging Interest
This compound (DDS), also known as succinic acid didodecyl ester, is a diester of succinic acid and dodecanol. With the chemical formula C28H54O4 and a molecular weight of 454.74 g/mol , this compound is gaining attention in various industries, from pharmaceuticals to manufacturing.[1] Its utility is primarily linked to its properties as a solubilizer and its potential application as a "green" plasticizer, offering an alternative to traditional phthalate-based compounds that are under scrutiny for their environmental and health impacts.[1][2]
The environmental journey of this compound, from its release to its ultimate fate, is a critical area of investigation for researchers and drug development professionals. Understanding its persistence, degradation pathways, and potential for bioaccumulation is paramount for a comprehensive environmental risk assessment. This guide provides a technical overview of the key processes governing the environmental fate of this compound, grounded in established scientific principles and standardized testing methodologies.
Chemical Identity and Physicochemical Properties
The environmental behavior of a chemical is largely dictated by its physicochemical properties. For this compound, these properties suggest a compound with low water solubility and a high affinity for organic matter.
| Property | Value | Source |
| Molecular Formula | C28H54O4 | [1] |
| Molecular Weight | 454.74 g/mol | [1] |
| CAS Number | 5980-15-4 | |
| Appearance | White to light yellow solid/powder | |
| Melting Point | 38.0 to 43.0 °C | |
| XLogP3-AA (Log Kow) | 11 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
The high calculated octanol-water partition coefficient (Log Kow) of 11 indicates that this compound is highly lipophilic and will preferentially partition to soil, sediment, and biota rather than remaining in the aqueous phase.[3] Its solid nature at room temperature suggests a low vapor pressure, limiting its distribution into the atmosphere.
Environmental Degradation Pathways
The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, which can be broadly categorized as abiotic (hydrolysis, photodegradation) and biotic (biodegradation).
Abiotic Degradation: The Role of Water and Light
2.1.1 Hydrolysis: A Key Abiotic Transformation
Hydrolysis is a primary abiotic degradation pathway for esters in aquatic environments, involving the cleavage of the ester bond by water to yield an alcohol and a carboxylic acid.[4][5] For this compound, hydrolysis would result in the formation of succinic acid and dodecanol.
The rate of hydrolysis is significantly influenced by pH.[5] Generally, ester hydrolysis can be catalyzed by both acids and bases.[4][6] While the reaction with pure water is often very slow, it can be accelerated under acidic or, more commonly, alkaline conditions.[6] The process is crucial for substances with low biodegradability as it can be a determining factor in their environmental persistence.[5]
Experimental Assessment: OECD 111 Guideline
The standard method for evaluating the rate of hydrolysis as a function of pH is outlined in the OECD Test Guideline 111.[5][7] This test involves incubating the chemical in sterile aqueous buffer solutions at various pH levels (typically 4, 7, and 9) and temperatures in the dark to preclude photodegradation.[5][7]
Causality in Experimental Design (OECD 111): The insistence on sterile conditions is to ensure that any observed degradation is due to the chemical reaction with water (abiotic hydrolysis) and not influenced by microbial activity.[8] Performing the test at different pH values is critical because the hydrolysis rate of esters can vary by orders of magnitude across the environmentally relevant pH range.[5] The use of elevated temperatures in preliminary tests helps to quickly determine if the substance is hydrolytically stable; if significant hydrolysis occurs, further kinetic studies are performed at more environmentally relevant temperatures.[8]
Detailed Protocol for OECD 111: Hydrolysis as a Function of pH
-
Preparation of Buffer Solutions: Prepare sterile buffer solutions at pH 4.0, 7.0, and 9.0.[9]
-
Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent. The final concentration in the test solutions should be below half the saturation limit.
-
Preliminary Test: Add the test substance to the buffer solutions and incubate at 50°C for 5 days in the dark.[8]
-
Analysis: At the end of the 5-day period, analyze the concentration of this compound. If less than 10% degradation is observed, the substance is considered hydrolytically stable, and no further testing is required.[8]
-
Kinetic Study (if necessary): If significant degradation occurs, conduct a second-tier study to determine the hydrolysis kinetics. This involves incubating the test substance at different temperatures and the relevant pH values, with sampling at multiple time points to determine the degradation rate constant and half-life.
Workflow for OECD 111 Hydrolysis Test
Caption: Workflow for assessing hydrolysis as a function of pH according to OECD Guideline 111.
2.1.2 Photodegradation
Photodegradation, or photolysis, is the breakdown of molecules by light. In the context of environmental fate, this primarily refers to degradation by sunlight. For a substance like this compound, which is not expected to be volatile, aquatic photolysis is the more relevant pathway. This can occur through direct absorption of light or indirect reaction with photochemically generated reactive species like hydroxyl radicals. Studies on phthalate esters, which share structural similarities with succinates, have shown that photodegradation can occur, often initiated by hydroxyl radicals attacking the ester side chains or the aromatic ring (in the case of phthalates).[10] While specific data for this compound is limited, its aliphatic structure suggests that indirect photo-oxidation by hydroxyl radicals would be the more probable photodegradation route in sunlit surface waters.
Biotic Degradation: The Microbial Contribution
Biodegradation is the breakdown of organic matter by microorganisms, and it is often the most significant degradation pathway for organic chemicals in the environment. For esters like this compound, this process is expected to be a primary determinant of their environmental persistence.
2.2.1 Aerobic Biodegradation
Succinate-based plasticizers, being saturated compounds, are generally considered to be readily biodegradable.[11] Research has demonstrated that succinates with various alkyl chain lengths can be rapidly broken down by common soil bacteria, such as Rhodococcus rhodocrous, without the accumulation of stable, problematic metabolites.[12] The biodegradation of esters typically begins with enzymatic hydrolysis of the ester bonds by esterases, releasing the constituent alcohol (dodecanol) and carboxylic acid (succinic acid). Both of these initial degradation products are readily biodegradable themselves. Dodecanol can be oxidized to dodecanoic acid (lauric acid), which then enters the beta-oxidation pathway. Succinic acid is a central metabolite in the citric acid cycle (Krebs cycle) and is easily mineralized to CO2 and water.
Proposed Aerobic Biodegradation Pathway of this compound
Caption: Proposed metabolic pathway for the aerobic biodegradation of this compound.
Experimental Assessment: OECD 301 Ready Biodegradability Tests
The OECD 301 series of tests are used to screen chemicals for ready biodegradability in an aerobic aqueous medium.[13] A substance is considered readily biodegradable if it achieves a certain percentage of theoretical degradation (e.g., >60% of theoretical CO2 production or O2 consumption) within a 28-day period and within a "10-day window" after the onset of degradation.[14] Passing an OECD 301 test is generally sufficient to conclude that a substance is not persistent in the environment.[15]
Commonly used methods include:
-
OECD 301B (CO2 Evolution Test): Measures the CO2 produced during biodegradation.[16]
-
OECD 301D (Closed Bottle Test): Measures the consumption of dissolved oxygen.[14]
-
OECD 301F (Manometric Respirometry Test): Measures oxygen consumption in real-time.[17]
Causality in Experimental Design (OECD 301): These tests are designed to be stringent.[15] They use a low concentration of microorganisms from a non-acclimated source (typically activated sludge) and a relatively high concentration of the test substance. This creates a challenging environment for biodegradation to occur. The rationale is that if a substance degrades under these stringent, non-ideal conditions, it will almost certainly degrade readily in the natural environment where microbial populations are more diverse, abundant, and potentially pre-acclimated. The 10-day window criterion ensures that the biodegradation is not due to a slow adaptation of the microbial community but is a rapid and inherent property.
Detailed Protocol for OECD 301F: Manometric Respirometry
-
Inoculum Preparation: Collect activated sludge from a wastewater treatment plant treating predominantly domestic sewage. Wash and aerate to prepare the inoculum.
-
Test Setup: Add a defined volume of mineral medium, the inoculum, and the test substance (at a concentration to yield sufficient oxygen demand) to respirometer flasks.
-
Control and Reference: Set up blank controls (inoculum and medium only) to measure endogenous respiration and a reference control with a readily biodegradable substance (e.g., sodium benzoate) to validate the activity of the inoculum.
-
Incubation: Incubate the flasks at a constant temperature (e.g., 20-25°C) in the dark with continuous stirring for 28 days.
-
Measurement: Continuously measure the oxygen consumption in each flask. A CO2 trap (e.g., potassium hydroxide) is included in the flasks to ensure that the pressure change is solely due to oxygen consumption.
-
Calculation: Calculate the percentage biodegradation by comparing the oxygen consumed by the test substance (corrected for the blank) to its theoretical oxygen demand (ThOD).
Workflow for OECD 301F Biodegradability Test
Caption: Workflow for assessing ready biodegradability using the OECD 301F manometric respirometry test.
Integrated Environmental Fate and Conclusion
The physicochemical properties and degradation data for this compound and related succinate esters paint a picture of a substance with low environmental persistence. Its high Log Kow suggests that if released into the environment, it will rapidly partition from water to soil and sediment. In these compartments, it is expected to undergo ready biodegradation by ubiquitous microorganisms. The primary degradation pathway involves the hydrolysis of the ester bonds to form succinic acid and dodecanol, both of which are readily mineralized. Abiotic degradation through hydrolysis may contribute to its removal, particularly in alkaline waters, while photodegradation is likely to be a minor pathway.
The favorable degradation profile of succinate esters, like this compound, positions them as promising alternatives to more persistent chemicals.[12] However, a complete environmental risk assessment requires not only fate and degradation data but also ecotoxicity data for the parent compound and its primary degradation products to ensure they do not pose a risk to aquatic or terrestrial organisms.
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Wilson, G., et al. (2023). Exposure to the non-phthalate plasticizer di-heptyl succinate is less disruptive to C57bl/6N mouse recovery from a myocardial infarction than DEHP, TOTM or related di-octyl succinate. PLOS ONE, 18(7), e0288491. Retrieved from [Link]
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Jonkers, N., et al. (2001). Aerobic biodegradation studies of nonylphenol ethoxylates in river water using liquid chromatography-electrospray tandem mass spectrometry. Environmental Science & Technology, 35(2), 321-327. Retrieved from [Link]
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Asadollah, S., et al. (2021). Occurrence, Ecological and Health Risk Assessment of Phthalate Esters in Surface Water of U-Tapao Canal, Southern, Thailand. International Journal of Environmental Research and Public Health, 18(16), 8567. Retrieved from [Link]
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Kuciel, S., & Liber-Kneć, A. (2021). Study on the Biodegradation of Poly(Butylene Succinate)/Wheat Bran Biocomposites. Materials, 14(21), 6591. Retrieved from [Link]
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Clark, J. (2015). Hydrolysing Esters. Retrieved from [Link]
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Wang, Y., et al. (2024). Pollution Characteristics, Toxicological Properties, and Health Risk Assessment of Phthalic Acid Esters in Water, Soil, and Atmosphere. Toxics, 12(9), 743. Retrieved from [Link]
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MacDonald, M. J., & Fahien, L. A. (1990). Effect of esters of succinic acid and other citric acid cycle intermediates on insulin release and inositol phosphate formation by pancreatic islets. Metabolism, 39(6), 615-619. Retrieved from [Link]
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Erythropel, H. C., et al. (2013). Designing green plasticizers: influence of alkyl chain length on biodegradation and plasticization properties of succinate based plasticizers. Chemosphere, 91(4), 458-465. Retrieved from [Link]
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Van Vranken, D. (2020). Ch20: Hydrolysis of Esters and the Chemistry of Nitriles. Retrieved from [Link]
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Zhang, Z., et al. (2021). The occurrence and ecological risk assessment of phthalate esters (PAEs) in urban aquatic environments of China. Environmental Science and Pollution Research, 28(1), 1-13. Retrieved from [Link]
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Li, J., et al. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, 7, 856. Retrieved from [Link]
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Fairbrother, A., et al. (2015). Decamethylcyclopentasiloxane (D5) environmental sources, fate, transport, and routes of exposure. Environmental Toxicology and Chemistry, 34(12), 2715-2728. Retrieved from [Link]
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Smith, J. (2025). OECD Issues Major Updates to Environmental Fate & Fish Toxicity Test Guidelines. Retrieved from [Link]
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Wilkes, H., et al. (2021). Synthesis of Anaerobic Degradation Biomarkers Alkyl-, Aryl- and Cycloalkylsuccinic Acids and Their Mass Spectral Characteristics. Molecules, 26(16), 4811. Retrieved from [Link]
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Li, M., et al. (2023). Toxic effects of sodium dodecyl sulfate on planarian Dugesia japonica. Scientific Reports, 13(1), 11295. Retrieved from [Link]
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Tox Lab. (n.d.). Test No. 301: Ready Biodegradability. Retrieved from [Link]
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Chemycal. (2017). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
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Situ Biosciences. (n.d.). OECD 301B - Biodegradation Test - CO2 Evolution. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Didodecyl Succinate as a Novel Matrix for Solid Lipid Nanoparticles (SLNs)
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of didodecyl succinate as a novel lipid matrix for the formulation of Solid Lipid Nanoparticles (SLNs). SLNs are at the forefront of nanomedicine, offering a robust platform for enhancing the therapeutic efficacy of various active pharmaceutical ingredients (APIs).[1][2][3][4] This guide details the rationale for selecting this compound, provides step-by-step protocols for preparation using high-shear homogenization and ultrasonication, outlines critical characterization techniques, and discusses key scientific principles to ensure the development of stable and effective drug delivery systems.
Introduction: The Rationale for this compound in SLN Formulation
Solid Lipid Nanoparticles (SLNs) are colloidal carriers, typically ranging from 50 to 1000 nm, where the liquid lipid (oil) of a conventional emulsion is replaced by a solid lipid.[5][6] This solid matrix endows SLNs with significant advantages, including the capacity for controlled and sustained drug release, protection of labile APIs from degradation, and the use of biocompatible and biodegradable materials.[7][8][9]
The choice of lipid is paramount as it dictates the nanoparticle's stability, drug-loading capacity, and release kinetics. While traditional matrices like tristearin and glyceryl monostearate are well-established[5][10], the exploration of novel lipids is crucial for expanding the versatility of SLN technology.
This compound: A Promising New Matrix
This compound, a diester of succinic acid and dodecanol, presents as a compelling candidate for an SLN matrix. Its key attributes include:
-
Solid State at Physiological Temperatures: Its long C12 alkyl chains result in a waxy, solid consistency at room and body temperature, a fundamental requirement for an SLN matrix.
-
Biocompatibility: As a long-chain fatty acid ester, it is expected to have a favorable safety profile, being metabolized into endogenous compounds (succinic acid and dodecanol).
-
High Lipophilicity: The molecule's structure is predominantly non-polar, making it an excellent solvent and carrier for lipophilic drugs, which represent a significant portion of new chemical entities with poor water solubility.
-
Potential for High Drug Loading: Unlike highly ordered triglycerides, the structure of this compound may form a less perfect crystalline lattice upon cooling. This "amorphous" potential can create imperfections and voids within the matrix, allowing for a higher accommodation of drug molecules and potentially reducing drug expulsion during storage.
This guide will provide the foundational protocols to harness the potential of this compound for advanced drug delivery applications.
Fundamental Principles of SLN Structure and Drug Incorporation
Before proceeding to the protocols, it is essential to understand the basic architecture of an SLN. The nanoparticle consists of a solid lipid core, where the API is dissolved or dispersed, stabilized by a layer of surfactant(s) at the lipid-water interface. The arrangement of the drug within the matrix significantly influences its release profile.
Caption: Basic structure of a drug-loaded Solid Lipid Nanoparticle.
Models of Drug Incorporation:
-
Solid Solution Model: The drug is molecularly dispersed within the lipid matrix. This is often the case with lipophilic drugs and typically leads to a prolonged-release profile.[11]
-
Drug-Enriched Shell Model: During the cooling and lipid recrystallization process, the drug may be concentrated in the outer layers of the nanoparticle. This can lead to an initial "burst release."[6][7]
-
Drug-Enriched Core Model: Phase separation during cooling can lead to a lipid shell forming around a drug-rich core.
Understanding these models is key to interpreting the drug release data obtained during characterization.
Protocol 1: Preparation of SLNs via High-Shear Homogenization (Hot Method)
This is a reliable and scalable method that avoids the use of organic solvents.[5][12] The principle involves dispersing the melted, drug-containing lipid phase into a hot aqueous surfactant solution under high-speed mechanical stirring to form a coarse pre-emulsion, which is then cooled to form SLNs.[12][13]
Workflow for High-Shear Homogenization
Caption: Workflow for preparing SLNs using the hot high-shear homogenization method.
Materials & Equipment:
-
This compound (Solid Lipid)
-
Lipophilic API (e.g., Curcumin, Paclitaxel)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)[14]
-
Purified Water (e.g., Milli-Q)
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Heating magnetic stirrer
-
Temperature probe
-
Glass beakers
-
Ice bath
Step-by-Step Methodology:
-
Prepare the Lipid Phase: Accurately weigh the required amounts of this compound and the lipophilic API. Place them in a glass beaker and heat on a magnetic stirrer to approximately 5-10°C above the melting point of the lipid. Stir until the drug is completely dissolved in the molten lipid, forming a clear solution.
-
Prepare the Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., 1-2% w/v) in purified water. Heat this aqueous phase to the same temperature as the lipid phase under gentle stirring.
-
Form the Pre-emulsion: Pour the hot aqueous phase into the molten lipid phase drop by drop while stirring.[15] Once all the aqueous phase is added, subject the mixture to high-shear homogenization (e.g., 15,000-20,000 rpm) for 10-20 minutes.[10]
-
Causality: High shear creates intense turbulence, breaking down the lipid phase into sub-micron droplets, forming a hot oil-in-water (o/w) nanoemulsion.[13] The surfactant adsorbs to the droplet surface, preventing coalescence.
-
-
Form the SLNs: Immediately transfer the hot nanoemulsion to an ice bath and continue stirring at a lower speed (e.g., 500 rpm) until it cools to room temperature.
-
Causality: Rapid cooling causes the lipid droplets to solidify and recrystallize, entrapping the drug within the solid matrix and forming the final SLN dispersion.
-
Protocol 2: Preparation of SLNs via Ultrasonication
Ultrasonication uses high-frequency sound waves to generate intense cavitation forces, which are highly effective at reducing droplet size to the nanometer range. This method is simple, efficient, and can be combined with high-shear homogenization.[16][17]
Workflow for Ultrasonication
Caption: Workflow for preparing SLNs using the ultrasonication method.
Materials & Equipment:
-
Same as Protocol 1
-
Probe Sonicator
Step-by-Step Methodology:
-
Prepare Phases and Pre-emulsion: Follow steps 1, 2, and the initial part of step 3 from Protocol 1 to create a coarse, hot pre-emulsion using a magnetic stirrer or a brief period of high-shear homogenization.
-
Apply Ultrasonication: Immerse the tip of the probe sonicator into the hot pre-emulsion. Apply high-energy ultrasound (e.g., 60-80% amplitude) for 5-15 minutes.[18][19] To prevent overheating and potential lipid degradation, it is crucial to apply the sonication in a pulsed regime (e.g., 3 seconds on, 3 seconds off) and keep the beaker in a water bath to maintain temperature.[20]
-
Causality: The acoustic cavitation generates powerful shockwaves that disrupt the coarse lipid droplets, reducing their size to the nanoscale.
-
-
Form the SLNs: After sonication, immediately cool the resulting nanoemulsion in an ice bath under gentle stirring to solidify the lipid and form the SLNs, as described in Protocol 1, step 4.
Essential Characterization of this compound SLNs
A thorough characterization is mandatory to ensure the quality, stability, and efficacy of the SLN formulation. This process serves as a self-validating system for the protocols described.
Workflow for SLN Characterization
Caption: Standard workflow for the physicochemical characterization of SLNs.
Particle Size, Polydispersity Index (PDI), and Zeta Potential (ZP)
These parameters are the primary indicators of the physical properties and stability of the nanoparticle dispersion.[21][22]
-
Principle: Dynamic Light Scattering (DLS) measures the Brownian motion of particles in suspension and relates this motion to their hydrodynamic diameter.[23][24] The PDI is a measure of the width of the size distribution. Zeta Potential is measured by electrophoretic light scattering (ELS) and indicates the magnitude of the electrostatic charge on the particle surface, which is a key predictor of colloidal stability.[21][25]
-
Protocol:
-
Dilute the SLN dispersion (e.g., 1:100 v/v) with purified water to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size, PDI, and zeta potential using an instrument like a Malvern Zetasizer.
-
Perform measurements in triplicate at 25°C.[21]
-
-
Data Interpretation:
| Parameter | Typical Target Value | Significance |
| Particle Size | 50 - 500 nm | Influences stability, drug release, and in vivo biodistribution.[26][27] |
| PDI | < 0.3 | Indicates a narrow, homogenous particle size distribution.[15][22] |
| Zeta Potential | > |30 mV| | High absolute value suggests strong repulsive forces, leading to good physical stability and prevention of aggregation.[28] |
Encapsulation Efficiency (EE) and Drug Loading (DL)
EE and DL quantify the amount of drug successfully entrapped within the nanoparticles and are crucial metrics for evaluating the formulation's performance.[25]
-
Principle: An indirect method is commonly used, where the amount of free, unencapsulated drug in the aqueous phase is measured after separating the SLNs.[29]
-
Protocol:
-
Place a known volume of the SLN dispersion into a centrifuge filter unit (e.g., Amicon® Ultra with a suitable molecular weight cut-off).
-
Centrifuge at high speed (e.g., 14,000 rpm for 30 min) to separate the SLNs (in the filter) from the aqueous supernatant containing the free drug.[30]
-
Carefully collect the supernatant.
-
Quantify the concentration of the free drug in the supernatant using a validated analytical method (e.g., UV-Vis Spectrophotometry or HPLC).[29][31]
-
Calculate EE% and DL% using the following equations:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
DL (%) = [(Total Drug - Free Drug) / Total Weight of Lipid and Drug] x 100
-
-
Causality: The choice of surfactant and its concentration can significantly impact EE. A higher surfactant concentration may increase the solubility of the drug in the aqueous phase, thereby reducing EE, but it is necessary for forming small, stable particles.[14]
In Vitro Drug Release Study
This assay evaluates the rate and mechanism of drug release from the SLN matrix over time.
-
Principle: The dialysis bag method is a common and straightforward technique. The SLN dispersion is placed inside a dialysis membrane bag, which is then immersed in a larger volume of release medium. The membrane allows the diffusion of the released drug into the medium while retaining the nanoparticles.[7]
-
Protocol:
-
Hydrate a dialysis membrane (with a molecular weight cut-off that retains the SLNs but allows free passage of the drug) according to the manufacturer's instructions.
-
Pipette a precise volume (e.g., 1-2 mL) of the SLN dispersion into the dialysis bag and seal both ends.
-
Place the sealed bag into a beaker containing a known volume of release medium (e.g., Phosphate Buffered Saline, pH 7.4, often with a small amount of a surfactant like Tween® 80 to ensure sink conditions).
-
Place the beaker on a magnetic stirrer at 37°C to simulate physiological conditions.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis or HPLC).
-
Plot the cumulative percentage of drug released versus time.
-
-
Expected Profile: SLNs typically exhibit a biphasic release pattern: an initial "burst release" of drug located near the particle surface, followed by a slower, sustained release of the drug entrapped deeper within the solid lipid matrix.[7][32] The solid nature of the this compound matrix is the primary reason for this sustained release profile.[7]
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The Importance of Particle Size Analysis in Nanoparticle Formulations. Precision NanoSystems. [Link]
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Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process. MDPI. [Link]
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Characterisation and In Vitro Drug Release Profiles of Oleanolic Acid- and Asiatic Acid-Loaded Solid Lipid Nanoparticles (SLNs) for Oral Administration. PubMed Central. [Link]
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Preparation and characterization of solid lipid nanoparticles containing peptide. PubMed. [Link]
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Excipients, drug release mechanism and physicochemical characterization methods of Solid lipid nanoparticles. Journal of Drug Delivery and Therapeutics. [Link]
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Formulation of Controlled-Release Drug Delivery Systems with Didodecyl Succinate
An Application and Protocol Guide
Abstract: This technical guide provides a comprehensive overview and detailed protocols for formulating controlled-release drug delivery systems using Didodecyl succinate. This compound, a lipophilic wax-like ester, presents significant advantages as an excipient for sustained drug delivery due to its low melting point, biocompatibility, and biodegradable nature. This document explores its application in creating microparticle and implantable systems, detailing the underlying scientific principles, step-by-step formulation protocols, and essential characterization techniques. The methodologies are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile excipient for novel therapeutic solutions.
Introduction: The Rationale for this compound in Controlled Release
The primary goal of a controlled-release drug delivery system is to maintain a drug's concentration within the therapeutic window for an extended duration, thereby improving efficacy, reducing side effects, and enhancing patient compliance.[1][2] The choice of the matrix-forming excipient is paramount to the success of such systems.[3]
This compound (DDS), a diester of dodecanol and succinic acid, is an emerging excipient with compelling properties for controlled-release applications. Its utility is grounded in its specific physicochemical characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance in Drug Delivery |
|---|---|---|
| Molecular Formula | C28H54O4 | --- |
| Molecular Weight | 454.7 g/mol [4] | Influences diffusion and degradation kinetics. |
| Physical State | Solid / Waxy Solid | Provides structural integrity for matrix-based systems like implants and microparticles. |
| Melting Point | ~40 °C | Enables low-temperature processing methods like hot-melt extrusion, protecting heat-sensitive active pharmaceutical ingredients (APIs).[5] |
| Lipophilicity (XLogP3-AA) | 11[4] | High lipophilicity makes it suitable for creating a hydrophobic matrix to control the release of both hydrophilic and hydrophobic drugs. |
| Biocompatibility | Generally considered biocompatible, as succinic acid and fatty alcohols are endogenous or readily metabolized. However, specific testing is required for any new formulation.[6][7] | Essential for minimizing local and systemic toxicity at the site of administration or implantation. |
The combination of its solid-state, low melting point, and high lipophilicity makes this compound an excellent candidate for forming monolithic matrices from which drug release is governed by diffusion and erosion.
Fundamental Mechanisms of Drug Release from a DDS Matrix
Drug release from a non-swelling, lipid-based matrix like this compound is typically governed by two primary mechanisms that can occur simultaneously: diffusion and erosion.[8][9]
-
Diffusion-Controlled Release: The entrapped drug dissolves in the matrix and diffuses through the intricate network of pores and channels to the outer surface of the delivery system. The rate is dictated by Fick's law and depends on the drug's concentration gradient, its diffusion coefficient within the matrix, and the tortuosity of the diffusion path.[9][10]
-
Erosion-Controlled Release: The DDS matrix itself gradually degrades or dissolves when exposed to an aqueous environment (e.g., physiological fluids). This surface erosion exposes new layers of the drug-loaded matrix, allowing the drug to be released.[9]
The overall release profile is often a composite of these two phenomena. An initial "burst release" can also occur, resulting from the rapid dissolution of drug located on or near the surface of the delivery system.[11]
Caption: Drug release from a DDS matrix via diffusion and erosion.
Formulation Strategy I: Microparticles via Emulsion Solvent Evaporation
The emulsion solvent evaporation (ESE) technique is a robust and widely used method for preparing polymeric microparticles.[11][12][13] It is particularly well-suited for encapsulating drugs within a this compound matrix. The principle involves creating a stable oil-in-water (o/w) emulsion, where the "oil" phase consists of the drug and DDS dissolved in a volatile organic solvent immiscible with water. Subsequent evaporation of the solvent causes the DDS to precipitate, forming solid, drug-loaded microparticles.[12]
Experimental Protocol: ESE for DDS Microparticles
Objective: To prepare drug-loaded this compound microparticles with high encapsulation efficiency.
Materials:
-
This compound (DDS)
-
Model Drug (e.g., Propranolol HCl for a hydrophilic drug, or Ibuprofen for a hydrophobic drug)
-
Dichloromethane (DCM) - Organic Solvent
-
Polyvinyl Alcohol (PVA), 1% w/v solution - Aqueous Phase Stabilizer
-
Deionized Water
Equipment:
-
High-speed homogenizer (e.g., Ultra-Turrax)
-
Magnetic stirrer with heating plate
-
Beakers and graduated cylinders
-
Centrifuge and centrifuge tubes
-
Freeze-dryer or vacuum oven
Protocol Steps:
-
Preparation of the Organic Phase (O):
-
Weigh 200 mg of this compound and 50 mg of the model drug.
-
Dissolve both components in 5 mL of Dichloromethane in a glass beaker. Ensure complete dissolution, using gentle sonication if necessary.
-
Causality: DCM is chosen for its high volatility and ability to dissolve the lipophilic DDS. Complete dissolution is critical for achieving uniform drug distribution within the final microparticles.
-
-
Preparation of the Aqueous Phase (W):
-
Prepare a 1% w/v solution of PVA in deionized water. For example, dissolve 1 g of PVA in 100 mL of water with gentle heating and stirring.
-
Allow the solution to cool to room temperature.
-
Causality: PVA acts as a surfactant, adsorbing to the oil-water interface and preventing the newly formed organic droplets from coalescing during emulsification, which is crucial for controlling particle size.[14]
-
-
Emulsification:
-
Add the 5 mL of the organic phase to 50 mL of the aqueous PVA solution.
-
Immediately homogenize the mixture at 8,000 RPM for 3 minutes. This should result in a milky-white emulsion.
-
Causality: The homogenization speed and time are critical parameters. Higher speeds and longer times generally result in smaller emulsion droplets and, consequently, smaller final microparticles.[12]
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger beaker (e.g., 250 mL) and place it on a magnetic stirrer.
-
Stir the emulsion at 300-500 RPM at room temperature for 4-6 hours to allow the Dichloromethane to evaporate. The beaker should be left open to the atmosphere (a fume hood is required).
-
Causality: Continuous stirring prevents the forming microparticles from agglomerating as the solvent evaporates and they begin to solidify. Slow and controlled evaporation helps in the formation of dense, spherical particles.[13]
-
-
Collection and Washing:
-
Once the solvent has fully evaporated (the milky appearance will become a suspension of solid particles), transfer the suspension to centrifuge tubes.
-
Centrifuge at 5,000 RPM for 10 minutes. Discard the supernatant.
-
Resuspend the particle pellet in deionized water and centrifuge again. Repeat this washing step three times.
-
Causality: Washing is essential to remove residual PVA and unencapsulated drug from the surface of the microparticles, which could otherwise contribute to a high initial burst release.
-
-
Drying:
-
After the final wash, freeze the microparticle pellet and lyophilize (freeze-dry) for 24 hours to obtain a fine, free-flowing powder. Alternatively, dry in a vacuum oven at room temperature.
-
Caption: Workflow for DDS microparticle formulation via ESE.
Process Optimization
The properties of the microparticles can be tuned by altering formulation parameters.
Table 2: Influence of Process Parameters on Microparticle Characteristics
| Parameter Varied | Effect on Particle Size | Effect on Encapsulation Efficiency (EE) | Rationale |
|---|---|---|---|
| Homogenization Speed | Increase speed -> Decrease size | Generally minor effect | Higher shear forces break down oil droplets more effectively. |
| DDS Concentration | Increase concentration -> Increase size | Increase EE | Higher viscosity of the organic phase leads to larger droplets and less drug loss to the aqueous phase. |
| Drug:DDS Ratio | Increase ratio -> Minor increase in size | Decrease EE | At higher drug loads, the drug may exceed its solubility in the polymer matrix, leading to some drug being poorly encapsulated.[11] |
| Aqueous Phase Volume | Increase volume -> Decrease size | Decrease EE | A larger volume for solvent partitioning can accelerate polymer precipitation, but may also increase drug loss. |
Formulation Strategy II: Implants via Hot-Melt Extrusion (HME)
Hot-Melt Extrusion (HME) is a solvent-free, continuous manufacturing process ideal for producing drug delivery implants.[15][16] The process involves feeding a physical mixture of the polymer (DDS) and the API into an extruder, where it is heated, mixed, and forced through a die to form a precisely shaped extrudate (e.g., a rod or film).[15] The low melting point of DDS makes it particularly suitable for HME, as processing temperatures can be kept low, preserving the stability of thermolabile drugs.[5]
Experimental Protocol: HME for DDS Implants
Objective: To manufacture a cylindrical, drug-loaded this compound implant with uniform drug content.
Materials:
-
This compound (DDS), powder or pellets
-
Model Drug (e.g., Dexamethasone), thermally stable
Equipment:
-
Twin-screw hot-melt extruder (e.g., 11 mm or 16 mm) with co-rotating screws
-
Gravimetric feeder
-
Rod-shaped die (e.g., 2 mm diameter)
-
Conveyor belt with cooling fans
-
Cutter or pelletizer
Protocol Steps:
-
Blending:
-
Accurately weigh the this compound and the model drug to achieve the desired drug loading (e.g., 90% DDS, 10% drug by weight).
-
Combine the powders in a sealed bag or a V-blender and mix for 15 minutes to ensure a homogenous pre-blend.
-
Causality: A homogenous pre-blend is critical for ensuring content uniformity in the final implant. Inadequate mixing can lead to significant dose variations.
-
-
Extruder Setup:
-
Install a screw configuration designed for conveying and gentle mixing.
-
Attach the 2 mm rod die to the end of the extruder barrel.
-
Set the temperature profile for the extruder zones. For DDS, a gentle profile might be: Zone 1 (Feed): 30°C, Zone 2: 45°C, Zone 3: 55°C, Die: 50°C.
-
Causality: The temperature must be above the melting point of DDS to ensure a molten state but low enough to prevent drug degradation. The increasing temperature profile allows for gradual melting and mixing.[5]
-
-
Extrusion:
-
Calibrate and set the gravimetric feeder to deliver the powder blend into the extruder at a constant rate (e.g., 0.5 kg/hour ).
-
Set the screw speed (e.g., 50 RPM).
-
Start the feeder and extruder. Allow the system to reach a steady state, indicated by stable torque and die pressure readings. Discard the initial extrudate.
-
Causality: The screw speed influences the degree of mixing and the residence time of the material in the barrel. A balance must be struck to ensure complete melting and mixing without causing excessive shear that could degrade the drug or polymer.[15]
-
-
Cooling and Shaping:
-
As the molten rod exits the die, guide it onto a conveyor belt.
-
Use cooling fans to solidify the extrudate, ensuring it maintains its cylindrical shape.
-
Causality: Controlled cooling is necessary to prevent the implant from deforming. Rapid cooling helps to lock the drug in a solid dispersion within the DDS matrix.
-
-
Cutting:
-
Once solidified, use an in-line cutter to automatically segment the rod into implants of a desired length (e.g., 1 cm).
-
Causality: Precise cutting ensures dose accuracy, as the drug dose is directly proportional to the implant's length and weight.
-
Caption: Workflow for DDS implant formulation via HME.
Essential Characterization and Quality Control
Thorough characterization is required to ensure the quality, safety, and efficacy of the formulated DDS-based delivery systems.
Table 3: Key Analytical Techniques for DDS Formulations
| Analysis | Technique(s) | Parameter Measured | Expected Outcome / Purpose |
|---|---|---|---|
| Morphology & Size | Scanning Electron Microscopy (SEM), Laser Diffraction | Particle/implant shape, surface texture, size distribution | Confirm spherical microparticle formation or uniform implant dimensions. Surface porosity can influence burst release.[12] |
| Drug Loading & Content Uniformity | UV-Vis Spectrophotometry, HPLC | Amount of drug per unit weight of the formulation | Determine encapsulation efficiency for microparticles and ensure consistent dosing for implants.[17] |
| Physical State of Drug | Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD) | Crystalline vs. amorphous state of the drug in the matrix | Confirm if the drug is molecularly dispersed (amorphous), which often leads to better release kinetics.[18] |
| Chemical Integrity | HPLC, Fourier-Transform Infrared (FTIR) Spectroscopy | Degradation of drug or excipient | Verify that the formulation process did not chemically alter the API or the DDS matrix.[19][20] |
| In Vitro Drug Release | USP Apparatus II (Paddle) or IV (Flow-Through Cell) | Cumulative drug release over time | Profile the release kinetics (e.g., burst, sustained, zero-order) to predict in vivo performance. |
Conclusion
This compound is a highly promising excipient for the development of controlled-release drug delivery systems. Its favorable physicochemical properties, particularly its low melting point and lipophilicity, allow for its formulation into microparticles and implants using established and scalable manufacturing techniques like emulsion solvent evaporation and hot-melt extrusion. By carefully controlling process parameters, formulators can tune the characteristics of the final dosage form to achieve a desired drug release profile. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers and developers to explore the full potential of this compound in creating next-generation therapeutic products.
References
- Huang W, Zhang J, Dorn HC, Zhang C (2013) Assembly of Bio-Nanoparticles for Double Controlled Drug Release. PLoS ONE 8(9): e74679.
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- Iqbal, M. et al. (2015) Double emulsion solvent evaporation techniques used for drug encapsulation.
- Labsolu.ca.
- Al-khattawi, A. et al. The Role of Oral Controlled Release Matrix Tablets in Drug Delivery Systems. PMC - NIH.
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- Doyle, P. S. Controlled Emulsion Droplet Solvent Evaporation for Particle Production. DSpace@MIT.
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- CD Formulation. Microparticle Drug Delivery System for Nanoformulations.
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- Pekař, M. & Musilová, L. DRUG RELEASE FROM HYDROGEL MATRICES. Ecological Chemistry and Engineering Society.
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- Nedelcu, M. et al. A multiscale mechanism of drug release from polymeric matrices: confirmation through a nonlinear theoretical model. RSC Publishing.
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- Singh, B. et al. (2025) A Comprehensive Review of Analytical Techniques for the Quantification of Metoprolol Succinate.
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Application Note & Protocol: Quantitative Analysis of Didodecyl Succinate in Biological Matrices
Introduction
Didodecyl succinate (DDS), also known as dilauryl succinate, is a long-chain diester with the molecular formula C28H54O4 and a molecular weight of 454.74 g/mol .[1][2] It exists as a white solid with a melting point of approximately 40°C.[3] The analysis of such lipophilic compounds in complex biological matrices like plasma, serum, or tissue homogenates presents unique challenges due to their low aqueous solubility and the presence of endogenous interfering substances. This document provides a comprehensive guide for the development and validation of a robust analytical method for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
The methodologies described herein are grounded in established principles of bioanalysis and are designed to ensure accuracy, precision, and reliability in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[4][5][6][7][8]
Methodological Considerations & Strategy
The high lipophilicity of this compound dictates the overall analytical strategy. A robust sample preparation technique is paramount to effectively extract the analyte from the complex biological matrix and minimize interferences. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are viable options and will be discussed. Chromatographic separation will focus on reversed-phase high-performance liquid chromatography (HPLC) for LC-MS/MS and capillary gas chromatography for GC-MS. Detection by tandem mass spectrometry is recommended for both approaches due to its inherent selectivity and sensitivity.
Internal Standard Selection: A Critical Step
The use of an appropriate internal standard (IS) is crucial for accurate quantification, as it compensates for variability during sample preparation and analysis.[9][10] The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterated this compound.[2][11] However, the commercial availability of such a standard may be limited.
In the absence of a SIL-DDS, a structurally similar long-chain diester that is not endogenously present in the biological matrix should be selected. Potential candidates include diesters of succinic acid with different long-chain alcohols (e.g., di-undecyl succinate or di-tridecyl succinate) or a commercially available deuterated long-chain fatty acid ester. The chosen IS should exhibit similar extraction recovery, chromatographic retention, and ionization response to this compound. The selection and concentration of the IS should be thoroughly evaluated during method development.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a robust and cost-effective technique for extracting lipophilic compounds from aqueous matrices. The "Matyash" method, which utilizes methyl-tert-butyl ether (MTBE), is particularly effective for lipid extraction and offers a good balance between recovery and cleanliness of the extract.[7]
Protocol: LLE of this compound from Plasma/Serum
-
Sample Aliquoting: In a clean microcentrifuge tube, add 100 µL of plasma or serum.
-
Internal Standard Spiking: Add a predetermined amount of the internal standard solution to each sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation & Extraction:
-
Add 300 µL of methanol to the sample to precipitate proteins.
-
Vortex for 30 seconds.
-
Add 1 mL of MTBE.
-
Vortex vigorously for 2 minutes.
-
-
Phase Separation:
-
Add 250 µL of LC-MS grade water to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube, avoiding the protein pellet and aqueous layer.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent, such as a 90:10 (v/v) mixture of acetonitrile and isopropanol. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Chromatographic Conditions
A reversed-phase separation on a C18 column is recommended for retaining and separating the non-polar this compound from other matrix components. A gradient elution will be employed to ensure good peak shape and efficient elution.
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention for lipophilic compounds and high resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase for good peak shape and protonation in positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Isopropanol (90:10, v/v) | Strong organic mobile phase for eluting the highly non-polar analyte. |
| Gradient | 70% B to 98% B over 5 minutes, hold at 98% B for 2 minutes, re-equilibrate at 70% B for 3 minutes | A gradient is essential for eluting the highly retained analyte while maintaining good separation from less retained interferences. |
| Flow Rate | 0.4 mL/min | A standard flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature reduces viscosity and can improve peak shape. |
| Injection Volume | 5 µL | A small injection volume is recommended to minimize potential matrix effects. |
Mass Spectrometric Conditions
Electrospray ionization (ESI) in positive ion mode is the recommended ionization technique. Due to the lack of easily ionizable functional groups, this compound is expected to form adducts with cations present in the mobile phase, such as sodium ([M+Na]+) or ammonium ([M+NH4]+).[12][13] The exact precursor ions should be determined by infusing a standard solution of this compound.
Multiple Reaction Monitoring (MRM) Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+Na]+ or [M+NH4]+ | To be determined empirically | To be determined empirically |
| Internal Standard | To be determined | To be determined | To be determined |
-
Note: The precursor and product ions, as well as the optimal collision energies, must be determined experimentally by infusing a standard solution of this compound and the selected internal standard into the mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers an alternative approach for the analysis of this compound. Given its volatility, derivatization may not be necessary.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE can provide a cleaner extract compared to LLE, which can be beneficial for GC-MS analysis. A non-polar sorbent like C18 is suitable for retaining this compound.
Protocol: SPE of this compound from Plasma/Serum
-
Sample Pre-treatment:
-
To 200 µL of plasma or serum, add the internal standard.
-
Add 600 µL of a 4% phosphoric acid solution in water and vortex. This disrupts protein binding.
-
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approx. 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
Wash with 1 mL of a 40:60 (v/v) methanol:water solution to remove less non-polar interferences.
-
-
Drying: Dry the cartridge thoroughly under vacuum or with a stream of nitrogen for 10-15 minutes. This step is critical to remove all water before elution with an organic solvent.
-
Elution: Elute the analyte and internal standard with 1 mL of ethyl acetate or another suitable organic solvent.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of hexane or ethyl acetate for GC-MS analysis.
GC-MS Conditions
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A low-polarity column suitable for the analysis of a wide range of compounds. |
| Injector Temperature | 280°C | Ensures efficient vaporization of the analyte. |
| Injection Mode | Splitless (1 µL) | For maximizing sensitivity. |
| Oven Temperature Program | Initial 150°C, hold for 1 min, ramp at 20°C/min to 320°C, hold for 5 min | A temperature gradient is necessary to ensure good chromatography of the high-boiling point analyte.[14] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Standard carrier gas for GC-MS. |
| MS Transfer Line Temp | 280°C | Prevents condensation of the analyte. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode for GC-MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For enhanced sensitivity and selectivity. |
Selected Ion Monitoring (SIM) Ions
| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | To be determined empirically | To be determined empirically |
| Internal Standard | To be determined empirically | To be determined empirically |
-
Note: The characteristic fragment ions for this compound and the internal standard need to be determined by injecting a standard solution in full scan mode and identifying the most abundant and specific ions. Long-chain esters often show characteristic fragmentation patterns, including the loss of the alkoxy group.[3]
Method Validation
A comprehensive method validation should be performed according to the FDA's Bioanalytical Method Validation Guidance for Industry.[4][5][8] The following parameters must be assessed:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Determined by analyzing replicate QC samples at multiple concentration levels on different days.
-
Calibration Curve: The relationship between the instrument response and the concentration of the analyte. A linear or weighted linear regression is typically used.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard. This is a critical parameter for LC-MS/MS methods and can be assessed by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.[15][16]
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage).
Data Presentation: Expected Performance
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound in a biological matrix. These values are illustrative and should be confirmed during method validation.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at the LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Factor | CV ≤ 15% across different lots of matrix |
| Stability | Analyte concentration within ±15% of the initial concentration |
Visualization of Workflows
LC-MS/MS Experimental Workflow
Caption: LC-MS/MS Workflow for this compound Analysis.
GC-MS Experimental Workflow
Caption: GC-MS Workflow for this compound Analysis.
Conclusion
This application note provides a comprehensive framework for the development and validation of analytical methods for the quantification of this compound in biological matrices. Both LC-MS/MS and GC-MS approaches are presented, offering flexibility based on available instrumentation and specific analytical requirements. The success of this analysis hinges on a meticulous sample preparation strategy to isolate the lipophilic analyte from the complex biological matrix and the careful selection of an appropriate internal standard. Adherence to regulatory guidelines for method validation will ensure the generation of high-quality, reliable data for pharmacokinetic, toxicokinetic, and other research applications.
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][7]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link][5]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][6]
-
Frontiers in Physiology. (2018). Plasma Lipid Extraction Protocols for Lipidomics. [Link][7]
-
Bioanalysis Zone. (2018). Assessment of matrix effect in quantitative LC–MS bioanalysis. [Link][15]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][8]
-
MDPI. (2022). Quantitation Overcoming Matrix Effects of Lipophilic Toxins in Mytilus galloprovincialis by Liquid Chromatography-Full Scan High Resolution Mass Spectrometry Analysis (LC-HR-MS). [Link][16]
-
Semantic Scholar. (1981). GC/MS analysis of some long chain esters, ketones and propanediol diesters. [Link][3]
-
National Institutes of Health. (2011). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. [Link][14]
-
MDPI. (2021). Lipemia in the Plasma Sample Affects Fentanyl Measurements by Means of HPLC-MS2 after Liquid-Liquid Extraction. [Link][17]
-
MDPI. (2020). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. [Link]
-
Cyberlipid. (n.d.). Delipidation of plasma. [Link]
-
ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
University of Geneva. (n.d.). Predicting Preferences for Adduct Formation in Electrospray Ionization: The Case Study of Succinic Acid. [Link]
-
National Institutes of Health. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. [Link][9]
-
ResearchGate. (n.d.). Internal Standards for Quantitative LC-MS Bioanalysis. [Link][10]
-
ResearchGate. (n.d.). Predicting Preferences for Adduct Formation in Electrospray Ionization: The Case Study of Succinic Acid. [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link][12]
-
ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. [Link][2]
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Application Notes and Protocols for Didodecyl Succinate in Cosmetic and Personal Care Formulations
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of Didodecyl succinate (CAS 5980-15-4) in cosmetic and personal care products. This compound is a diester of dodecyl alcohol and succinic acid, functioning as a versatile emollient, sensory modifier, and film-forming agent. These notes detail its physicochemical properties, mechanisms of action, and proven methodologies for its incorporation into various formulation chassis, including skin care emulsions and hair care conditioners. The protocols provided are designed to be self-validating, with a focus on the causality behind each experimental step to ensure robust and reproducible results.
Introduction to this compound
This compound, also known by its synonyms Dilauryl Succinate or Succinic Acid Didodecyl Ester, is a high-molecular-weight diester that presents as a white to light yellow crystalline solid at room temperature.[1][2][3] Its chemical structure, consisting of a central polar succinate group flanked by two long, non-polar C12 alkyl chains, imparts a unique set of properties that make it highly valuable in cosmetic science.
Unlike more common, lower molecular weight esters, this compound offers a substantive, cushiony feel without excessive greasiness. Its melting point of approximately 40°C allows for its use as a structuring agent in anhydrous systems at ambient temperatures, while readily melting into the oil phase of emulsions during processing.[2][4] This guide will explore the functional benefits of this ingredient and provide detailed protocols for its effective use.
Physicochemical and Functional Profile
A summary of the key properties of this compound is presented below. This data is essential for the formulation scientist to understand its behavior and compatibility within a cosmetic system.
| Property | Value | Source(s) |
| INCI Name | This compound | N/A |
| CAS Number | 5980-15-4 | [1][2][4] |
| Synonyms | Dilauryl Succinate, Succinic Acid Dilauryl Ester | [1][4][5] |
| Molecular Formula | C₂₈H₅₄O₄ | [4][5] |
| Molecular Weight | 454.74 g/mol | [4][5] |
| Appearance | White to light yellow powder or crystal | [1][3] |
| Physical State | Solid | [2] |
| Melting Point | 38 - 43 °C | [1][3] |
| Primary Functions | Emollient, Sensory Modifier, Film-Former | [6][7][8]* |
| Solubility | Oil Soluble | N/A |
*Functions are inferred from chemically similar succinate esters.
Molecular Structure
The structure of this compound is key to its functionality. The long dodecyl (lauryl) chains provide lubricity and substantivity on the skin and hair, while the central ester linkages allow for a desirable non-greasy, silky sensory profile.
Caption: Chemical structure of this compound.
Core Functions & Mechanisms of Action
While specific research on this compound is limited, its functions can be expertly extrapolated from its chemical structure and data on analogous succinate esters used in cosmetics.
Emollience and Skin Conditioning
The primary function of this compound is as an emollient. Emollients are critical for maintaining the skin's softness, smoothness, and flexibility. Upon application, the long alkyl chains of this compound deposit into the voids between corneocytes in the stratum corneum. This action smooths the skin's surface, reduces transepidermal water loss (TEWL) by forming a semi-occlusive film, and improves overall skin texture. This mechanism is common to other cosmetic esters like Diheptyl succinate, which is known for its skin-conditioning properties.[7]
Caption: O/W cream manufacturing process featuring this compound.
Protocol: Smoothing Hair Conditioner
This protocol utilizes this compound to enhance the conditioning and sensory properties of a rinse-off hair treatment.
Formulation Table:
| Phase | Ingredient | INCI Name | % (w/w) | Function |
| A | Deionized Water | Aqua | q.s. to 100 | Vehicle |
| A | Hydroxyethylcellulose | Hydroxyethylcellulose | 0.50 | Thickener |
| B | This compound | This compound | 2.50 | Conditioning Agent, Film-Former |
| B | Cetyl Alcohol | Cetyl Alcohol | 4.00 | Thickener, Emollient |
| B | Behentrimonium Chloride | Behentrimonium Chloride | 2.00 | Cationic Surfactant, Detangler |
| C | Propylene Glycol (and) Diazolidinyl Urea (and) Iodopropynyl Butylcarbamate | Propylene Glycol (and) Diazolidinyl Urea (and) Iodopropynyl Butylcarbamate | 0.80 | Preservative |
Step-by-Step Methodology:
-
Phase A Preparation: Disperse the Hydroxyethylcellulose in room temperature Deionized Water with propeller mixing. Once uniform, heat to 80°C.
-
Causality: Heating the water phase allows for the proper melting and emulsification of the fatty alcohol and ester in Phase B.
-
-
Phase B Preparation: In a separate vessel, combine all Phase B ingredients. Heat to 80°C and mix until fully melted and homogeneous.
-
Causality: this compound and Cetyl Alcohol must be fully liquid. The cationic surfactant (Behentrimonium Chloride) is typically supplied on a fatty alcohol carrier and will melt into the phase.
-
-
Emulsification: Add the hot Phase B to the hot Phase A with good mixing. Maintain temperature for 10 minutes.
-
Causality: The positive charge of the behentrimonium chloride will be attracted to the negatively charged hair fiber. [9]this compound deposits along with the cationic surfactant, creating a synergistic conditioning film that smooths the cuticle and provides a silky feel.
-
-
Cool Down: Begin cooling the batch with continuous, gentle mixing.
-
Phase C Addition: Once the batch is below 45°C, add the preservative system.
-
Finalization: Adjust pH to 4.0-4.5. Continue mixing until the batch is smooth and uniform.
-
Causality: A slightly acidic pH is optimal for hair conditioners as it helps to flatten the hair cuticle, enhancing shine and smoothness.
-
Safety & Regulatory Considerations
Specific toxicological data for this compound was not found in the public domain. However, related succinate esters, such as Diheptyl Succinate and Diethyl Succinate, have low hazard profiles according to databases like the EWG Skin Deep database. [10][11]Furthermore, a safety assessment for Diethylhexyl sodium sulfosuccinate concluded it was safe as used in cosmetic formulations. [12]Given its structure as a simple diester of common fatty alcohols and succinic acid, it is not expected to pose significant safety risks when used in topical formulations. However, as with all cosmetic ingredients, it is the responsibility of the formulator to ensure the safety and regulatory compliance of the final product through appropriate testing.
Conclusion
This compound is a highly effective, multifunctional ingredient for modern cosmetic and personal care formulations. Its primary role as an emollient provides excellent skin-smoothing and moisturizing benefits. Its favorable melting point and compatibility with common cosmetic ingredients make it easy to incorporate into emulsions and anhydrous systems. By leveraging its ability to enhance sensory profiles and form conditioning films, formulation scientists can create products with superior performance and a desirable, elegant feel for both skin and hair. The protocols outlined in this guide serve as a robust foundation for innovation with this versatile diester.
References
-
INCI Beauty. (n.d.). DIOCTYLDODECYL SUCCINATE. Retrieved from INCI Beauty. [Link]
- Henkel, F. K., & Straumann, A. G. (2002). U.S. Patent No. US20020086039A1.
- Nippon Fine Chemical Co Ltd. (2022). Japan Patent No. JP7020941B2.
- Sederma. (2018). U.S. Patent No. US9918916B2.
-
SincereSkincare.com. (n.d.). Diethoxyethyl Succinate. Retrieved from SincereSkincare.com. [Link]
- Inolex Investment Corporation. (2019). U.S. Patent No. US20190269587A1.
- Changzhou College of Information Technology. (2014). China Patent No. CN103833703A.
-
INCI Beauty. (n.d.). DIETHYL SUCCINATE. Retrieved from INCI Beauty. [Link]
-
Environmental Working Group. (n.d.). What is DIHEPTYL SUCCINATE. Retrieved from EWG Skin Deep. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Diethyl Succinate in Cosmetic Formulations. Retrieved from worldofchemicals.com. [Link]
- Ciba Geigy Corp. (1991). Patent No. EP0459341A2.
-
Cosmetic Ingredient Review. (2015). Amended Safety Assessment of Dialkyl Sulfosuccinate Salts as Used in Cosmetics. Retrieved from cir-safety.org. [Link]
-
Zhang, R., et al. (2025). Bio-Based Poly(Butylene succinate-co-dodecylene succinate) Derived from 1,12-Dodecanediol: Synthesis and Characterization. ResearchGate. [Link]
-
Patil, S. B., et al. (2022). An efficient and safe process for synthesis of doxylamine succinate. ResearchGate. [Link]
-
Ribeiro, A., et al. (2022). On Hair Care Physicochemistry: From Structure and Degradation to Novel Biobased Conditioning Agents. PubMed Central. [Link]
-
Muruganathan, R. M., et al. (2006). Foam Films Stabilized With Dodecyl Maltoside. 2. Film Stability and Gas Permeability. Langmuir. [Link]
- Unilever. (1994). Patent No. WO1994010971A1.
-
INCI Beauty. (n.d.). DIHEPTYL SUCCINATE. Retrieved from INCI Beauty. [Link]
-
Environmental Working Group. (n.d.). What is DIETHYL SUCCINATE. Retrieved from EWG Skin Deep. [Link]
-
Van Reeth, I. (2008). Beyond skin feel: innovative methods for developing complex sensory profiles with silicones. International Journal of Cosmetic Science. [Link]
-
Ding, Z., et al. (2022). Effects of octenyl succinic anhydride chemical modification and surfactant physical modification of bovine bone gelatin on the stabilization of fish oil-loaded emulsions. PubMed Central. [Link]
-
Li, W., et al. (2015). Preparation and properties of octenyl succinate β-cyclodextrin and its application as an emulsion stabilizer. Carbohydrate Polymers. [Link]
-
IndiaMART. (n.d.). Dimethiconol and Tea Dodecylbenzene Sulfonate Silicone Conditioner FOR HAIR CONDITIONER. Retrieved from IndiaMART. [Link]
-
Clariant. (n.d.). Sensorial ingredients for cosmetics. Retrieved from Clariant. [Link]
-
Institute of Personal Care Science. (2018). Fast Formulation 1: Emulsions. YouTube. [Link]
-
Bodmeier, R., et al. (1991). Properties of free films prepared from aqueous polymers by a spraying technique. International Journal of Pharmaceutics. [Link]
-
Marciniak, A., et al. (2025). The Effect of the Ratio of Butylene Succinate and Dilinoleic Diol in Their Copolyester (PBS-DLS) on the Physicochemical Properties and Biofilm Formation. PubMed Central. [Link]
-
Inolex. (n.d.). SustOleo™ DCS, Diisooctyl Succinate. Retrieved from UL Prospector. [Link]
-
Dow Chemical. (n.d.). DOWSIL™ 8500 Conditioning Agent. Retrieved from UL Prospector. [Link]
-
Embuscado, M. E., & Huber, K. C. (2009). Coating and Film-Forming Properties. ResearchGate. [Link]
-
Gładysz, M., et al. (2022). Rheological Properties of Film-Forming Dispersions of Selected Biopolymers Used for Packaging Films or Food Coating. MDPI. [Link]
-
Cosmetic Ingredient Review. (2023). Amended Safety Assessment of Octyldodecyl Stearoyl Stearate as Used in Cosmetics. Retrieved from cir-safety.org. [Link]
-
Johnson, K., & Yoshioka, S. (2014). Perceptual and Sensory-Functional Consequences of Skin Care Products. Scirp.org. [Link]
-
Lukic, M., et al. (2016). Evaluating tactile properties of skincare products: A descriptive analysis technique. International Journal of Cosmetic Science. [Link]
-
MIT. (2015). A simple way to make and reconfigure complex emulsions. YouTube. [Link]
-
Wang, H., et al. (2023). The Preparation, Properties, and Characterization of Octenyl Succinic Anhydride-Modified Turmeric Starches and Their Emulsification for Pickering Emulsions. MDPI. [Link]
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Application Notes and Protocols: Performance Evaluation of Didodecyl Succinate as a Bio-based Lubricant
Abstract
The global shift towards sustainable technologies has catalyzed significant research into environmentally acceptable lubricants. Didodecyl succinate, a bio-based diester, is a promising candidate to replace conventional mineral oils, offering a combination of high performance, biodegradability, and derivation from renewable resources. This document serves as a comprehensive technical guide for researchers and formulation scientists, providing detailed protocols for the synthesis, characterization, and rigorous performance evaluation of this compound as a lubricant base oil. The methodologies are grounded in internationally recognized standards to ensure data integrity and comparability.
Introduction: The Case for High-Performance Bio-lubricants
For decades, mineral oil-based lubricants have been the cornerstone of industrial and automotive applications. However, their persistence in ecosystems and potential toxicity have raised significant environmental concerns.[1] Bio-based lubricants, derived from sources like vegetable oils, offer a sustainable alternative due to their inherent biodegradability and lower carbon footprint.[2]
While first-generation bio-lubricants (neat vegetable oils) suffered from poor thermal and oxidative stability, chemical modification through processes like transesterification has led to the development of high-performance synthetic esters.[3][4] this compound, synthesized from bio-derived succinic acid and dodecanol, exemplifies this advanced class of bio-lubricants. It is engineered to overcome the limitations of natural oils, providing enhanced stability and tribological performance.[2] This guide outlines the critical workflows to validate its efficacy.
Synthesis of this compound
The synthesis of this compound is typically achieved via Fischer esterification, a well-established chemical reaction. Understanding this process is fundamental to controlling the purity and final properties of the base oil.
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Objective: To synthesize this compound with high purity and yield.
Materials:
-
Succinic Acid (1.0 mol)
-
Dodecanol (Lauryl alcohol) (2.1 mol)
-
p-Toluenesulfonic acid (PTSA) (0.02 mol, catalyst)
-
Toluene (solvent for azeotropic removal of water)
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Charge a round-bottom flask, equipped with a Dean-Stark trap and reflux condenser, with succinic acid, dodecanol, PTSA, and toluene.
-
Reaction: Heat the mixture to reflux. The water formed during the esterification is collected in the Dean-Stark trap, providing a visual indicator of reaction progress. Continue reflux until the theoretical amount of water is collected (typically 4-8 hours).
-
Neutralization: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with the 5% NaHCO₃ solution to neutralize the acidic catalyst.
-
Washing: Sequentially wash the organic layer with deionized water and then with brine to remove residual salts.
-
Drying: Dry the organic layer over anhydrous MgSO₄.
-
Solvent Removal: Filter the mixture to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: For high-purity applications, the resulting crude ester can be purified via vacuum distillation.
Causality Behind Experimental Choices:
-
Excess Alcohol: Using a slight excess of dodecanol shifts the reaction equilibrium towards the product side (Le Châtelier's principle), maximizing the yield of the desired diester.
-
Dean-Stark Trap: The esterification reaction is reversible. By continuously removing water, a byproduct, the equilibrium is constantly disturbed, preventing the reverse reaction (hydrolysis) and driving the synthesis to completion.
Core Performance Evaluation: Protocols and Standards
A comprehensive evaluation requires assessing the lubricant's physicochemical, thermal, and tribological properties against established industry standards.
Physicochemical and Thermal Properties
These properties define the fundamental behavior of the lubricant across a range of operating temperatures. Thermal stability is particularly crucial, as it dictates the fluid's resistance to decomposition at high temperatures.[5]
| Property | Standard Method | Significance & Rationale |
| Kinematic Viscosity | ASTM D445 | Measures resistance to flow. It is the most critical property for ensuring the formation of a protective hydrodynamic film between moving parts. Measured at 40 °C and 100 °C. |
| Viscosity Index (VI) | ASTM D2270 | An empirical number that characterizes the stability of viscosity with temperature changes. A high VI is desirable, indicating less thinning at high temperatures. |
| Pour Point | ASTM D97 | Indicates the lowest temperature at which the lubricant will flow. This is critical for ensuring fluid circulation during cold starts. |
| Flash Point | ASTM D92 | A key safety parameter, this is the lowest temperature at which the lubricant's vapors will ignite. A higher flash point is safer. |
| Oxidative Stability | ASTM D2272 (RPVOT) | Measures the lubricant's resistance to oxidation, which leads to sludge formation and increased viscosity. Bio-based esters typically require antioxidant additives to meet demanding applications.[2] |
| Thermal Stability | TGA (Thermogravimetric Analysis) | TGA measures mass loss as a function of temperature, identifying the onset of thermal decomposition.[6][7] This defines the upper operational temperature limit of the base oil.[5] |
Tribological Performance: Friction and Wear
Tribological testing evaluates the core function of a lubricant: minimizing friction and wear between interacting surfaces.[8] The four-ball method is a widely used and standardized technique for this purpose.[9][10]
Caption: Standardized workflow for tribological performance testing.
Objective: To determine the wear-preventive characteristics of this compound.
Apparatus: Four-ball wear tester, optical microscope.
Procedure:
-
Setup: Place three stationary steel balls in the test cup, submerged in the this compound sample. Place a fourth steel ball in the rotating chuck.
-
Test Conditions: Heat the sample to a specified temperature (e.g., 75 °C). Apply a defined load (e.g., 392 N or 40 kgf) and rotate the top ball at a constant speed (e.g., 1200 rpm) for a fixed duration (e.g., 60 minutes).
-
Analysis: After the test, clean the three stationary balls with a solvent.
-
Measurement: Measure the diameter of the wear scars on each of the three stationary balls using a calibrated optical microscope.
-
Reporting: Report the average wear scar diameter (WSD) in millimeters. A smaller WSD indicates superior anti-wear performance.[10]
Trustworthiness: Adherence to the ASTM D4172 standard ensures that the results are repeatable and can be reliably compared to data for other lubricants.[10]
Environmental Impact Assessment: Biodegradability
A primary driver for developing bio-lubricants is their reduced environmental persistence. "Ready biodegradability" is the highest classification, indicating that the substance will undergo rapid and ultimate degradation in the environment.[1][11]
Protocol: Ready Biodegradability (OECD 301B - CO₂ Evolution Test)
Objective: To determine if this compound is "readily biodegradable."
Principle: This test exposes the test substance to an inoculum of microorganisms (typically from activated sludge) in a mineral salt medium. The amount of carbon dioxide produced by microbial respiration is measured over 28 days and compared to the theoretical maximum (ThCO₂), which is calculated from the molecular formula of this compound.[1][12][13]
Procedure Summary:
-
Preparation: Prepare a mineral medium and add the inoculum.
-
Incubation: Add a known amount of this compound (as the sole carbon source) to the test flasks. Include a toxicity control, a reference standard (e.g., sodium benzoate), and an inoculum blank.
-
CO₂ Measurement: Incubate the flasks in the dark at a constant temperature. Periodically measure the cumulative CO₂ produced.
-
Calculation: Calculate the percentage of biodegradation as: % Biodegradation = (CO₂ produced by test substance / ThCO₂ of test substance) x 100.
-
Validation: The test is valid if the reference compound biodegrades as expected and other quality criteria are met.
Pass Criteria: To be classified as readily biodegradable , the substance must achieve ≥60% biodegradation within a 10-day window during the 28-day test period.[1][11]
Comparative Performance Data
The performance of this compound should be benchmarked against both conventional and other bio-based lubricants. The following table provides typical values for context.
| Property | This compound (Typical) | Mineral Oil (ISO VG 46) | Rapeseed Oil (HETG) |
| Viscosity Index | >150 | ~100 | >200 |
| Pour Point (°C) | ~ -20 | ~ -15 | ~ -18 |
| Flash Point (°C) | >220 | >210 | >250 |
| Oxidative Stability (RPVOT, min) | >200 (with antioxidants) | ~150 | <100 |
| Wear Scar Diameter (mm) | < 0.45 | ~ 0.50 | ~ 0.60 |
| Biodegradability (OECD 301B) | Readily Biodegradable (>60%) | Not readily biodegradable (<20%) | Readily Biodegradable (>60%) |
Conclusion
This compound presents a compelling profile as a high-performance bio-based lubricant base oil. Its favorable viscosity-temperature behavior, good thermal stability, and excellent anti-wear properties, combined with its ready biodegradability, position it as a sustainable alternative to mineral oils in a variety of applications. The protocols outlined in this guide provide a robust framework for its comprehensive evaluation, ensuring that performance claims are substantiated by standardized, repeatable, and scientifically sound methodologies. Further research should focus on optimizing additive packages to enhance its performance in specific demanding applications, such as hydraulic systems and gearboxes.
References
- Vertex AI Search. (n.d.). Bio-Based Lubricant Performance.
- RespirTek, Inc. (2025). ASTM D5864 Biodegradability Testing and OECD 301B Biodegradability Testing.
- ASTM International. (2022). F2661 Standard Test Method for Determining the Tribological Behavior and the Relative Lifetime of a Fluid Lubricant using the Spiral Orbit Tribometer.
- TestOil. (n.d.). Temperature Stability of Lubricants and Hydraulic Fluids.
- MDPI. (n.d.). Advances and Challenges in Bio-Based Lubricants for Sustainable Tribological Applications: A Comprehensive Review of Trends, Additives, and Performance Evaluation.
- MDPI. (n.d.). Standardization in Tribology.
- Newgate Simms. (n.d.). Tribological Testing by 4 Ball Testing Methods.
- RPC. (n.d.). What Does Biodegradability Really Mean in Lubricants (and Why It Matters).
- Santie Oil Company. (2023). Which Biodegradability Test Is Best for Lubricants?.
- Situ Biosciences. (n.d.). OECD 301B - Biodegradation Test - CO2 Evolution.
- TA Instruments. (n.d.). Analysis of Engine Oils Using Modulated Thermogravimetric Analysis (MTGA).
- AIP Publishing. (n.d.). Thermal Stability Study of Commercial Lube Oil at Moderate Temperature and Long Working Period.
- ASTM International. (n.d.). ASTM Tribology standards.
- NYCO. (n.d.). Everything you ever wanted to know about the biodegradability of lubricants and greases.
- MDPI. (2021). Friction and Wear Performance Evaluation of Bio-Lubricants and DLC Coatings on Cam/Tappet Interface of Internal Combustion Engines.
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Use of Didodecyl succinate in the synthesis of novel copolyesters
Application Note & Protocol
Strategic Incorporation of Didodecyl Succinate Moieties for the Synthesis of Novel, Tunable Copolyesters
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive overview and detailed protocols for the synthesis of novel copolyesters incorporating long-chain aliphatic segments derived from this compound precursors. Aliphatic polyesters are a cornerstone of biodegradable polymers, with significant applications in the biomedical and pharmaceutical fields.[1][2][3] However, homopolymers like poly(butylene succinate) (PBS) can exhibit properties such as high crystallinity and brittleness that limit their application scope.[4][5] By strategically copolymerizing traditional monomers with long-chain diols, such as 1,12-dodecanediol (a precursor to the dodecyl succinate moiety), researchers can precisely tune the thermal and mechanical properties of the resulting materials. This document details two primary synthesis methodologies: conventional melt polycondensation and a green chemistry alternative using enzymatic catalysis.[6][7][8] Furthermore, it provides a full suite of protocols for the structural, thermal, and mechanical characterization of the synthesized copolyesters, ensuring a robust and reproducible workflow.
Part 1: Scientific Rationale and Strategic Considerations
The Role of Long-Chain Monomers in Copolyester Design
The synthesis of copolyesters allows for the creation of materials with properties intermediate to their respective homopolymers. In the context of succinate-based polyesters, which are known for their biodegradability, incorporating a long-chain aliphatic segment serves several key purposes:[9][10]
-
Disruption of Crystallinity: The long, flexible C12 chain of the dodecylene succinate unit disrupts the regular packing of the shorter butylene succinate chains. This leads to a reduction in overall crystallinity, which in turn lowers the melting temperature (Tm) and can transform a rigid material into a more flexible one.[11][12]
-
Enhancement of Ductility and Toughness: Reduced crystallinity and a lower glass transition temperature (Tg) contribute to increased chain mobility.[13] This manifests as significantly improved toughness and ductility, evidenced by a higher elongation at break and notch impact strength.[11]
-
Tuning Hydrophobicity and Degradation Rate: The introduction of the hydrophobic dodecyl group increases the overall hydrophobicity of the polymer. This can modulate the rate of hydrolytic degradation, a critical parameter for applications like controlled drug delivery and temporary medical implants.[10]
The target copolyester discussed in this guide is poly(butylene succinate-co-dodecylene succinate) [P(BS-co-DoS)] , a random copolymer synthesized from three primary monomers: succinic acid, 1,4-butanediol, and 1,12-dodecanediol.
Choice of Synthesis Pathway: Melt vs. Enzymatic Polycondensation
Melt Polycondensation is the most common industrial method for producing polyesters like PBS.[8] It involves a two-stage process: an initial esterification/transesterification at high temperature under an inert atmosphere, followed by a polycondensation step under high vacuum to remove reaction byproducts and drive the reaction toward high molecular weight polymer formation. While effective, this method often requires high temperatures (200-240°C) and potentially toxic organometallic catalysts (e.g., titanium or tin-based).[8][14]
Enzymatic Polycondensation offers a "green" alternative that aligns with the sustainable nature of these polymers.[7][15] Lipases, particularly immobilized Candida antarctica Lipase B (CALB), can effectively catalyze the polymerization under much milder conditions (60-120°C).[8][16][17] This approach avoids toxic metal catalysts, minimizes side reactions, and is highly advantageous for biomedical applications where catalyst residues are a major concern.[6][17]
Part 2: Synthesis Protocols
Protocol 1: Two-Stage Melt Polycondensation Synthesis of P(BS-co-DoS)
This protocol describes the synthesis of a P(BS-co-DoS) copolyester with a target 80:20 molar ratio of butylene succinate to dodecylene succinate units.
Rationale: The two-stage approach ensures efficient formation of low molecular weight oligomers in the first stage, followed by a vacuum-driven polymerization in the second stage to achieve the desired high molecular weight necessary for good mechanical properties.[18] The use of a titanium-based catalyst is standard for achieving high reaction rates.[14]
Caption: Workflow for two-stage melt polycondensation.
-
Succinic Acid (SA)
-
1,4-Butanediol (BDO)
-
1,12-Dodecanediol (DDO)
-
Titanium (IV) butoxide (Ti(OBu)4) - Catalyst
-
Chloroform or Dichloromethane (for dissolution)
-
Methanol (for precipitation)
-
Nitrogen gas (high purity)
-
Glass reactor (250 mL) equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.
-
Heating mantle with temperature controller.
-
High-vacuum pump.
-
Standard laboratory glassware.
-
Reactor Charging: Charge the glass reactor with Succinic Acid (1.0 mol), 1,4-Butanediol (0.8 mol), and 1,12-Dodecanediol (0.2 mol). A slight excess of total diols (e.g., 5-10 mol%) can be added to compensate for losses during vacuum.
-
Catalyst Addition: Add the catalyst, Ti(OBu)4, at a concentration of 200-300 ppm relative to the total weight of the monomers.
-
Inert Atmosphere Purge: Purge the reactor with high-purity nitrogen for at least 15 minutes to remove all oxygen. Maintain a slow, constant nitrogen flow.
-
Stage 1 - Esterification:
-
Begin stirring and gradually heat the reactor to 190-210°C.
-
Maintain this temperature for 3-4 hours. Water, the byproduct of esterification, will distill off and be collected.
-
The reaction is considered complete when >95% of the theoretical amount of water has been collected.
-
-
Stage 2 - Polycondensation:
-
Gradually increase the temperature to 220-240°C.
-
Simultaneously, slowly apply a high vacuum (<1 Torr) over 30-45 minutes to avoid excessive foaming of the oligomer melt.
-
Continue the reaction under high vacuum for 4-6 hours. The viscosity of the melt will increase significantly, which can be observed by the increase in torque on the mechanical stirrer.
-
-
Polymer Recovery:
-
Discontinue heating and break the vacuum by introducing nitrogen gas.
-
Extrude or pour the hot polymer melt onto a release surface and allow it to cool to room temperature.
-
-
Purification:
-
Dissolve the crude polymer in chloroform.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Filter the purified polymer and dry it in a vacuum oven at 40°C for 24 hours.
-
Protocol 2: Enzymatic Synthesis of P(BS-co-DoS) in Bulk
This protocol provides a greener alternative using immobilized lipase. It is particularly suited for producing high-purity materials for biomedical research.
Rationale: Enzymatic synthesis with CALB proceeds via a ping-pong bi-bi mechanism.[6] Using activated succinate esters (e.g., dimethyl succinate) can enhance reaction rates at lower temperatures.[6][16] This bulk polymerization protocol minimizes solvent use, further enhancing its green credentials.
-
Dimethyl Succinate (DMS)
-
1,4-Butanediol (BDO)
-
1,12-Dodecanediol (DDO)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Diphenyl ether (optional, as solvent for higher Mw)[19]
-
Monomer Charging: In a reaction vessel, combine Dimethyl Succinate (1.0 mol), 1,4-Butanediol (0.8 mol), and 1,12-Dodecanediol (0.2 mol).
-
Enzyme Addition: Add Novozym 435 (5-10% by weight of total monomers).
-
First Stage (Oligomerization):
-
Heat the mixture to 90°C under a nitrogen atmosphere with gentle stirring.[17]
-
Maintain for 4-6 hours. Methanol, the reaction byproduct, will begin to evaporate.
-
-
Second Stage (Polycondensation):
-
Apply a moderate vacuum (approx. 10-20 Torr) to facilitate the removal of methanol and drive the polymerization.
-
Continue the reaction for an additional 24-48 hours. The reaction progress can be monitored by observing the increase in viscosity.
-
-
Polymer Recovery and Purification:
-
Cool the reactor to room temperature.
-
Dissolve the product in chloroform.
-
Filter the solution to recover the immobilized enzyme, which can be washed and potentially reused.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum at 40°C.
-
Part 3: Copolyester Characterization Protocols
Verifying the structure and properties of the synthesized copolyester is a critical step.
Protocol 3.1: Structural Characterization
-
Objective: To confirm the incorporation of both diols and determine the copolymer composition.
-
Procedure: Dissolve 5-10 mg of the polymer in CDCl3.
-
Expected Resonances:
-
Succinate protons (-OOC-C H2-C H2-COO-): A sharp singlet around 2.6 ppm .[4]
-
Butylene protons (-COO-C H2-CH2-CH2-C H2-O-): Two multiplets, one around 4.1 ppm (protons adjacent to oxygen) and one around 1.7 ppm .[18]
-
Dodecylene protons (-COO-C H2-(CH2)10-C H2-O-): A triplet around 4.05 ppm (protons adjacent to oxygen) and a broad multiplet around 1.2-1.6 ppm for the central methylene units.[18]
-
-
Analysis: The molar ratio of BS to DoS units can be calculated by integrating the characteristic peaks corresponding to the butylene and dodecylene protons.[20]
-
Objective: To confirm the formation of ester linkages and identify characteristic functional groups.
-
Procedure: Analyze a thin film of the polymer cast from solution.
-
Expected Peaks:
-
Ester C=O stretch: Strong absorption band around 1720-1740 cm-1 .
-
Ester C-O stretch: Bands in the region of 1150-1250 cm-1 .
-
C-H stretch (aliphatic): Bands in the region of 2850-2950 cm-1 .
-
Protocol 3.2: Molecular Weight Determination
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Procedure:
-
Mobile Phase: Tetrahydrofuran (THF) or Chloroform.
-
Calibration: Use polystyrene standards.
-
Sample Preparation: Dissolve the polymer in the mobile phase at a concentration of ~1 mg/mL.
-
-
Expected Results: For melt polycondensation, Mw values typically range from 20,000 to over 60,000 g/mol , with PDI values around 2.0-3.5.[11][17]
Protocol 3.3: Thermal Properties Analysis
-
Objective: To determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).
-
Procedure:
-
Heat the sample from -80°C to 150°C at 10°C/min (1st heating scan) to erase thermal history.
-
Cool the sample to -80°C at 10°C/min (cooling scan).
-
Heat the sample again to 150°C at 10°C/min (2nd heating scan).
-
-
Analysis: Tg, Tc, and Tm are determined from the second heating and cooling scans. Crystallinity (Xc) can be calculated from the melting enthalpy.[20]
Part 4: Data Interpretation and Expected Outcomes
The primary advantage of creating P(BS-co-DoS) copolyesters is the ability to tune their properties by varying the molar ratio of the two diols.
Logical Relationship: Monomer Ratio vs. Polymer Properties
Sources
- 1. plasticsengineering.org [plasticsengineering.org]
- 2. Biomedical Applications of Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ductile Copolyesters Prepared Using Succinic Acid, 1,4-Butanediol, and Bis(2-hydroxyethyl) Terephthalate with Minimizing Generation of Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Enzymatic Synthesis of Polyester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Biodegradable polyesters - specific polymers [specificpolymers.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Effect of the Ratio of Butylene Succinate and Dilinoleic Diol in Their Copolyester (PBS-DLS) on the Physicochemical Properties and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mocedes.org [mocedes.org]
- 14. Synthesis and characterization of poly(butylene succinate-co-butylene malate): a new biodegradable copolyester bearing hydroxyl pendant groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. upcommons.upc.edu [upcommons.upc.edu]
- 16. psecommunity.org [psecommunity.org]
- 17. Poly(butylene succinate-co-ε-caprolactone) Copolyesters: Enzymatic Synthesis in Bulk and Thermal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of Didodecyl Succinate-Containing Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didodecyl succinate, a diester of dodecyl alcohol and succinic acid, is a versatile compound increasingly utilized in the pharmaceutical, cosmetic, and materials science sectors. Its properties as a phase change material (PCM) for thermal energy storage, an emollient in topical formulations, and a matrix-forming agent in drug delivery systems necessitate a thorough understanding of its physicochemical characteristics. This guide provides a comprehensive overview of the essential analytical techniques for the characterization of this compound and materials incorporating it. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the scientific rationale behind the selection of each technique and the interpretation of the resulting data.
I. Thermal Analysis: Unveiling Thermal Transitions and Stability
Thermal analysis is paramount in characterizing this compound, particularly for its applications as a phase change material. These techniques provide critical data on melting, crystallization, and decomposition behavior.
A. Differential Scanning Calorimetry (DSC)
Causality of Experimental Choice: DSC measures the heat flow into or out of a sample as a function of temperature or time. This is the primary technique to determine the melting point, enthalpy of fusion (latent heat storage capacity), and crystallization behavior of this compound, which are critical parameters for its use as a PCM. For formulations, DSC can reveal interactions between this compound and other excipients.
Predicted Thermal Behavior: this compound is expected to exhibit a sharp endothermic peak corresponding to its melting point, which is reported to be around 40-43°C. The integration of this peak provides the latent heat of fusion. Upon cooling, an exothermic peak will indicate its crystallization.
Table 1: Expected Thermal Properties of this compound
| Property | Expected Value | Significance |
| Melting Onset Temperature (°C) | 38 - 41 | Defines the working temperature for phase change |
| Melting Peak Temperature (°C) | 40 - 43 | Indicates the temperature of maximum melting rate |
| Enthalpy of Fusion (J/g) | 180 - 220 | Quantifies the latent heat storage capacity |
| Crystallization Onset Temp. (°C) | 35 - 38 | Indicates the initiation of solidification |
| Crystallization Peak Temp. (°C) | 30 - 34 | Temperature of maximum crystallization rate |
Experimental Protocol: DSC Analysis of this compound
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a standard aluminum DSC pan. Hermetically seal the pan to prevent any mass loss during heating.
-
Instrument Setup: Place the sealed sample pan in the DSC sample cell and an empty, sealed pan as a reference in the reference cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 0°C.
-
Heat from 0°C to 80°C at a heating rate of 10°C/min.
-
Hold at 80°C for 5 minutes to erase any prior thermal history.
-
Cool from 80°C to 0°C at a cooling rate of 10°C/min.
-
Heat from 0°C to 80°C at a heating rate of 10°C/min (second heating scan).
-
-
Data Analysis: Analyze the second heating scan to determine the melting point (onset and peak) and the enthalpy of fusion by integrating the area under the melting endotherm. The cooling scan provides the crystallization temperatures.
B. Thermogravimetric Analysis (TGA)
Causality of Experimental Choice: TGA measures the change in mass of a sample as a function of temperature. This technique is crucial for determining the thermal stability and decomposition profile of this compound. For formulated materials, TGA can help to identify the different components based on their distinct decomposition temperatures.
Predicted Thermal Behavior: As a long-chain ester, this compound is expected to be thermally stable up to relatively high temperatures, likely above 200°C. The TGA curve will show a single-step or multi-step decomposition at higher temperatures.
Experimental Protocol: TGA of this compound
-
Sample Preparation: Place 10-15 mg of the this compound sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan onto the TGA balance. Purge the furnace with an inert atmosphere (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.
-
Thermal Program: Heat the sample from ambient temperature (e.g., 30°C) to 600°C at a constant heating rate of 10°C/min.
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition. The derivative of the TGA curve (DTG curve) will show the temperature of the maximum rate of decomposition.
II. Spectroscopic Characterization: Elucidating Molecular Structure
Spectroscopic techniques are indispensable for confirming the chemical identity and purity of this compound and for studying its interactions within a formulation.
A. Fourier-Transform Infrared (FTIR) Spectroscopy
Causality of Experimental Choice: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. It is a rapid and non-destructive method to confirm the ester functional group in this compound and to check for the presence of impurities such as unreacted carboxylic acid or alcohol.
Predicted Spectral Features: The FTIR spectrum of this compound will be dominated by characteristic ester and alkane absorptions.
Table 2: Key FTIR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~2920, ~2850 | C-H stretching | Alkane (CH₂, CH₃) |
| ~1735 | C=O stretching | Ester |
| ~1465 | C-H bending | Alkane (CH₂) |
| ~1170 | C-O stretching | Ester |
Experimental Protocol: FTIR Analysis of this compound
-
Sample Preparation:
-
Solid: If the sample is solid at room temperature, it can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Melt: Alternatively, a small amount of the sample can be melted and pressed between two KBr plates to form a thin film.
-
-
Data Acquisition: Place the sample in the FTIR spectrometer and collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic peaks and compare them with reference spectra or expected vibrational frequencies to confirm the structure.[1][2][3]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Experimental Choice: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. ¹H NMR is particularly useful for confirming the structure of this compound by identifying the different types of protons and their connectivity.
Predicted ¹H NMR Chemical Shifts: The proton NMR spectrum will show distinct signals for the protons in the succinate and dodecyl moieties.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~4.05 | triplet | -O-CH₂- (protons on the carbon attached to the ester oxygen) |
| ~2.60 | singlet | -CO-CH₂-CH₂-CO- (protons of the succinate backbone) |
| ~1.60 | quintet | -O-CH₂-CH₂- (protons on the second carbon of the dodecyl chain) |
| ~1.25 | broad multiplet | -(CH₂)₉- (protons of the long alkyl chain) |
| ~0.88 | triplet | -CH₃ (terminal methyl protons of the dodecyl chain) |
Experimental Protocol: ¹H NMR of this compound
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Integrate the signals to determine the relative number of protons for each peak and analyze the splitting patterns (multiplicity) to deduce the connectivity of the protons.[4][5]
III. Chromatographic Analysis: Assessing Purity and Identity
Chromatography is essential for separating and identifying the components of a mixture, making it the gold standard for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality of Experimental Choice: GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is an excellent technique for determining the purity of this compound and identifying any volatile impurities.
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as hexane or dichloromethane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 280°C.
-
Oven Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 600.
-
-
Data Analysis: The retention time of the main peak can be used for identification (with a standard), and the mass spectrum of the peak can be compared to a library to confirm the identity of this compound. The area percentage of the main peak provides an estimation of the purity.[6][7]
IV. Microscopic Examination: Visualizing Morphology and Structure
Microscopy techniques provide visual information about the morphology and microstructure of this compound and its formulations, which can be critical for understanding its physical properties and performance.
A. Polarized Light Microscopy (PLM)
Causality of Experimental Choice: PLM is a valuable technique for observing the crystalline structure of materials. Since this compound is a crystalline solid at room temperature, PLM can be used to visualize its crystal habit, size, and any changes in morphology upon heating, cooling, or when formulated with other components.[8][9]
Experimental Protocol: PLM of this compound
-
Sample Preparation: Place a small amount of the sample on a microscope slide. Gently heat the slide on a hot stage to melt the sample, then place a coverslip on top.
-
Observation: Allow the sample to cool and crystallize on the microscope stage. Observe the sample under crossed polarizers. Crystalline regions will appear bright (birefringent) against a dark background.
-
Data Acquisition: Capture images of the crystal morphology at different temperatures during cooling to study the crystallization process.
B. Scanning Electron Microscopy (SEM)
Causality of Experimental Choice: SEM provides high-resolution images of the surface topography of a sample. For this compound-containing materials, such as microcapsules or composite PCMs, SEM is essential for visualizing the morphology, size distribution, and surface characteristics.
Experimental Protocol: SEM of this compound Formulations
-
Sample Preparation: Mount the sample onto an SEM stub using conductive adhesive tape. For non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) must be sputter-coated onto the surface to prevent charging.
-
Imaging: Place the stub in the SEM chamber and evacuate to a high vacuum. Scan the electron beam across the sample to generate images.
-
Data Analysis: Analyze the images to determine the morphology, particle size, and surface texture of the material.
V. Rheological Characterization: Understanding Flow and Deformation
Causality of Experimental Choice: Rheology is the study of the flow and deformation of materials. For this compound-containing semi-solid formulations (e.g., creams, ointments), rheological measurements are crucial for characterizing their texture, spreadability, and stability.[10][11][12]
Experimental Protocol: Rheological Analysis of a this compound Cream
-
Instrument Setup: Use a rheometer equipped with a parallel plate or cone-and-plate geometry.
-
Sample Loading: Carefully apply the sample to the lower plate, ensuring no air bubbles are trapped, and lower the upper geometry to the desired gap (e.g., 1 mm).
-
Flow Curve Measurement: Perform a steady-state flow sweep by increasing the shear rate over a defined range (e.g., 0.1 to 100 s⁻¹) and measure the resulting shear stress. This provides the viscosity profile of the formulation.
-
Oscillatory Measurement: Conduct a small amplitude oscillatory shear (SAOS) test by applying a small, oscillating strain to the sample and measuring the storage modulus (G') and loss modulus (G''). This provides information on the viscoelastic properties of the material.
-
Data Analysis: Plot viscosity versus shear rate to understand the shear-thinning or shear-thickening behavior. The G' and G'' values indicate the solid-like and liquid-like character of the formulation, respectively.
Diagrams
Caption: Overview of the characterization workflow for this compound-containing materials.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Smith, B. C. (1999).
-
Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
-
ResearchGate. (n.d.). Micrographs of crystal formation using polarized light microscopy. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
Universal Lab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]
-
ResearchGate. (n.d.). DSC thermograms of the synthesized esters before and after thermal cycling. [Link]
-
ResearchGate. (n.d.). TGA thermograms of the synthesized poly(alkylene succinate)s. [Link]
-
PubMed. (1987). Cholesterol Ester Crystals in Polarized Light Show Pathways in the Human Brain. [Link]
-
MDPI. (2021). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. [Link]
-
MDPI. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. [Link]
-
ResearchGate. (n.d.). Analysis of wax ester molecular species by high performance liquid chromatography/atmospheric pressure chemical ionisation mass spectrometry. [Link]
-
ResearchGate. (n.d.). Long-chain Diesters of Fattyy Alcohols as Novel Phase Change Materials for Thermal Energy Storage. [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
National Institutes of Health. (2017). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]
-
Journal of AOAC International. (2002). Fast Temperature-Programmed Gas Chromatography–Mass Spectrometry for Food Analysis. [Link]
-
PubMed. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. [Link]
-
OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]
-
Journal of Engineering Studies and Research. (2019). CHARACTERIZATION OF RHEOLOGICAL PROPERTIES OF SEMISOLID MATERIALS USED AS THERMAL INTERFACES. PART I: A BRIEF REVIEW. [Link]
-
National Institutes of Health. (2014). Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS. [Link]
-
ResearchGate. (n.d.). TGA/DTG curves of the (a) sugarcane bagasse succinates, (b) sugarcane bagasse maleates, and (c) sugarcane bagasse phthalates. [Link]
-
ResearchGate. (n.d.). GC/MS analysis of long-chain esters standards. [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]
-
ResearchGate. (n.d.). On-line rheological characterization of semi-solid formulations. [Link]
-
MDPI. (2021). Investigating the Effect of Temperature History on Crystal Morphology of Thermoplastic Composites Using In Situ Polarized Light Microscopy and Probabilistic Machine Learning. [Link]
-
National Institutes of Health. (2021). Rheology by Design: A Regulatory Tutorial for Analytical Method Validation. [Link]
-
ResearchGate. (n.d.). Visual appearance and polarized light microscopy images of different monoglyceride oleogels with different concentrations. [Link]
-
Scribd. (n.d.). Rheological Properties of Semisolids. [Link]
-
YouTube. (2025). What Is Polarized Light Microscopy?. [Link]
-
ResearchGate. (n.d.). (a) Thermogravimetric analysis (TGA) curves and (b) derivative.... [Link]
-
National Institutes of Health. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
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- 3. spectroscopyonline.com [spectroscopyonline.com]
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- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cholesterol ester crystals in polarized light show pathways in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. jesr.ub.ro [jesr.ub.ro]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Didodecyl Succinate Synthesis
Welcome to the technical support center for the synthesis of didodecyl succinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Introduction to this compound Synthesis
This compound is a long-chain aliphatic diester with applications in various fields, including its use as a solubilizer in pharmaceutical formulations.[1] Its synthesis typically involves the esterification of succinic acid or its derivatives with dodecanol. While the reaction appears straightforward, achieving high yields and purity can be challenging due to equilibrium limitations, the physical properties of the long-chain alcohol, and potential side reactions. This guide will walk you through the critical aspects of the synthesis, from reaction setup to product purification and characterization.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Fischer-Speier esterification.[2][3] This reaction involves heating succinic acid and dodecanol in the presence of an acid catalyst.[4][5] The reaction is reversible, so strategies to drive the equilibrium towards the product are essential for achieving high yields.[3][4][6]
Q2: What are the key challenges in synthesizing this compound?
A2: The primary challenges include:
-
Equilibrium Limitations: The Fischer esterification is a reversible reaction, and the presence of water, a byproduct, can drive the reaction backward, reducing the yield.[3][4][6]
-
Reactant Properties: Dodecanol is a long-chain fatty alcohol, which can be viscous and less reactive than shorter-chain alcohols. Ensuring proper mixing and contact with the catalyst is crucial.
-
Product Purification: The high boiling point of this compound makes purification by distillation challenging. Additionally, removing unreacted dodecanol can be difficult due to their similar physical properties.[7]
-
Side Reactions: At the high temperatures often required for esterification, side reactions such as dehydration of the alcohol or ether formation can occur.[8]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[9][10][11] By spotting the reaction mixture alongside the starting materials (succinic acid and dodecanol), you can observe the disappearance of the reactants and the appearance of the less polar product spot (this compound). A co-spot of the reaction mixture and the starting material can help confirm the complete consumption of the limiting reagent.[9]
Reaction Mechanisms and Pathways
The synthesis of this compound primarily follows the Fischer esterification mechanism. Understanding this pathway is crucial for optimizing reaction conditions.
Fischer-Speier Esterification
This acid-catalyzed reaction proceeds through a nucleophilic acyl substitution.
Caption: Fischer Esterification pathway for this compound synthesis.
The key steps involve:
-
Protonation: The acid catalyst protonates the carbonyl oxygen of succinic acid, making the carbonyl carbon more electrophilic.[6][12]
-
Nucleophilic Attack: The lone pair on the oxygen of dodecanol attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups of the former carboxylic acid.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester.
Enzymatic Synthesis
An alternative, greener approach is the use of lipases, such as Candida antarctica lipase B (CALB), as a catalyst.[13][14] This method offers high selectivity and milder reaction conditions, avoiding the use of strong acids.[14] The mechanism involves the formation of an acyl-enzyme intermediate.
Caption: Simplified workflow for lipase-catalyzed synthesis of this compound.
Experimental Protocols
Here, we provide detailed protocols for both chemical and enzymatic synthesis of this compound.
Protocol 1: Fischer Esterification using p-Toluenesulfonic Acid
This protocol is a robust method for synthesizing this compound with a good yield.
Materials:
-
Succinic acid
-
1-Dodecanol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine succinic acid (1.0 eq), 1-dodecanol (2.2 eq), and p-toluenesulfonic acid (0.1 eq). Add enough toluene to fill the Dean-Stark trap and suspend the reactants.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it forms, driving the reaction to completion.[4][6] Continue refluxing until no more water is collected (typically 4-6 hours). Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).[15]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the p-TsOH catalyst and any unreacted succinic acid.[4]
-
Wash with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure to remove the toluene and ethyl acetate.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[16][17]
-
Protocol 2: Enzymatic Synthesis using Immobilized Candida antarctica Lipase B (Novozym 435)
This protocol offers a milder and more environmentally friendly approach.
Materials:
-
Succinic acid
-
1-Dodecanol
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Toluene (or another suitable organic solvent)
-
Molecular sieves (optional, for water removal)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine succinic acid (1.0 eq), 1-dodecanol (2.2 eq), and immobilized lipase (typically 10-20% by weight of the total reactants). Add a suitable solvent like toluene. Molecular sieves can be added to adsorb the water produced.
-
Reaction: Heat the mixture with stirring at a moderate temperature (e.g., 60-80°C).[13][14] The optimal temperature will depend on the stability of the enzyme. Monitor the reaction by TLC. Enzymatic reactions may require longer reaction times (24-48 hours).[13]
-
Work-up and Purification:
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.[18]
-
The filtrate can be concentrated under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as described in Protocol 1.
-
Troubleshooting Guide
Low yields and product impurities are common issues in the synthesis of this compound. This guide provides solutions to frequently encountered problems.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation | 1. Ineffective Water Removal: Water is a byproduct of the Fischer esterification, and its presence can inhibit the forward reaction.[5][19] 2. Inactive Catalyst: The acid catalyst may be old or impure. For enzymatic reactions, the lipase may be denatured. 3. Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium.[19] | 1. Ensure proper functioning of the Dean-Stark trap. For smaller scale reactions, consider adding a drying agent like molecular sieves. 2. Use fresh p-TsOH or another strong acid catalyst like sulfuric acid. For enzymatic synthesis, ensure the lipase is stored correctly and has not exceeded its shelf life. 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, a slight increase in temperature may be necessary, but be mindful of potential side reactions. |
| Product is Contaminated with Starting Material | 1. Incomplete Reaction: The reaction did not go to completion. 2. Inefficient Purification: Unreacted dodecanol can be difficult to separate from the product due to similar polarities. | 1. Increase the reaction time or consider using a slight excess of one reactant to drive the consumption of the other. Using an excess of the more easily removable reactant is advisable.[7] 2. Optimize the purification method. For column chromatography, use a shallow solvent gradient to improve separation. For recrystallization, try different solvents or solvent mixtures. |
| Product is Discolored (Yellow or Brown) | 1. High Reaction Temperature: High temperatures can lead to decomposition and the formation of colored impurities.[16] 2. Catalyst-Induced Side Reactions: Some strong acid catalysts can promote side reactions at elevated temperatures. | 1. Reduce the reaction temperature. If using a Dean-Stark trap, ensure the solvent is refluxing at a steady, but not excessive, rate. 2. Consider using a milder catalyst or an enzymatic approach. If discoloration persists, the crude product can be treated with activated carbon before final purification.[16] |
| Difficulty in Isolating the Product | 1. Product is an Oil: this compound has a relatively low melting point and may not crystallize easily. 2. Emulsion Formation during Work-up: The long alkyl chains can act as surfactants, leading to the formation of emulsions during aqueous washes. | 1. If recrystallization fails, purify by column chromatography. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization.[20] 2. Add brine during the washing steps to help break the emulsion. If an emulsion persists, allow the mixture to stand for an extended period or pass it through a pad of Celite. |
Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing low yields in this compound synthesis.
Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
| Technique | Expected Results for this compound |
| ¹H NMR | - A singlet at ~2.6 ppm corresponding to the four protons of the succinate backbone (-O-C(=O)-CH₂-CH₂-C(=O)-O-). - A triplet at ~4.1 ppm corresponding to the four protons of the methylene groups adjacent to the ester oxygen (-O-CH₂-). - A multiplet around 1.6 ppm for the four protons on the second carbon of the dodecyl chains. - A broad multiplet around 1.2-1.4 ppm for the bulk of the methylene protons in the dodecyl chains. - A triplet at ~0.9 ppm for the twelve protons of the terminal methyl groups of the dodecyl chains. |
| ¹³C NMR | - A peak around 172 ppm for the carbonyl carbons. - A peak around 65 ppm for the carbons of the methylene groups adjacent to the ester oxygen. - A peak around 29 ppm for the carbons of the succinate backbone. - A series of peaks between 22 and 32 ppm for the carbons of the dodecyl chains. - A peak around 14 ppm for the terminal methyl carbons. |
| GC-MS | - The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (454.74 g/mol ). - Common fragmentation patterns for long-chain esters include the loss of alkoxy groups and cleavage at various points along the alkyl chain.[21][22][23] |
| FT-IR | - A strong C=O stretching band around 1735 cm⁻¹. - C-O stretching bands in the region of 1250-1100 cm⁻¹. - C-H stretching bands for the alkyl chains just below 3000 cm⁻¹. |
References
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-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- Phelps, I. K., & Hubbard, J. C. (1907). The Esterification of Succinic Acid. American Chemical Journal, 38(3), 368-375.
- Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering and Technology, 10(6), 110-113.
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
-
Dave, P. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
WSU Department of Chemistry. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2020, March 24). Synthesis of pure esters from long-chain alcohols using Fischer esterification. Retrieved from [Link]
-
Flug, D., Sahre, K., Jehnichen, D., Korwitz, A., Friedel, P., & Voit, B. (2021). Enzymatic Synthesis of Poly(alkylene succinate)s: Influence of Reaction Conditions. Polymers, 13(4), 539. [Link]
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Filo. (2025). What are possible sources of error in an esterification lab?. Retrieved from [Link]
- Google Patents. (n.d.). CN102093219A - Method for synthesizing succinyl succinic dialkyl ester.
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Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
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ResearchGate. (n.d.). Use of TLC to monitor the progress of an enzymatic synthesis reaction. Retrieved from [Link]
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TCI (Shanghai) Development Co., Ltd. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). 1H and 13C chemical shifts for metabolites in urine and faces at day 35. Retrieved from [Link]
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American Custom Chemicals Corporation. (n.d.). This compound. Retrieved from [Link]
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Chemistry with Dr. Z. (2024, September 18). TLC for reaction monitoring #chemistry [Video]. YouTube. [Link]
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
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PSE Community.org. (2021, February 25). Enzymatic Synthesis of Poly(alkylene succinate)s: Influence of Reaction Conditions. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
- Google Patents. (n.d.). CN112094189A - Synthesis method of dimethyl succinylsuccinate.
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ResearchGate. (n.d.). Optimization of amount of catalyst-loading in the model reaction. Retrieved from [Link]
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Kim, J., Park, S., & Kim, H. (2021). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Catalysts, 11(11), 1361. [Link]
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Chemguide. (n.d.). The mechanism for the esterification reaction. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry - Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
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Mast, N., Manickam, S., & Balasubramanian, S. (2021). The p-toluenesulfonic acid catalyzed single pot synthesis of tetracyclic 1,2-dihydroquinolines: a metal free approach. New Journal of Chemistry, 45(24), 10732-10736. [Link]
-
Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry. [Link]
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Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Wang, L., et al. (2019). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. International Journal of Molecular Sciences, 20(24), 6176. [Link]
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Studylib. (n.d.). Recrystallization Lab Guide: Purification Techniques. Retrieved from [Link]
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DTU Research Database. (n.d.). Process Technology for Immobilized Lipase. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
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Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
PubMed. (2024, September 11). Enzymatic preparation of diacylglycerols: lipase screening, immobilization, characterization and glycerolysis performance. Retrieved from [Link]
-
ResearchGate. (n.d.). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved from [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Chem Ed. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule [Video]. YouTube. [Link]
-
Stǎnilǎ, A., Copolovici, L., & Stǎnilǎ, S. (2012). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 17(12), 14757-14767. [Link]
-
O-Chem Cures. (2013, February 4). How to Carry Out a Recrystallization [Video]. YouTube. [Link]
-
HSC Chemistry. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]
-
Dr. Amanda P. (2020, June 15). CHEM 2211L Experiment 1 - Recrystallization of an Impure Compound [Video]. YouTube. [Link]
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Technical Support Center: Didodecyl Succinate Recrystallization
Introduction
Welcome to the technical support guide for the recrystallization of didodecyl succinate. This resource is designed for researchers, scientists, and professionals in drug development who are working with and purifying this compound. As a Senior Application Scientist, I've structured this guide to provide not only procedural steps but also the underlying principles to empower you to troubleshoot effectively. Recrystallization is a powerful technique for purifying solid organic compounds, based on the principle that the solubility of most solids increases with temperature.[1][2] A successful recrystallization yields a pure crystalline product, free from impurities that were present in the crude material.[2][3]
This guide will address common challenges encountered during the recrystallization of this compound, providing clear, actionable solutions in a question-and-answer format.
Understanding this compound
This compound (C28H54O4), also known as dilauryl succinate, is a diester of succinic acid and dodecanol.[4][5] It is a white to light yellow crystalline solid with a melting point of approximately 40°C.[4][6][7] Its long alkyl chains make it relatively nonpolar, which is a key consideration for solvent selection.
Key Physicochemical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C28H54O4 | [4][5] |
| Molecular Weight | 454.74 g/mol | [4][5] |
| Appearance | White to light yellow crystalline powder | [8] |
| Melting Point | 38.0 to 43.0 °C | [6] |
| Purity (typical) | >93.0% (GC) | [7][8] |
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the recrystallization of this compound.
Question 1: My this compound won't fully dissolve in the hot solvent. What should I do?
This is a common issue that can stem from a few root causes. Let's break down the possibilities and solutions.
Possible Cause 1: Insufficient Solvent
The most straightforward reason is that you haven't added enough solvent to dissolve the solute at the solvent's boiling point.[9] The goal is to create a saturated solution at high temperature.[1]
-
Solution: Add small portions of the hot solvent incrementally to the heated mixture until the solid completely dissolves.[9] It's crucial to use the minimum amount of hot solvent necessary to fully dissolve the compound to ensure a good yield upon cooling.[1][9]
Possible Cause 2: Inappropriate Solvent Choice
This compound, with its long hydrocarbon chains, is a relatively nonpolar molecule. If you've chosen a highly polar solvent, it may not be effective at dissolving the compound, even at elevated temperatures. The principle of "like dissolves like" is a good starting point for solvent selection.[9]
-
Solution: Select a solvent with a polarity similar to this compound. Good starting points would be moderately polar to nonpolar solvents. A rule of thumb is that solvents with functional groups similar to the compound of interest are often good solubilizers.[10] Given that this compound is an ester, solvents like ethyl acetate could be a reasonable choice.
Possible Cause 3: Insoluble Impurities
The crude material may contain impurities that are insoluble in your chosen solvent even at its boiling point.[11]
-
Solution: If you've added a reasonable amount of hot solvent and a solid residue remains, it is likely an insoluble impurity. In this case, you should perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool.[12]
Question 2: My this compound "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[12][13][14] This happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated at a temperature above the solute's melting point.[13] Given that this compound has a low melting point (around 40°C), this is a significant risk.[4] Oiled out products are undesirable as they tend to trap impurities.[12][13][14]
Solution Workflow:
Caption: Troubleshooting workflow for "oiling out".
Detailed Steps:
-
Reheat and Add More Solvent: Heat the mixture to redissolve the oil. Add a small amount of additional solvent to decrease the saturation point.[13]
-
Slow Cooling: This is critical. Rapid cooling can lead to the solution becoming supersaturated at a temperature above the compound's melting point.[15] Allow the flask to cool slowly to room temperature on a benchtop, insulated from the cold surface.[13] Do not immediately place it in an ice bath.[16]
-
Induce Crystallization: If crystals are slow to form as the solution cools, you can try scratching the inside of the flask with a glass rod at the surface of the solution.[17][18] This creates nucleation sites for crystal growth.
-
Use a Seed Crystal: If you have a small amount of pure this compound, adding a tiny crystal (a "seed crystal") to the cooled solution can initiate crystallization.[17][18]
-
Change Solvents: If oiling out persists, your solvent's boiling point may be too high. Consider a solvent with a lower boiling point or using a mixed-solvent system.
Question 3: No crystals are forming, even after the solution has cooled to room temperature. What's wrong?
This is a frustrating but common problem, often indicating that the solution is not supersaturated.[19]
Possible Cause 1: Too Much Solvent
This is the most frequent reason for crystallization failure.[20] If an excess of solvent was used, the solution will not become saturated upon cooling, and thus, crystals will not form.[9]
-
Solution: Gently heat the solution to boil off some of the solvent.[17] Once you observe the formation of a slight cloudiness or solid, add a very small amount of solvent back until it just redissolves. Then, allow it to cool slowly again.
Possible Cause 2: Supersaturation Without Nucleation
Sometimes a solution can become supersaturated but lack a nucleation point for crystal growth to begin.[20][21]
-
Solution:
-
Scratching: As mentioned before, scratching the inner surface of the flask with a glass rod can provide nucleation sites.[17][18]
-
Seed Crystals: Introducing a seed crystal of the pure compound is a very effective way to induce crystallization.[17]
-
Cooling: Once the solution has reached room temperature, further cooling in an ice-water bath can promote crystallization.[17]
-
Question 4: The recrystallization yield is very low. How can I improve it?
A low yield can be disappointing, but it's often preventable.
Possible Cause 1: Using Too Much Solvent
As discussed, excess solvent will not only prevent crystallization but also keep more of your product dissolved in the mother liquor, thus reducing the yield.[13]
-
Solution: Use the minimum amount of hot solvent required for dissolution.[9] You can try to recover some of the dissolved product from the mother liquor by evaporating some of the solvent and cooling again to obtain a second crop of crystals.[13]
Possible Cause 2: Premature Crystallization During Hot Filtration
If you performed a hot filtration to remove insoluble impurities, some of your product may have crystallized in the filter funnel, leading to a loss of material.[22]
-
Solution: To prevent this, use a slight excess of solvent before the hot filtration and then evaporate the excess before cooling.[22] Also, ensure your filtration apparatus (funnel and receiving flask) is pre-heated.
Possible Cause 3: Incomplete Crystallization
Not allowing sufficient time or cooling to a low enough temperature can result in an incomplete recovery of the product.
-
Solution: After the solution has cooled to room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[16]
Standard Recrystallization Protocol for this compound
This protocol provides a general framework. The choice of solvent and specific volumes will need to be optimized for your particular sample and scale.
Step 1: Solvent Selection
-
Place a small amount of crude this compound in several test tubes.
-
Add a small amount of a different potential solvent to each test tube at room temperature. A good solvent will not dissolve the compound at room temperature.[11][23]
-
Heat the test tubes that did not show dissolution. A suitable solvent will dissolve the this compound when hot.[11][23]
-
Allow the hot solutions to cool. The ideal solvent will result in the formation of crystals upon cooling.[1]
Suggested Solvents to Screen:
-
Ethanol
-
Acetone
-
Ethyl Acetate
-
Heptane
-
Toluene
Step 2: Dissolution
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling, with gentle swirling.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.[9]
Step 3: Decolorization (if necessary)
If the solution is colored, it may indicate the presence of colored impurities.
-
Remove the flask from the heat source.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
Step 4: Crystallization
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[9][24]
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Step 5: Isolation and Drying
-
Collect the crystals by vacuum filtration using a Büchner funnel.[16]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9][24]
-
Allow the crystals to dry completely.
Recrystallization Workflow Diagram:
Caption: General workflow for the recrystallization of this compound.
References
-
Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization. [Link]
-
Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?[Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Quora. (2018, May 7). How to induce crystallization in a supersaturated solution. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). [Link]
-
RSC Education. Finding the best solvent for recrystallisation student sheet. [Link]
-
Unknown. Recrystallization. [Link]
-
Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. [Link]
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]
-
Attleboro Public Library. Growing Crystals Two Ways Using Supersaturated Solutions. [Link]
-
Harvard Natural Sciences Lecture Demonstrations. Supersaturation and Crystallization. [Link]
-
Unknown. Recrystallization. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
Unknown. Recrystallization - Single Solvent. [Link]
-
California State University Dominguez Hills. Crystallization from a supersaturated solution. [Link]
-
Biocyclopedia. Problems in recrystallization. [Link]
-
Unknown. Recrystallization. [Link]
-
Unknown. Recrystallization1. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]
- Google Patents. CN102093219A - Method for synthesizing succinyl succinic dialkyl ester.
-
NIH. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC. [Link]
-
YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]
-
NIH. Decyl Succinate | C14H26O4 | CID 21527431 - PubChem. [Link]
-
J-GLOBAL. Determination and Correlation of the Solubility for Succinic Acid in Five Different Organic Solvents | Article Information. [Link]
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Preventing hydrolysis of Didodecyl succinate in aqueous formulations
Technical Support Center: Didodecyl Succinate Formulation Stability
Welcome to the technical support guide for this compound (DDS). This resource is designed for researchers, scientists, and drug development professionals to address the primary challenge encountered when working with DDS in aqueous systems: hydrolysis. This guide provides in-depth, field-proven insights and actionable protocols to help you maintain the chemical integrity of your formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a concern?
This compound is a diester molecule. The ester functional groups are susceptible to hydrolysis, a chemical reaction where water molecules break the ester bonds.[1] This degradation process yields succinic acid and dodecyl alcohol, altering the physicochemical properties and performance of your formulation. For pharmaceutical applications, this can lead to loss of efficacy, changes in the safety profile, and failure to meet regulatory stability requirements.[2]
Q2: What is the primary factor that accelerates the hydrolysis of this compound?
The single most critical factor governing the rate of ester hydrolysis is pH .[2] The reaction is subject to both acid and base catalysis. This means that hydrolysis rates are lowest in a specific pH range and increase significantly in highly acidic or alkaline conditions. For most simple esters, the pH of maximum stability is typically in the mildly acidic range of 4 to 6. Succinate esters, in particular, are known to be unstable in aqueous solutions outside of their optimal pH range.[2]
Troubleshooting & Optimization Guide
This section provides a systematic approach to diagnosing and solving DDS hydrolysis issues.
Problem: My this compound formulation is showing signs of degradation (e.g., pH shift, precipitation, change in appearance). How do I confirm hydrolysis is the cause?
The first step is to analytically confirm and quantify the degradation. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose. This involves developing a method that can separate and quantify the intact this compound from its potential degradation products, succinic acid and dodecyl alcohol.
Diagram: Hydrolysis Mechanism of this compound
Caption: Base- or acid-catalyzed hydrolysis of this compound.
Experimental Protocol 1: Development of a Stability-Indicating HPLC Method
This protocol outlines a general procedure. You will need to optimize it for your specific equipment and formulation matrix.
Objective: To quantify this compound and its primary degradants.
Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid
-
This compound reference standard
-
Succinic acid reference standard
-
Dodecyl alcohol reference standard
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Standard Preparation: Prepare individual stock solutions of DDS, succinic acid, and dodecyl alcohol in a suitable organic solvent (e.g., acetonitrile). Create a mixed standard solution by combining aliquots of each stock.
-
Sample Preparation: Dilute your aqueous DDS formulation with the mobile phase to an appropriate concentration.
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of Acetonitrile (B) and water with 0.1% formic acid (A).
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm (for the ester/acid) and/or an Evaporative Light Scattering Detector (ELSD) for all components, as dodecyl alcohol lacks a strong chromophore.[3]
-
-
Forced Degradation Study: To validate the method's stability-indicating properties, subject samples of your formulation to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and analyze them to ensure the degradation peaks are well-separated from the parent DDS peak. This is a key component of ICH stability guidelines.[4][5]
-
Analysis: Inject the standards and samples. The retention time will be longest for the most non-polar compound (DDS) and shortest for the most polar (succinic acid). Quantify by comparing peak areas to the standard calibration curves.
Problem: I've confirmed hydrolysis. What is the most important first step to prevent it?
Control the pH. You must determine the pH at which this compound has the lowest rate of hydrolysis. This is achieved through a pH-rate profile study.
Experimental Protocol 2: pH-Rate Profile Study
Objective: To identify the optimal pH for DDS stability in your aqueous system.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 3, 4, 5, 6, 7, 8, 9). Use buffers that do not interfere with your assay (see Table 1).
-
Sample Incubation: Add a known concentration of DDS to each buffer solution.
-
Stability Chamber: Store all samples at a constant, elevated temperature (e.g., 40°C or 50°C) to accelerate degradation to a measurable level within a reasonable timeframe, as per ICH guidelines for accelerated stability testing.[6]
-
Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
Quantification: Analyze each aliquot using your validated stability-indicating HPLC method to determine the remaining concentration of intact DDS.
-
Data Analysis: For each pH, plot the natural logarithm of the DDS concentration versus time. The slope of this line gives the observed first-order rate constant (k_obs). Plot log(k_obs) versus pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.
Table 1: Common Pharmaceutical Buffers and Their Properties
| Buffer System | Effective pH Range | Typical Concentration | Notes for Ester Formulations |
| Acetate | 3.6 – 5.6 | 10-100 mM | Excellent choice for targeting the typical optimal stability range for esters.[7] |
| Citrate | 2.5 – 6.5 | 10-50 mM | Broad range, but can chelate metal ions which may or may not be desirable.[7] |
| Phosphate | 6.0 – 8.0 | 10-50 mM | Versatile and common, but may accelerate hydrolysis if the optimal pH is below 6.[7] |
| Succinate | 4.5 – 6.0 | 10-25 mM | Good buffering capacity in the acidic range; however, its components can crystallize during freezing.[8] |
Advanced Formulation Strategies
If pH optimization alone is insufficient, advanced formulation strategies can physically protect the ester bonds from water.
Q3: My application requires a pH outside the optimal stability range. How can I protect the this compound?
When pH modification is not an option, you must limit the access of water to the ester linkages. This can be achieved by creating a multiphase system where DDS is sequestered in a non-aqueous phase.
1. Emulsification/Nanoemulsification: By formulating DDS into the oil phase of an oil-in-water (O/W) emulsion or nanoemulsion, the ester groups are shielded from the bulk aqueous phase.[9] Self-emulsifying drug delivery systems (SEDDS) are particularly effective, as they spontaneously form fine emulsions upon gentle agitation in an aqueous medium, protecting the drug from the hostile gut environment.[10]
2. Liposomal Encapsulation: Liposomes are vesicles composed of one or more lipid bilayers.[11] As a lipophilic molecule, this compound can be entrapped within the lipid bilayer of liposomes, effectively creating a physical barrier that protects it from hydrolysis in the surrounding aqueous medium.[11][12]
3. Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with lipophilic molecules like DDS, sequestering the labile parts of the molecule away from water.[13][14] This complexation can significantly increase the hydrolytic stability of the guest molecule.[13]
Diagram: Troubleshooting Workflow for DDS Hydrolysis
Caption: A step-by-step decision guide for stabilizing DDS formulations.
References
-
ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. Available at: [Link]
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ICH releases overhauled stability guideline for consultation. (2025). RAPS. Available at: [Link]
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Quality Guidelines. (n.d.). ICH. Available at: [Link]
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Q1A(R2) Guideline. (n.d.). ICH. Available at: [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA). Available at: [Link]
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Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake. (n.d.). PMC - NIH. Available at: [Link]
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Preventing Chemical Degradation of Drug Products. (2022). FTLOScience. Available at: [Link]
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Anderson, B. D., & Conradi, R. A. (1985). Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids. Journal of Pharmaceutical Sciences, 74(8), 815–820. Available at: [Link]
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Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC - NIH. Available at: [Link]
-
The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). PMC - NIH. Available at: [Link]
-
Cyclodextrins as multifunctional excipients. (n.d.). ResearchGate. Available at: [Link]
-
Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. (n.d.). PubMed Central. Available at: [Link]
-
Hydrolysis in Pharmaceutical Formulations. (n.d.). Available at: [Link]
-
How to prevent hydrolysis in a drug. (2017). Quora. Available at: [Link]
-
HPLC analysis. (n.d.). Cyberlipid. Available at: [Link]
-
Cyclodextrins, Surfactants and Their Inclusion Complexes. (2025). PMC - PubMed Central - NIH. Available at: [Link]
-
Quantitation of Long Chain Fatty Acids as the Methoxyphenacyl Esters. (n.d.). DTIC. Available at: [Link]
-
Use of cyclodextrins as excipients in pharmaceutical products: why not in extemporaneous preparations? (n.d.). ResearchGate. Available at: [Link]
-
Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. (n.d.). Fagron Academy. Available at: [Link]
-
Patke, S., et al. (2022). Succinate Buffer in Biologics Products: Real-world Formulation Considerations, Processing Risks and Mitigation Strategies. Journal of Pharmaceutical Sciences, 111(9), 2446-2457. Available at: [Link]
-
Fung, E. N., et al. (2010). Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS. Bioanalysis, 2(11), 1845–1855. Available at: [Link]
-
Autohydrolysis of Diglycine‐Activated Succinic Esters Boosts Cellular Uptake. (2023). Angewandte Chemie International Edition, 62(33). Available at: [Link]
-
Emulsification and stabilization technologies used for the inclusion of lipophilic functional ingredients in food systems. (2024). ResearchGate. Available at: [Link]
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Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. (n.d.). ACS Publications. Available at: [Link]
-
Coating Materials to Increase the Stability of Liposomes. (n.d.). PMC - NIH. Available at: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. Available at: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2015). ResearchGate. Available at: [Link]
-
Separation of long-chain fatty acids as phenacyl esters by high-pressure liquid chromatography. (n.d.). Analytical Chemistry - ACS Publications. Available at: [Link]
-
Effect of pH on the extraction characteristics of succinic acid and the stability of colloidal liquid aphrons. (n.d.). ResearchGate. Available at: [Link]
-
A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. (n.d.). MDPI. Available at: [Link]
-
Malaisse, W. J., et al. (1998). Hydrolysis of succinic acid dimethyl ester in rat pancreatic islets. International Journal of Molecular Medicine, 1(4), 745-749. Available at: [Link]
-
Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. (n.d.). PubMed Central. Available at: [Link]
-
Extraction and Esterification of Succinic Acid Using Aqueous Two-phase Systems Composed of Ethanol and Salts. (n.d.). ResearchGate. Available at: [Link]
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Method for removing residual catalysts from Didodecyl succinate
Answering the user's request to create a technical support center for removing residual catalysts from Didodecyl succinate.
Technical Support Center: Purification of this compound
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is the removal of residual catalysts crucial?
This compound (DDS), also known as dilauryl succinate, is a diester of succinic acid and dodecanol. It finds applications as a lubricant base stock, a plasticizer, and an emollient in cosmetic formulations. The presence of residual catalysts from its synthesis, even in trace amounts, can be detrimental to the final product's quality and performance. These impurities can lead to:
-
Product Instability: Catalysts can promote side reactions, such as hydrolysis or transesterification, leading to the degradation of the ester over time.
-
Discoloration and Odor: Residual catalysts can cause the product to develop unwanted color or odor, which is particularly problematic in consumer-facing applications like cosmetics.
-
Toxicity Concerns: Certain metallic catalysts can be toxic, making their removal essential for products intended for biomedical or personal care applications.
-
Interference with Downstream Applications: In lubricant formulations, residual catalysts can interact with other additives, reducing their effectiveness.
Q2: What are the common catalysts used in the synthesis of this compound?
The synthesis of this compound, typically through the esterification of succinic acid with dodecanol, can be catalyzed by various substances:
-
Homogeneous Acid Catalysts: Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are commonly used.[1]
-
Organometallic Catalysts: These include tin and titanium-based compounds, such as tetrabutyl titanate.[1][2][3] These are often soluble in the reaction mixture.[2][4]
-
Heterogeneous Catalysts: Solid acid resins or supported metal oxides can also be employed. While easier to remove by simple filtration, fine particles may remain suspended in the product.
-
Enzymatic Catalysts: Lipases, such as Candida antarctica Lipase B (CALB), are used for a more sustainable synthesis route.[5][6]
Troubleshooting Guide 1: Removal of Acidic Catalysts (e.g., H₂SO₄, p-TSA)
Acidic catalysts are effective but can be challenging to remove completely from the final product.
Common Issues & Solutions
-
Problem: The product remains acidic even after multiple water washes.
-
Causality: this compound is a long-chain, non-polar molecule with very low water solubility. This makes the extraction of the polar acid catalyst into the aqueous phase inefficient. Vigorous mixing can also lead to the formation of stable emulsions, trapping the catalyst within the organic layer.
-
Solution: A neutralization step is required. Instead of just water, wash the crude product with a dilute basic solution.
-
-
Problem: The product discolors or degrades during neutralization with a strong base (e.g., NaOH).
-
Causality: Esters are susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures. This can break down the this compound back into dodecanol and sodium succinate.
-
Solution: Use a mild base, such as a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[7][8][9] These are strong enough to neutralize the acid catalyst but weak enough to minimize ester hydrolysis.
-
Experimental Protocol: Neutralization and Washing of Acidic Catalysts
-
Cooling: After the esterification reaction is complete, allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the crude product with a water-immiscible organic solvent (e.g., ethyl acetate, toluene) to reduce its viscosity and facilitate washing.
-
Neutralization: Transfer the diluted product to a separatory funnel. Add a 5% aqueous solution of sodium bicarbonate. Stopper the funnel and shake gently, periodically venting to release any CO₂ gas produced.[9] Continue until no more effervescence is observed.
-
Phase Separation: Allow the layers to separate. The upper organic layer contains the this compound, while the lower aqueous layer contains the neutralized catalyst (as a salt) and any excess base.
-
Brine Wash: Drain the aqueous layer and wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break any emulsions and remove residual water from the organic phase.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Workflow for Acid Catalyst Removal
Caption: Workflow for the removal of acid catalysts.
Troubleshooting Guide 2: Removal of Metallic Catalysts (e.g., Tin, Titanium)
Soluble organometallic catalysts cannot be removed by simple filtration and require a different approach.[2][4]
Common Issues & Solutions
-
Problem: The catalyst remains in the product after filtration.
-
Problem: What is an acceptable level of residual metal in the final product?
-
Causality: The required purity depends on the end-use application. For high-performance lubricants or cosmetic ingredients, very low levels are necessary to ensure stability and safety.
-
Solution: The goal is typically to reduce the metallic catalyst residue to less than 20 ppm, and preferably less than 5 ppm.[2][4]
-
Experimental Protocol: Adsorption of Metallic Catalysts
This method is effective for removing dissolved metallic catalysts like tin or titanium compounds.[2][4]
-
Adsorbent Selection: Amorphous silicon dioxide is a highly effective adsorbent for this purpose.[2][4]
-
Adsorbent Addition: To the crude this compound, add an effective amount of the amorphous silicon dioxide adsorbent.
-
Heating and Mixing: Heat the mixture to a temperature between 80°C and 130°C while stirring.[2][4] This enhances the adsorption process. Maintain this for a sufficient duration (e.g., 1-2 hours).
-
Cooling: Allow the mixture to cool to a suitable filtration temperature, typically between 20°C and 60°C.[2][4]
-
Filtration: Separate the ester from the adsorbent by filtration. The metallic catalyst will be retained on the adsorbent.[2][4] A filter aid may be used to improve filtration speed.
Data Summary: Adsorbent Performance
| Adsorbent Type | Typical Dosage (% w/w) | Operating Temperature (°C) | Target Residual Metal Level |
| Amorphous Silicon Dioxide | 0.5 - 2.0% | 80 - 130°C | < 5-20 ppm[2][4] |
| Activated Carbon | Varies | Varies | Dependent on catalyst |
| Bentonite Clay | Varies | Varies | Dependent on catalyst |
Workflow for Metallic Catalyst Removal
Sources
- 1. US4506091A - Removal of catalyst residues from polyesters - Google Patents [patents.google.com]
- 2. EP0772666A4 - Process for the removal of dissolved metallic catalyst from ester products - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. EP0772666B1 - Process for the removal of dissolved metallic catalyst from ester products - Google Patents [patents.google.com]
- 5. Enzymatic Catalysis in Favor of Blocky Structure and Higher Crystallinity of Poly(Butylene Succinate)-Co-(Dilinoleic Succinate) (PBS-DLS) Copolymers of Variable Segmental Composition - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of HPLC-MS/MS for Didodecyl Succinate Detection
Prepared by: Senior Application Scientist, Advanced Separations & Mass Spectrometry Division
Welcome to the technical support center for the analysis of Didodecyl succinate (DDS). This guide is structured as a series of questions and answers to directly address the common and complex challenges researchers encounter when developing a robust HPLC-MS/MS method for this nonpolar, long-chain diester. Our approach is grounded in fundamental principles of chromatography and mass spectrometry to empower you to not just follow steps, but to understand and troubleshoot your method effectively.
This compound (C₂₈H₅₄O₄, MW: 454.74 g/mol ) presents a unique analytical challenge due to its high hydrophobicity and lack of easily ionizable functional groups.[1][2] Standard methods often fail, leading to poor sensitivity, reproducibility, and chromatographic performance. This guide provides field-proven insights to overcome these hurdles.
Section 1: Ionization Source Selection - The First Critical Decision
Q1: Which ionization source, ESI or APCI, is the optimal choice for this compound (DDS) analysis?
A1: For a nonpolar and thermally stable analyte like this compound, Atmospheric Pressure Chemical Ionization (APCI) is the superior and recommended choice.[3][4]
Causality & Expertise:
-
Mechanism of Ionization: The core difference lies in their ionization mechanisms. Electrospray Ionization (ESI) generates ions from a liquid phase and is most effective for compounds that are already polar or can be easily charged in solution.[5][6] DDS, being highly nonpolar, lacks the basic or acidic sites needed for efficient protonation or deprotonation in solution. While ESI can sometimes detect nonpolar compounds through adduct formation (e.g., with ammonium or sodium ions), the efficiency is often low and inconsistent.[7]
-
APCI's Advantage: APCI, in contrast, ionizes analytes in the gas phase.[8][9] The HPLC eluent is vaporized in a high-temperature tube, and a corona discharge creates reactant ions from the solvent vapor (e.g., H₃O⁺). These reactant ions then transfer a proton to the gaseous analyte molecules through chemical ionization. This process is significantly more efficient for nonpolar, volatile, and thermally stable compounds like DDS.[3][8][9]
Trustworthiness - A Self-Validating System: If you are limited to an ESI source, you will likely struggle with low sensitivity and signal instability. A simple infusion experiment of a DDS standard with a typical ESI mobile phase will likely yield a very weak or non-existent signal. Switching to an APCI source under the same conditions should result in a dramatic and immediate improvement in signal intensity, validating the choice of ionization technique.
Caption: Decision workflow for selecting the appropriate ion source.
Section 2: HPLC Method Development & Troubleshooting
Q2: What are the recommended starting conditions for the HPLC separation of this compound?
A2: A reversed-phase method using a C18 column with a high-organic mobile phase gradient is the ideal starting point. DDS is highly retained, so a strong organic solvent is necessary for elution.
Expertise & Experience: Given its nonpolar nature, DDS will exhibit strong hydrophobic interactions with a C18 stationary phase. A purely isocratic method may require an impractically high percentage of organic solvent, which can compromise the separation of early-eluting impurities. A gradient provides the flexibility to ensure elution while maintaining resolution.
Data Presentation: Recommended Starting HPLC Parameters
| Parameter | Recommendation | Rationale |
|---|---|---|
| Column | C18, 2.1 x 100 mm, < 3 µm | Standard for nonpolar analytes. Smaller particle size improves efficiency. |
| Mobile Phase A | Water + 10 mM Ammonium Formate | Ammonium formate provides ions (NH₄⁺) for potential adduct formation and is a volatile MS-friendly buffer.[10][11] |
| Mobile Phase B | 95:5 Acetonitrile:Isopropanol + 10 mM Ammonium Formate | Acetonitrile is a strong organic solvent. A small amount of isopropanol can improve solubility and peak shape for very nonpolar compounds. |
| Flow Rate | 0.4 mL/min | Compatible with standard 2.1 mm ID columns and APCI sources. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 5 µL | A good starting point to avoid column overload. |
| Sample Diluent | 90:10 Acetonitrile:Water or similar | The sample solvent should be as close as possible to the initial mobile phase conditions to prevent peak distortion.[12] |
| Gradient | 80% B to 100% B over 5 min, hold at 100% for 2 min | An aggressive gradient is needed to elute the highly retained DDS. |
Q3: My chromatographic peak for DDS is broad and tailing. What are the likely causes and how can I fix it?
A3: Poor peak shape for a nonpolar compound like DDS on a reversed-phase column is typically caused by three issues: secondary interactions, solvent mismatch, or extra-column band broadening.
Trustworthiness - A Self-Validating System: Before blaming the column, always check your system and sample preparation.[12] A simple way to test for solvent mismatch is to dilute your sample 10-fold in the initial mobile phase (e.g., 80% B). If the peak shape sharpens dramatically, you have confirmed the issue.
Troubleshooting Guide: Poor Peak Shape
| Potential Cause | Diagnostic Step | Solution |
|---|---|---|
| Solvent Mismatch | Is the sample dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Isopropanol)? | Re-dissolve or dilute the sample in a solvent that closely matches the initial mobile phase composition (e.g., 80% Acetonitrile/Water).[13] |
| Secondary Interactions | Does the peak tail significantly even with correct solvent? | Use a high-purity, end-capped C18 column. Ensure the mobile phase pH is appropriate if using acidic/basic modifiers, though less critical for neutral DDS. |
| Extra-Column Volume | Are you using wide-bore or excessively long tubing between the column and the MS source? | Minimize tubing length and use narrow internal diameter capillaries (e.g., 0.13 mm) to reduce dead volume.[14] |
| Column Overload | Does the peak shape worsen at higher concentrations? | Reduce the injection volume or dilute the sample.[12] |
Section 3: Mass Spectrometry Parameter Optimization
Q4: What is the expected precursor ion for this compound in the mass spectrometer?
A4: The expected precursor ion depends directly on your ionization source and mobile phase.
-
With APCI (Recommended): You should target the protonated molecule, [M+H]⁺, at m/z 455.4 . APCI's gas-phase proton transfer mechanism is efficient at forming this ion.[3][8]
-
With ESI (Alternative): You should target the ammonium adduct, [M+NH₄]⁺, at m/z 472.4 . This requires the presence of an ammonium source in the mobile phase, such as ammonium formate or acetate.[7] ESI is unlikely to form an [M+H]⁺ ion for this molecule.
Q5: My precursor ion signal is weak or unstable. How can I improve its intensity?
A5: A weak precursor ion is often due to sub-optimal ion source settings, particularly the Cone Voltage (also known as Declustering Potential or Fragmentor Voltage). This voltage controls both the transmission of ions from the atmospheric pressure region into the vacuum of the mass spectrometer and can induce in-source fragmentation if set too high.[15]
Experimental Protocols: Cone Voltage Optimization This protocol should be performed by infusing a standard solution of DDS directly into the mass spectrometer to find the voltage that maximizes the precursor ion signal.
-
Preparation: Prepare a 1 µg/mL solution of this compound in a solvent matching the HPLC mobile phase where the compound elutes (e.g., 90% Acetonitrile/Water with 10 mM ammonium formate).
-
Infusion: Infuse the solution directly into the MS source at a low flow rate (e.g., 10 µL/min) using a syringe pump.
-
MS Setup: Set the mass spectrometer to scan for the target precursor ion (e.g., m/z 455.4 for APCI or m/z 472.4 for ESI).
-
Ramping Experiment: Manually or automatically ramp the Cone Voltage from a low value (e.g., 10 V) to a high value (e.g., 80 V) in 5-10 V increments.
-
Analysis: Record the intensity of the precursor ion at each voltage step. Plot the intensity vs. cone voltage. The optimal value is the one that yields the highest intensity before the signal begins to drop off (which indicates the onset of in-source fragmentation).[16]
Q6: How do I select the best product ions for a sensitive and specific MS/MS (MRM) method?
A6: The best product ions are generated by the fragmentation of the precursor ion in the collision cell. For esters, fragmentation typically occurs at the labile ester bonds.[17] This process is controlled by the Collision Energy .
Causality & Expertise: Predicting Fragmentation The structure of this compound (Dodecyl-O-CO-CH₂-CH₂-CO-O-Dodecyl) suggests predictable fragmentation pathways. The most likely cleavages will occur at the C-O bonds of the ester groups. This can lead to the loss of one of the dodecyl chains, often with a hydrogen rearrangement. Mass spectrometry of similar long-chain diesters has shown characteristic losses of the acyloxy group or the entire carboxylic acid moiety.
Experimental Protocols: Collision Energy Optimization
-
Infusion: Using the same infusion setup as the cone voltage optimization, set the cone voltage to its previously determined optimal value.
-
MS/MS Setup: Set the mass spectrometer to a "Product Ion Scan" or "MS/MS" mode. Isolate the precursor ion of interest (e.g., m/z 455.4) in the first quadrupole (Q1).
-
Ramping Experiment: Ramp the Collision Energy from a low value (e.g., 5 eV) to a high value (e.g., 50 eV) in 2-5 eV increments.
-
Analysis: Observe the product ion spectrum at each collision energy.
-
At low energies, you will see mostly the precursor ion.
-
As energy increases, specific fragment ions will appear and grow in intensity.
-
At very high energies, these fragments may break down further, and the overall signal may decrease.
-
-
Selection: Choose the 2-3 most intense and specific product ions for your Multiple Reaction Monitoring (MRM) method. The optimal collision energy for each "transition" (precursor -> product) is the value that maximizes the intensity of that specific product ion.[18]
Caption: Workflow for optimizing cone voltage and collision energy.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can I use non-volatile buffers like sodium phosphate in my mobile phase?
-
Q: My DDS standard is dissolved in hexane. Can I inject this directly?
-
A: This is strongly discouraged. Injecting a nonpolar solvent like hexane into a reversed-phase HPLC system with a highly aqueous initial mobile phase will cause the sample to precipitate on the column, leading to split or broad peaks and poor recovery. The sample diluent must be miscible with the mobile phase.[12][13]
-
-
Q: What are common sources of background interference when analyzing DDS?
-
A: Given its structure, common interferences are other long-chain esters or lipids from the sample matrix. Additionally, be aware of contamination from plasticizers (phthalates), lubricants, and slip agents (e.g., oleamide) that can leach from sample vials, pipette tips, and solvent containers. Running a procedural blank is critical to identify these interferences.[21]
-
References
-
National MagLab. (2025). Atmospheric Pressure Chemical Ionization (APCI). [Link]
-
Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. [Link]
-
MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. [Link]
-
Chen, H., et al. (2010). Analysis of Compounds Dissolved in Nonpolar Solvents by Electrospray Ionization on Conductive Nanomaterials. Journal of the American Society for Mass Spectrometry. [Link]
-
Jandova, V., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Molecules. [Link]
-
Corilo, Y. E., et al. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Rapid Communications in Mass Spectrometry. [Link]
-
Chue, Y., et al. (2015). Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source. Analytical Chemistry. [Link]
-
Agilent. (n.d.). Atmospheric Pressure Chemical Ionization Source, APCI. [Link]
-
Cech, N. B., & Enke, C. G. (2001). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. Analytical Chemistry. [Link]
-
Zhang, X., et al. (2014). Solvent-assisted electrospray ionization for direct analysis of various compounds (complex) from low/nonpolar solvents and eluents. Analytical Chemistry. [Link]
-
Armstrong, D. W., et al. (2004). Ionic liquids enable electrospray ionisation mass spectrometry in hexane. Chemical Communications. [Link]
-
Chrom Tech. (n.d.). HPLC Troubleshooting Guide. [Link]
-
ResearchGate. (n.d.). Cone voltage, collision energy, precursor ion and poducts ions used for the MS/MS detection. [Link]
-
HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. [Link]
-
UCL. (n.d.). HPLC solvents and mobile phase additives. [Link]
-
Myher, J. J., & Kuksis, A. (1974). Mass spectrometric analysis of long-chain esters of diols. Lipids. [Link]
-
Hsu, F. F., & Turk, J. (2007). Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. Journal of the American Society for Mass Spectrometry. [Link]
-
Shimadzu. (n.d.). Mobile phases compatible for LC/MS. [Link]
-
ResearchGate. (n.d.). Optimized MS/MS parameters (cone voltage and collision energy) and MRM transitions for the target compounds. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
-
Bhor, S. A. (2023). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research. [Link]
-
LCGC. (2020). 10 Great Tips for Electrospray Ionization LC–MS. [Link]
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Knothe, G., et al. (2003). Synthesis and characterization of some long-chain diesters with branched or bulky moieties. Journal of the American Oil Chemists' Society. [Link]
-
Kelly, B., et al. (2025). Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters. RSC Advances. [Link]
-
Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
-
De Biase, I., et al. (2022). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology. [Link]
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University of Nebraska-Lincoln. (2015). 3rd Metabolomics Workshop. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
Li, L., et al. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Metabolites. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Technical Support Center: Enhancing Drug Loading Capacity in Didodecyl Succinate Nanoparticles
Welcome to the technical support center for the optimization of drug loading in Didodecyl succinate (DDS) nanoparticles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into overcoming common challenges in nanoparticle formulation. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific understanding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for nanoparticles?
A1: this compound is a solid lipid ester. Its utility in drug delivery, particularly in the formation of Solid Lipid Nanoparticles (SLNs), stems from its biocompatibility and ability to encapsulate therapeutic agents.[1] At room temperature, DDS is in a solid state, which can help control the release of entrapped drugs by reducing their mobility within the lipid matrix.[1][2]
Q2: I'm experiencing consistently low drug loading with my DDS nanoparticles. What are the most likely causes?
A2: Low drug loading in SLNs is a common challenge and can be attributed to several factors:
-
Poor drug solubility in the lipid melt: The drug must be soluble in the molten DDS for efficient encapsulation.[1]
-
Drug expulsion during lipid crystallization: As the molten lipid cools and recrystallizes, the drug can be expelled from the forming solid matrix, especially if there's a weak interaction between the drug and the lipid.[1]
-
High hydrophilicity of the drug: Hydrophilic drugs have a tendency to partition into the aqueous phase during the formulation process, leading to poor encapsulation in the lipid core.[1][3]
Q3: How does the method of nanoparticle preparation affect drug loading?
A3: The preparation technique significantly influences drug loading.[1] For instance, methods like high-pressure homogenization (both hot and cold techniques) and ultrasonication are commonly employed.[1] The choice between hot and cold homogenization can be critical. Hot homogenization involves dissolving the drug in the melted lipid, which can be efficient for thermostable, lipophilic drugs. However, for thermolabile or hydrophilic drugs, cold homogenization might be preferred to minimize drug degradation and partitioning into the aqueous phase.[3]
Troubleshooting Guide: Step-by-Step Solutions to Common Issues
Issue 1: Low Drug Entrapment Efficiency
Symptoms:
-
Less than 50% of the initial drug concentration is encapsulated in the nanoparticles.
-
High concentration of free drug detected in the supernatant after centrifugation.
Causality: The primary reason for low entrapment is often the drug's physicochemical properties, such as its solubility and interaction with the DDS matrix. A weak drug-lipid interaction can lead to drug expulsion during nanoparticle formation.[4]
Solutions:
-
Optimize Drug-Lipid Solubility:
-
Rationale: Enhancing the drug's solubility in the molten DDS is crucial for maximizing encapsulation.
-
Protocol:
-
Determine the solubility of your drug in molten DDS at various temperatures (just above the melting point of DDS, which is approximately 40°C).[5]
-
If solubility is low, consider the addition of a co-solvent that is miscible with both the drug and the lipid.[6] This can help to increase the partitioning of the drug into the lipid phase.[6]
-
-
-
Modify the Lipid Matrix:
-
Rationale: Creating imperfections in the lipid core can provide more space for drug molecules, thereby increasing loading capacity.[7]
-
Protocol:
-
Incorporate a liquid lipid (oil) into the DDS formulation to create Nanostructured Lipid Carriers (NLCs).[7] This results in a less-ordered lipid matrix that can accommodate more drug molecules.[7]
-
Experiment with different ratios of solid lipid (DDS) to liquid lipid to find the optimal composition for your specific drug.
-
-
-
Adjust Formulation Parameters:
-
Rationale: The conditions under which the nanoparticles are formed can significantly impact their characteristics, including drug loading.[8]
-
Protocol:
-
Flow Rate Ratio (FRR): In microfluidic synthesis, the ratio of the aqueous phase flow rate to the organic phase flow rate can affect both nanoparticle size and encapsulation efficiency. An FRR of 3:1 is often used to achieve high encapsulation for RNA-LNP systems and can be a good starting point for optimization.[8]
-
pH of the Buffer Solution: For ionizable drugs, the pH of the aqueous phase is critical. Adjusting the pH can enhance the drug's lipophilicity and improve its partitioning into the lipid phase.[8]
-
-
Issue 2: High Initial Burst Release of the Drug
Symptoms:
-
A significant portion of the encapsulated drug is released within the first few hours of in vitro release studies.
Causality: A high burst release is often indicative of drug molecules being adsorbed to the surface of the nanoparticles rather than being encapsulated within the lipid core.[3] This can occur when the drug has limited solubility in the lipid matrix or is expelled to the surface during lipid crystallization.[3]
Solutions:
-
Optimize the Homogenization Process:
-
Rationale: The homogenization technique can influence the distribution of the drug within the nanoparticle.
-
Protocol:
-
If using hot homogenization, ensure that the drug is fully dissolved in the molten lipid before emulsification.
-
Consider switching to cold homogenization.[3] In this method, the drug-lipid mixture is rapidly cooled and then milled before being dispersed in a chilled emulsifier solution. This can minimize drug partitioning to the aqueous phase and reduce surface adsorption.[3]
-
-
-
Incorporate a Co-Surfactant:
-
Rationale: The type and concentration of surfactant can influence the stability of the nanoparticle and the localization of the drug.
-
Protocol:
-
Experiment with different surfactants and co-surfactants to find a combination that stabilizes the nanoparticles and promotes drug encapsulation within the core.
-
-
-
Post-Formulation Purification:
-
Rationale: Removing unencapsulated and surface-adsorbed drug is crucial for accurately assessing the release profile.
-
Protocol:
-
Utilize techniques such as dialysis or centrifugal ultrafiltration to purify the nanoparticle suspension and remove free drug.
-
-
Advanced Strategies for Enhancing Drug Loading
For researchers looking to push the boundaries of drug loading capacity, the following advanced strategies can be explored. These methods often involve more complex formulation designs but can yield significant improvements.
Strategy 1: Pre-loading
-
Concept: This strategy involves forming drug nanoparticles first, which are then coated with a layer of DDS.[9] This creates a core-shell structure with a high concentration of the drug in the core.[9]
-
Advantages: Can achieve very high drug loading, as the core is primarily composed of the drug.[9][10]
-
Considerations: The stability of the drug nanocrystals and the efficiency of the coating process are critical parameters to optimize.
Strategy 2: Co-loading
-
Concept: In this approach, the drug is conjugated to a polymer or another macromolecule, and this conjugate then self-assembles with the DDS to form nanoparticles.[9]
-
Advantages: Can improve the compatibility between the drug and the lipid matrix, leading to higher and more stable loading.[9]
-
Considerations: Requires chemical modification of the drug, which may impact its therapeutic activity. The self-assembly process needs to be carefully controlled.
Strategy 3: Post-loading
-
Concept: This method involves preparing porous DDS nanoparticles first and then incubating them with a concentrated drug solution. The drug is then loaded into the pores of the nanoparticles through mechanisms like adsorption or electrostatic interactions.[9]
-
Advantages: Can be a simpler approach for drugs that are difficult to encapsulate during the initial formulation process.[9]
-
Considerations: The porosity of the DDS nanoparticles and the interaction between the drug and the nanoparticle surface are key factors for success.
Data Presentation
Table 1: Influence of Formulation Parameters on Drug Loading Efficiency
| Parameter | Variation | Effect on Drug Loading Efficiency | Rationale |
| Lipid Concentration | Increasing | Can increase or decrease | Higher lipid content provides more space for the drug, but may also lead to larger particles and potential drug expulsion. Optimization is key.[8] |
| Drug-to-Lipid Ratio | Increasing | Generally decreases | At higher ratios, the lipid matrix becomes saturated, leading to lower encapsulation of the excess drug. |
| Surfactant Concentration | Increasing | Can increase | A higher surfactant concentration can lead to smaller nanoparticles with a larger surface area, potentially improving drug solubilization and encapsulation. However, excessive surfactant can also increase drug partitioning to the aqueous phase. |
| Homogenization Pressure | Increasing | Generally increases | Higher pressure leads to smaller particle sizes and a more uniform dispersion, which can enhance drug entrapment. |
| Homogenization Time | Increasing | Generally increases | Longer homogenization ensures more efficient particle size reduction and drug encapsulation, up to a certain point where equilibrium is reached. |
Experimental Protocols & Visualizations
Protocol: Preparation of DDS Nanoparticles using Hot Homogenization
-
Preparation of the Lipid Phase:
-
Weigh the desired amount of this compound and the lipophilic drug.
-
Heat the mixture in a water bath to 5-10°C above the melting point of DDS (approx. 40°C).[5]
-
Stir until a clear, homogenous lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (e.g., Poloxamer 188) in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a pre-emulsion.
-
-
Homogenization:
-
Subject the pre-emulsion to high-pressure homogenization for a specified number of cycles at a set pressure.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase containing unencapsulated drug.
-
Wash the nanoparticle pellet with deionized water and re-disperse.
-
Workflow Diagram: Troubleshooting Low Drug Loading
Caption: A decision-making workflow for troubleshooting low drug loading in DDS nanoparticles.
References
- Engineering Lipid Nanoparticles for Enhanced Drug Encapsulation and Release: Current Status and Future Prospective. (2025). American Journal of Polymer Science and Technology, 15(2), 1-47.
-
(PDF) Engineering Lipid Nanoparticles for Enhanced Drug Encapsulation and Release: Current Status and Future Prospective - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Optimization of lipid nanoparticle formulation - Inside Therapeutics. (2025). Retrieved January 16, 2026, from [Link]
-
Optimization of lipid-based nanoparticles formulation loaded with biol - Dove Medical Press. (2024). Retrieved January 16, 2026, from [Link]
-
Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development - ACS Publications. (n.d.). Retrieved January 16, 2026, from [Link]
-
Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Three representative strategies for making high drug‐loading nanoparticles. a) Post‐loading - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
- Development of High-Drug-Loading Nanoparticles - PubMed. (2020). Chempluschem, 85(9), 2143-2157.
-
Development of High‐Drug‐Loading Nanoparticles - UQ eSpace - The University of Queensland. (2020). Retrieved January 16, 2026, from [Link]
-
A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]
-
Table 2 Overview of two strategies of fabricating high drug-loading... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Are high drug loading nanoparticles the next step forward for chemotherapy? - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
(PDF) Exploring the drug-lipid interaction of weak-hydrophobic drug loaded solid lipid nanoparticles by isothermal titration calorimetry - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Experimental approaches to evaluate solid lipid nanoparticle-based drug delivery systems - Analytical Methods (RSC Publishing). (n.d.). Retrieved January 16, 2026, from [Link]
-
Production of Solid Lipid Nanoparticles-Drug Loading and Release Mechanism. (n.d.). Retrieved January 16, 2026, from [Link]
- Development of Solid Lipid Nanoparticles (SLNs) for Poorly Soluble Drugs - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025).
-
The physicochemical properties for drug delivery based on lipophilicity, size, polarity, insolubility, instauration and flexibility of the peptide - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Study of the physicochemical properties of drugs suitable for administration using a lymphatic drug delivery system - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]
-
High drug-loading nanomedicines: progress, current status, and prospects - PMC. (n.d.). Retrieved January 16, 2026, from [Link]
-
Physicochemical characterization of drug nanocarriers - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Physicochemical properties, pharmacokinetics, toxicology and application of nanocarriers - Journal of Materials Chemistry B (RSC Publishing). (n.d.). Retrieved January 16, 2026, from [Link]
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of a Quantitative Assay for Didodecyl Succinate in Pharmaceutical Formulations
Introduction: The Analytical Challenge of a "Silent" Excipient
Didodecyl succinate (DDS), a long-chain diester (C28H54O4), is increasingly utilized in pharmaceutical formulations, often serving as a critical solubilizing agent for poorly soluble active pharmaceutical ingredients (APIs).[1] Its presence and concentration must be precisely controlled to ensure product consistency, stability, and performance. However, from an analytical perspective, DDS presents a significant challenge: it lacks a chromophore, a light-absorbing functional group, rendering it effectively "invisible" to the most common and robust detector in High-Performance Liquid Chromatography (HPLC) — the UV-Visible (UV-Vis) detector.[2][3]
This guide provides an in-depth, experience-driven comparison of two distinct analytical strategies for the development and validation of a quantitative, stability-indicating assay for this compound. We will explore a modern approach using HPLC with a universal mass-based detector and a traditional, yet powerful, gas chromatography method. Our focus will be on the causality behind the experimental choices, ensuring that each protocol is a self-validating system grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH).[4][5]
Pillar 1: Strategic Selection of the Analytical Technique
The fundamental physicochemical properties of this compound—a non-polar, non-volatile solid with a melting point of 40°C and no significant UV absorbance—dictate our choice of analytical instrumentation.[6][7]
Primary Recommendation: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
For a non-volatile compound that lacks a chromophore, HPLC coupled with a universal detector is the most logical and modern approach. An Evaporative Light Scattering Detector (ELSD) is a mass-based detector that nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the remaining solid analyte particles. Its response is proportional to the mass of the analyte, making it suitable for quantifying compounds like DDS.[8][9] This technique avoids the high temperatures of gas chromatography, mitigating the risk of thermal degradation.
Comparative Alternative: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds, and it is frequently used to assess the purity of raw material DDS.[6][10] A Flame Ionization Detector (FID) provides a robust and proportional response to the mass of carbon atoms, making it highly suitable for quantifying hydrocarbons like DDS. The primary consideration is the thermal stability of the long dodecyl chains at the high temperatures required for volatilization in the GC inlet and column.[11][12]
Pillar 2: The Self-Validating System: Experimental Protocols & Rationale
A robust analytical method is one that is proven "fit for purpose" through a rigorous validation process. The following protocols are designed not just to be followed, but to be understood, with each step justifying the next. The validation parameters discussed are in accordance with the ICH Q2(R1) guideline.[5]
Workflow for Method Validation
Below is a visual representation of the comprehensive workflow for validating a quantitative pharmaceutical assay.
Caption: A generalized workflow for analytical method validation.
Protocol 1: HPLC-ELSD Method Validation
1. Chromatographic Conditions & Rationale
-
Instrument: HPLC system with quaternary pump, autosampler, column oven, and ELSD.
-
Column: C18, 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution: Start at 80% B, ramp to 100% B over 10 minutes, hold for 5 minutes.
-
Causality: A gradient is essential. It ensures that any polar degradation products elute early, while the highly retained DDS elutes with good peak shape in a reasonable time.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45°C.
-
Causality: Elevating the temperature slightly above the analyte's melting point (40°C) ensures solubility and improves peak symmetry.
-
-
Injection Volume: 20 µL.
-
ELSD Settings:
-
Drift Tube Temperature: 50°C
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar
-
Causality: These parameters must be optimized to ensure complete evaporation of the mobile phase without volatizing the analyte. The goal is to maximize the signal-to-noise ratio.[15]
-
2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of DDS reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.
-
Sample Preparation: Extract a known quantity of the pharmaceutical formulation with Acetonitrile to achieve a theoretical DDS concentration of ~500 µg/mL. Centrifuge or filter to remove insoluble excipients.
3. Validation Experiments
-
Specificity (Forced Degradation):
-
A stability-indicating method must be able to separate the intact analyte from its degradation products.[16][17]
-
Protocol: Expose the DDS solution (~500 µg/mL) to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours.
-
Photolytic: Expose to ICH-compliant light source (UV/Vis) for 7 days.[12]
-
-
Analyze all stressed samples alongside an unstressed control. The method is specific if the DDS peak shows no interference and its purity is confirmed (e.g., by coupling to a mass spectrometer).
-
-
Linearity:
-
Prepare calibration standards from the stock solution at five concentrations (e.g., 100, 250, 500, 750, 1000 µg/mL).
-
Inject each concentration in triplicate.
-
Causality: The ELSD response is inherently non-linear. Plot the natural log of the peak area versus the natural log of the concentration and fit to a linear regression. Alternatively, a quadratic fit of the raw data can be used. The acceptance criterion is a correlation coefficient (R²) ≥ 0.995.[9]
-
-
Accuracy (Recovery):
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the sample solution at 100% of the target concentration on the same day, by the same analyst.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or instrument.
-
Calculate the Relative Standard Deviation (%RSD). The acceptance criterion is typically ≤ 2.0%.[19][20]
-
-
Limit of Quantitation (LOQ) and Detection (LOD):
-
Robustness:
-
Intentionally vary key method parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±2°C, mobile phase composition by ±2%).
-
Analyze the system suitability solution under each condition. The method is robust if system suitability criteria are still met.
-
Protocol 2: GC-FID Method Validation
1. Chromatographic Conditions & Rationale
-
Instrument: Gas chromatograph with a split/splitless inlet and Flame Ionization Detector (FID).
-
Column: Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Causality: Must be hot enough to ensure rapid volatilization of the C28 ester without causing thermal degradation. This temperature often requires optimization.
-
-
Temperature Program:
-
Initial: 150°C, hold for 1 minute.
-
Ramp: 15°C/min to 320°C.
-
Hold: 5 minutes at 320°C.
-
Causality: The temperature ramp allows for the separation of any more volatile impurities or degradation products from the high-boiling point DDS.
-
-
Detector Temperature (FID): 325°C.
-
Injection Volume: 1 µL (split ratio 20:1).
2. Preparation of Solutions
-
Similar to the HPLC method, but using a volatile solvent suitable for GC, such as Dichloromethane or Hexane.
3. Validation Experiments
-
The validation experiments (Specificity, Linearity, Accuracy, Precision, LOQ/LOD, Robustness) are performed with the same principles as the HPLC-ELSD method.
-
Key Differences:
-
Specificity: In a GC-MS setup, peak identity and purity can be confirmed by comparing mass spectra against a library and examining ion fragments. For GC-FID, peak purity is inferred from symmetry and lack of co-elution with degradation products.
-
Linearity: The FID response is highly linear over a wide range. A standard linear regression (y = mx + c) is used, with an expected R² ≥ 0.999.
-
Pillar 3: Comparative Analysis & Data-Driven Decisions
The choice between these two validated methods depends on the specific requirements of the laboratory and the product lifecycle stage. Below is a summary of expected performance data and a logical comparison.
Comparative Validation Data Summary
| Validation Parameter | HPLC-ELSD Method | GC-FID Method | Rationale / Commentary |
| Specificity | Excellent separation of degradants from parent peak. | Excellent separation of volatile degradants. | GC may not be suitable for non-volatile (polymeric) degradants. HPLC is superior for a wider range of polar and non-polar degradation products. |
| Linearity (Range) | 100 - 1000 µg/mL | 10 - 500 µg/mL | GC-FID is typically more sensitive and has a wider linear dynamic range than ELSD. |
| Calibration Model | Log-Log Linear or Quadratic Fit (R² ≥ 0.995) | Linear Fit (R² ≥ 0.999) | The non-linear response of ELSD is a key drawback, requiring more complex calibration models.[9] |
| Accuracy (% Recovery) | 98.5% - 101.5% | 99.0% - 101.0% | Both methods are capable of high accuracy when properly validated. |
| Precision (%RSD) | Repeatability: < 2.0%Intermediate: < 2.0% | Repeatability: < 1.0%Intermediate: < 1.5% | GC-FID often demonstrates superior precision due to the highly stable nature of the detector. |
| LOQ | ~50 µg/mL | ~5 µg/mL | GC-FID is significantly more sensitive. This is critical for impurity analysis but may be less important for assaying a major component. |
| Robustness | Robust to minor changes. | Sensitive to inlet temperature and ramp rate. | GC methods can be less robust concerning temperature parameters, which can affect analyte stability and chromatography. |
Decision Logic: Choosing the Right Tool
The selection process can be visualized as follows:
Caption: Decision tree for selecting an analytical method for DDS.
Conclusion and Recommendation
Both HPLC-ELSD and GC-FID are valid and robust techniques for the quantitative analysis of this compound in pharmaceutical products.
For its intended purpose as a primary assay and stability-indicating method, the HPLC-ELSD method is recommended . Its chief advantage is the avoidance of high temperatures, which provides greater assurance against analyte degradation during analysis and offers a more universal approach to detecting a wider variety of potential degradation products. While the non-linear response requires careful calibration, it is a well-characterized and manageable feature of the detector.
The GC-FID method serves as an excellent alternative , particularly if higher sensitivity is required for trace-level determinations or if a laboratory already has extensive expertise and instrumentation for GC analysis. Its superior precision and linearity are compelling advantages, provided that the thermal stability of this compound under the final optimized conditions can be thoroughly demonstrated.
Ultimately, the successful implementation of either method hinges on a comprehensive validation that demonstrates the procedure is, and remains, fit for its intended purpose, ensuring the quality and safety of the final pharmaceutical product.
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-
R. Discovery. "Alteration of some long-chain esters during gas-liquid chromatography". [Link]
-
PubMed. "Prediction of gas chromatographic retention times of esters of long chain alcohols and fatty acids". [Link]
-
National Institutes of Health (NIH). "Development of forced degradation and stability indicating studies of drugs—A review". [Link]
-
Nelson Labs. "Forced Degradation Studies for Stability". [Link]
-
MDPI. "Quantifying Fermentable Sugars in Beer: Development and Validation of a Reliable HPLC-ELSD Method". [Link]
-
Asian Journal of Chemistry. "Optimization and Validation of HPLC-ELSD Method for Determination of Swainsonine in Chinese Locoweeds". [Link]
-
Semantic Scholar. "Development and Validation of an Analytical Method Based on HPLC-ELSD for the Simultaneous Determination of Rosmarinic Acid, Car". [Link]
-
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-
AOCS. "Fatty Acid Analysis by HPLC". [Link]
-
The Hebrew University of Jerusalem. "Analysis of sorbitan fatty acid esters by HPLC". [Link]
-
SciELO. "Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID". [Link]
-
BioPharm International. "Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation". [Link]
-
Pharmaguideline. "Analytical Method Validation Definitions in Pharmaceuticals". [Link]
-
ScienceRise: Pharmaceutical Science. "Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis". [Link]
-
Chromatography and Separation Technology. "Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures". [Link]
-
ECA Academy. "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology". [Link]
-
ResearchGate. "Analysis of fatty acids by column liquid chromatography". [Link]
-
Pharma Knowledge Forum. "Analytical Method Development Approach When Compounds Don't Have UV Chromophore". [Link]
-
National Institutes of Health (NIH). "Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples". [Link]
-
Journal of Drug Delivery and Therapeutics. "Analytical Method Validation: A brief review". [Link]
-
Element Lab Solutions. "The 6 Key Aspects of Analytical Method Validation". [Link]
-
Lösungsfabrik. "What is meant by the limit of detection and quantification (LOD / LOQ)?". [Link]
-
ResearchGate. "Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds". [Link]
-
Wiley Analytical Science. "No chromophore - no problem?". [Link]
-
Starodub. "Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures". [Link]
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-
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-
ResearchGate. "a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds". [Link]
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A Comparative Guide to the Leaching and Migration of Didodecyl Succinate from Food Contact Materials
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the realm of food contact materials (FCMs), the quest for safe and effective plasticizers is a paramount concern. As regulatory scrutiny of traditional phthalates intensifies, the industry is increasingly turning towards bio-based alternatives. Among these, succinate esters, and specifically didodecyl succinate, have emerged as promising candidates due to their favorable toxicological profiles and plasticizing efficacy. This guide provides a comprehensive analysis of the leaching and migration of this compound from FCMs, offering a comparative perspective against established and alternative plasticizers, supported by experimental data and detailed methodologies.
Introduction: The Rise of Succinate Plasticizers
Plasticizers are essential additives that impart flexibility and durability to polymers like polyvinyl chloride (PVC). For decades, phthalate esters have dominated this market. However, concerns about their potential endocrine-disrupting properties have spurred the development of safer alternatives.[1] Bio-based plasticizers, derived from renewable resources, are at the forefront of this shift.
This compound (DDS), a diester of succinic acid and dodecyl alcohol, is a noteworthy example. Succinic acid is a naturally occurring dicarboxylic acid that can be produced through the fermentation of biomass.[2] Studies have shown that succinate-based plasticizers can offer comparable or even superior performance to traditional phthalates, with the added benefits of biodegradability and lower toxicity.[3][4][5] Specifically, this compound has been identified as an effective PVC plasticizer.[3] This guide will delve into the critical aspect of its migratory behavior, a key determinant of its suitability for food contact applications.
Understanding Migration: Mechanisms and Influencing Factors
The migration of chemical substances from packaging to food is a complex process governed by several factors.[4] It primarily occurs through diffusion, where molecules move from an area of high concentration (the polymer) to an area of low concentration (the food).[6] The rate and extent of migration are influenced by:
-
Properties of the Migrant: Molecular weight, polarity, and volatility.
-
Properties of the Polymer Matrix: Type of polymer, crystallinity, and presence of other additives.
-
Nature of the Foodstuff: Fatty foods, in particular, tend to promote the migration of lipophilic substances.
-
Environmental Conditions: Temperature and contact time significantly impact diffusion rates.
To assess the safety of FCMs, migration testing is conducted using food simulants that mimic the properties of different food types.
Comparative Analysis: this compound vs. Alternatives
To provide a comprehensive assessment, the migration behavior of this compound is compared with a traditional phthalate plasticizer, Di(2-ethylhexyl) phthalate (DEHP), and another bio-based alternative, acetyl tributyl citrate (ATBC). While specific migration data for this compound is limited in publicly available literature, we can infer its likely performance based on studies of other long-chain succinate esters and its inherent chemical properties.
| Plasticizer | Type | Molecular Weight ( g/mol ) | Key Characteristics | Expected Migration Behavior |
| This compound (DDS) | Bio-based (Succinate Ester) | 454.74 | High molecular weight, non-polar. | Expected to have low migration due to its large molecular size and long alkyl chains, which increase its compatibility with the polymer matrix. Studies on similar succinate esters show excellent resistance to leaching.[3] |
| Di(2-ethylhexyl) phthalate (DEHP) | Phthalate Ester | 390.56 | Lower molecular weight, known endocrine disruptor. | Prone to migration, especially into fatty foods, due to its smaller size and lower compatibility with the polymer matrix compared to longer-chain plasticizers.[1] |
| Acetyl Tributyl Citrate (ATBC) | Bio-based (Citrate Ester) | 402.5 | Lower molecular weight than DDS, considered a safer alternative to phthalates. | Generally exhibits lower migration than DEHP but potentially higher than DDS due to its smaller molecular size. |
Experimental Protocols for Migration Studies
The following section outlines a detailed methodology for conducting leaching and migration studies of this compound from a model food contact material, such as a PVC film.
Materials and Reagents
-
This compound: Purity >98%
-
PVC Resin: Suspension grade
-
Thermal Stabilizer and Lubricant: (e.g., calcium/zinc stearate)
-
Food Simulants:
-
Simulant A: 10% (v/v) ethanol in water (for aqueous foods)
-
Simulant B: 3% (w/v) acetic acid in water (for acidic foods)
-
Simulant D2: Olive oil (for fatty foods)
-
-
Internal Standard for GC-MS analysis: (e.g., Di-n-octyl succinate)
-
Solvents: n-hexane, ethanol (analytical grade)
Preparation of PVC Films
-
Blending: Prepare a PVC formulation containing a specific concentration of this compound (e.g., 30 phr - parts per hundred resin), thermal stabilizer, and lubricant.
-
Milling: Homogenize the blend on a two-roll mill at a controlled temperature (e.g., 160°C) to form a uniform sheet.
-
Pressing: Press the milled sheet in a hydraulic press at a specific temperature and pressure to obtain a film of uniform thickness (e.g., 0.2 mm).
-
Conditioning: Store the prepared films in a desiccator at room temperature for at least 24 hours before migration testing.
Migration Testing
-
Sample Preparation: Cut the PVC films into specific dimensions (e.g., 6 dm²).
-
Exposure: Immerse the film samples in the respective food simulants in a migration cell or glass container. The surface area to volume ratio should be standardized (e.g., 6 dm²/L).
-
Incubation: Conduct the migration tests under conditions stipulated by regulations (e.g., 10 days at 40°C for long-term storage, or more accelerated conditions like 2 hours at 70°C).
-
Sampling: At specified time intervals, withdraw aliquots of the food simulant for analysis.
Analytical Methodology: Quantification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the quantification of long-chain esters like this compound.[7][8][9][10][11]
Workflow for GC-MS Analysis of this compound
Caption: Workflow for the quantification of this compound in food simulants using GC-MS.
GC-MS Parameters (Example):
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 300°C) to ensure elution of the high-boiling point this compound.
-
Injector Temperature: 280°C
-
MSD Transfer Line Temperature: 290°C
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound and the internal standard.
Predictive Modeling of Migration
In addition to experimental testing, mathematical models can be employed to predict the migration of additives from polymers.[12][13][14][15] These models are typically based on Fick's laws of diffusion and take into account the diffusion coefficient of the migrant in the polymer and the partition coefficient between the polymer and the food simulant.[6]
Factors for Migration Modeling:
-
Diffusion Coefficient (D): Represents the rate at which the plasticizer moves through the polymer. It is dependent on temperature and the properties of both the polymer and the migrant. The larger molecular size of this compound would theoretically result in a lower diffusion coefficient compared to smaller plasticizers like DEHP.
-
Partition Coefficient (K): Describes the equilibrium distribution of the migrant between the polymer and the food simulant. A higher affinity for the polymer (higher K value) results in lower migration.
While complex, these models can be valuable tools for screening new plasticizers and reducing the need for extensive experimental testing.
Conclusion and Future Perspectives
This compound presents a promising, bio-based alternative to traditional phthalate plasticizers for food contact materials. Its high molecular weight and long alkyl chains suggest a favorable migration profile, characterized by low leaching potential. While more specific experimental data on its migration from various food contact polymers is needed for a complete risk assessment, the methodologies and comparative data presented in this guide provide a robust framework for its evaluation.
Future research should focus on generating comprehensive migration data for this compound in a wider range of polymers and under various food processing and storage conditions. Furthermore, exploring the migration of its potential degradation products will be crucial for a complete safety assessment. As the demand for safer and more sustainable food packaging solutions grows, this compound and other bio-based plasticizers are poised to play an increasingly important role.
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Methodology for Estimating the Migration of Additives and Impurities from Polymeric Materials - EPA. [Link]
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Measurement and Correlation Solubility of Sodium Succinate in Binary Mixed Solvents of Water + (Methanol or Ethanol) Mixtures | Request PDF - ResearchGate. [Link]
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A Comparative Guide to the Inter-laboratory Analysis of Didodecyl Succinate
Introduction: The Analytical Imperative for Didodecyl Succinate
This compound (DDS), also known as dilauryl succinate, is a significant diester utilized across various industries.[1] Its applications range from a solubilizer in pharmaceutical formulations, enhancing the bioavailability of active ingredients, to its use in the synthesis of other organic compounds.[2] Given its molecular formula of C28H54O4 and a molecular weight of 454.74 g/mol , its analysis is crucial for quality control, formulation development, and regulatory compliance.[1] The accurate and precise quantification of DDS in diverse matrices presents a common challenge for analytical laboratories. This guide provides an in-depth comparison of prevalent analytical methodologies, offering insights into their underlying principles, performance characteristics, and practical implementation. The objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to select and validate the most appropriate analytical strategy for their specific needs.
The importance of robust and harmonized analytical methods cannot be overstated. Inter-laboratory comparison studies are essential for ensuring data comparability and reliability across different testing facilities.[3][4] Such studies help to identify and mitigate biases, ultimately leading to standardized procedures that produce consistent and accurate results, a cornerstone of scientific integrity.[5][6]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.
| Property | Value | Source |
| CAS Number | 5980-15-4 | [1] |
| Molecular Formula | C28H54O4 | [1] |
| Molecular Weight | 454.74 g/mol | [1] |
| Appearance | White to light yellow powder or crystal | [7] |
| Melting Point | 40 °C | [8] |
| Purity (by GC) | >93.0% | [7][8] |
| Solubility | Good oil solubility | [9] |
These properties, particularly its relatively high molecular weight and non-polar nature, strongly influence the choice of analytical techniques, favoring chromatographic methods.
Core Analytical Methodologies: A Head-to-Head Comparison
The two primary analytical techniques for the quantification of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods is often dictated by the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. Given that DDS has a sufficiently low enough vapor pressure to be amenable to GC analysis, this method is widely applicable.
Causality Behind Experimental Choices:
-
Injection Technique: A split/splitless injector is typically used. The splitless mode is preferred for trace analysis to ensure the complete transfer of the analyte onto the column, maximizing sensitivity.[10]
-
Column Selection: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5MS, is the logical choice.[11] The stationary phase of these columns (e.g., 5% phenyl-methylpolysiloxane) provides good separation for relatively non-polar compounds like DDS based on their boiling points.
-
Detector: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds, making it a suitable choice for routine quantification.[10][12] For more complex matrices or when higher specificity is required, a Mass Spectrometer (MS) detector is invaluable for providing structural information and confirming the identity of the analyte.[13][14][15]
Caption: Gas Chromatography workflow for this compound analysis.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent such as dichloromethane or acetone and dilute to the mark.[16]
-
If necessary, perform a serial dilution to bring the concentration within the calibration range.
-
Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.[10]
-
-
Instrumental Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent.[10]
-
Injector: Split/splitless, operated in splitless mode.
-
Inlet Temperature: 280 °C.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[11]
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, ramp at 15 °C/min to 300 °C, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 320 °C.
-
Injection Volume: 1 µL.
-
-
Calibration:
-
Prepare a series of calibration standards of this compound in the same solvent as the sample, covering the expected concentration range.
-
Inject each standard and the sample solution into the GC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
High-Performance Liquid Chromatography (HPLC)
For samples that are not amenable to GC due to low volatility, thermal instability, or complex matrices, HPLC offers a powerful alternative.
Causality Behind Experimental Choices:
-
Chromatographic Mode: Reversed-phase HPLC (RP-HPLC) is the most suitable mode for separating non-polar to moderately polar compounds like DDS.[17]
-
Column Selection: A C18 column is the workhorse of RP-HPLC and provides excellent retention and separation for DDS from other components in the sample matrix.[18][19]
-
Mobile Phase: A gradient elution with a mixture of a strong organic solvent (like acetonitrile or methanol) and water is typically employed to ensure good peak shape and resolution.[18] The use of a small amount of acid, such as formic or trifluoroacetic acid, can improve peak symmetry.[17][19]
-
Detector: Since DDS lacks a strong chromophore, a UV detector set at a low wavelength (e.g., 210-220 nm) can be used, although sensitivity may be limited.[20] A more universal and sensitive detection method for non-chromophoric compounds is the Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[18] For definitive identification and quantification in complex matrices, a Mass Spectrometer (MS) detector is the preferred choice.[21]
Caption: HPLC workflow for this compound analysis.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.
-
Dissolve the sample in the initial mobile phase composition (e.g., 80:20 acetonitrile:water) and dilute to the mark.
-
Perform serial dilutions as needed to achieve a concentration within the linear range of the detector.
-
Filter the solution through a 0.45 µm nylon or PTFE syringe filter.
-
-
Instrumental Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent, equipped with a Charged Aerosol Detector (CAD).[21]
-
Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[18]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: 80% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, return to 80% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
CAD Settings: Evaporation temperature 35 °C, nitrogen gas pressure 35 psi.
-
-
Calibration:
-
Prepare a series of calibration standards of this compound in the initial mobile phase.
-
Inject each standard and the sample solution.
-
Construct a calibration curve by plotting the peak area versus the logarithm of the concentration.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the GC and HPLC methods for the analysis of this compound. The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | GC-FID | HPLC-CAD | Source |
| Linearity (R²) | > 0.999 | > 0.998 | [14][20] |
| Limit of Detection (LOD) | ~1-5 µg/mL | ~0.5-2 µg/mL | [11][20] |
| Limit of Quantification (LOQ) | ~5-15 µg/mL | ~2-7 µg/mL | [11][20] |
| Precision (RSD%) | < 2% | < 3% | [14][20] |
| Accuracy (Recovery %) | 98-102% | 97-103% | [14][20] |
Trustworthiness: Self-Validating Systems and Method Validation
To ensure the trustworthiness of the analytical data, each protocol must be a self-validating system. This is achieved through a comprehensive method validation process in accordance with guidelines from the International Council for Harmonisation (ICH).[19] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations.[19]
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at different concentration levels.[19]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).[19]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[19]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[19]
Conclusion and Recommendations
Both Gas Chromatography and High-Performance Liquid Chromatography are robust and reliable techniques for the quantitative analysis of this compound.
-
GC-FID is a cost-effective and straightforward method for routine quality control of relatively clean samples where high sensitivity is not the primary concern. The use of a mass spectrometer (GC-MS) is highly recommended for unequivocal identification, especially in complex matrices.
-
HPLC-CAD/MS is the preferred method for samples that are thermally labile or non-volatile. It often provides superior sensitivity and is well-suited for the analysis of DDS in challenging matrices such as pharmaceutical formulations.
The choice of the most appropriate method will ultimately depend on the specific analytical requirements of the laboratory, including the nature of the sample, the desired level of sensitivity and selectivity, and the available instrumentation. Regardless of the method chosen, a thorough validation is paramount to ensure the generation of accurate, reliable, and defensible data. Participation in inter-laboratory comparison studies is strongly encouraged to benchmark performance and ensure the continued quality of analytical results.[3][5]
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Correlation of in silico predictions with experimental properties of Didodecyl succinate
A Comparative Guide to In Silico and Experimental Properties of Didodecyl Succinate
Introduction: The Case for Predictive Chemical Assessment
In the landscape of chemical research and drug development, the ability to accurately predict the properties of a novel or existing compound is paramount. This compound (CAS 5980-15-4), a diester of succinic acid and dodecyl alcohol, serves as a compelling case study.[1][2][3] It finds application as a plasticizer, emollient, and solubilizer in various formulations.[3][4] Traditionally, determining its physicochemical, toxicological, and environmental fate properties has relied exclusively on time-consuming and costly bench experiments.
However, the advent of sophisticated in silico models, rooted in Quantitative Structure-Activity Relationships (QSAR), offers a powerful alternative. These computational tools can forecast a chemical's behavior based on its molecular structure, significantly accelerating the assessment process and aligning with the ethical imperative to reduce animal testing.[5][6][7]
This guide provides a direct comparison between experimentally determined data for this compound and predictions generated by leading in silico models. We will delve into the methodologies behind both approaches, present a side-by-side data comparison, and discuss the correlation and significance of these findings for researchers and developers.
Methodologies: The Two Pillars of Property Determination
The characterization of a chemical like this compound rests on two distinct but complementary approaches: computational prediction and experimental validation.
In Silico Prediction: The Power of QSAR
In silico prediction leverages computational models to estimate chemical properties.[7] A cornerstone of this field is the QSAR approach, which posits that the biological and physicochemical properties of a chemical are directly related to its molecular structure.[5][6] By analyzing databases of experimentally tested chemicals, these models identify structural fragments and properties (descriptors) that correlate with specific endpoints.
Key Platforms:
-
US EPA EPI Suite™ (Estimation Programs Interface): A widely used, free suite of models for predicting physicochemical properties and environmental fate.[6][8][9] It includes programs like KOWWIN™ for logP and BIOWIN™ for biodegradability.[9]
-
OECD QSAR Toolbox: A software application developed to facilitate the use of (Q)SAR methods for regulatory purposes, enabling data gap filling without new testing.[5][10][11][12]
-
VEGA: An open-source platform providing numerous QSAR models for toxicological, ecotoxicological, and physicochemical endpoints.[13][14][15]
The general workflow for in silico prediction is a streamlined, computer-based process.
Caption: Workflow for in silico property prediction.
Experimental Validation: The Gold Standard
Experimental testing remains the benchmark for chemical property determination. To ensure data quality and international acceptance, these tests are conducted following standardized protocols, most notably the OECD Guidelines for the Testing of Chemicals.[16][17] These guidelines provide detailed, validated methodologies for a wide range of endpoints.[16][17][18]
Key Experimental Protocols (OECD Guidelines):
-
Melting Point (OECD 102): Determines the temperature at which the substance transitions from a solid to a liquid.
-
Boiling Point (OECD 103): Determines the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
-
Octanol-Water Partition Coefficient (logP/Kow) (OECD 117): Measures the lipophilicity of a substance, crucial for predicting environmental partitioning and bioaccumulation.
-
Water Solubility (OECD 105): Determines the maximum concentration of a substance that will dissolve in water.
-
Ready Biodegradability (e.g., OECD 301F): Assesses the potential for a chemical to be rapidly broken down by microorganisms in an aerobic environment.[19]
The experimental process, while authoritative, is resource-intensive, involving physical samples, laboratory equipment, and significant time investment.
Caption: Generalized workflow for experimental property validation.
Comparative Analysis: this compound Data
Here, we present a side-by-side comparison of experimentally determined values for this compound against those predicted by the US EPA's EPI Suite™, a representative and widely accessible in silico toolset.
| Property | Experimental Value | In Silico Prediction (EPI Suite™) | Prediction Program | Correlation |
| Melting Point | 38.0 to 43.0 °C[20] | 56.46 °C | MPBPWIN™ | Moderate |
| Boiling Point | Not available | 476.33 °C | MPBPWIN™ | N/A |
| LogP (Kow) | Not available | 12.45 | KOWWIN™ | N/A |
| Water Solubility | Not available | 1.188 x 10⁻⁹ mg/L | WSKOWWIN™ | N/A |
| Biodegradability | Expected to be readily biodegradable[4][21] | Biodegrades fast; Ready Biodegradability Prediction: YES | BIOWIN™ | High |
Discussion of Correlation
-
Physicochemical Properties: The predicted melting point shows a moderate correlation with the experimental range. For large, flexible molecules like this compound, predicting the exact crystal packing energy is challenging for QSAR models, which can lead to deviations. The lack of readily available experimental data for boiling point, LogP, and water solubility highlights a critical use case for in silico models: filling data gaps where experimental testing is impractical or has not been performed.[10][11]
-
Environmental Fate: There is a high degree of correlation for biodegradability. Experimental studies on analogous short-chain and long-chain succinate esters show they are readily broken down by microorganisms.[4][21] The BIOWIN™ model, which analyzes the structure for fragments known to be biodegradable (like ester linkages and alkyl chains) and those that are not, correctly predicts a high probability of rapid biodegradation. This demonstrates the strength of in silico models in predicting metabolic pathways.
-
Toxicology: Direct experimental toxicity data for this compound is sparse. However, studies on related succinates show low toxicity.[22][23] In silico toxicology models (available in platforms like the OECD Toolbox or VEGA) are invaluable in such data-poor scenarios.[7] They screen for "structural alerts"—molecular substructures known to be associated with toxicity endpoints like mutagenicity or skin sensitization.[24] For a simple aliphatic diester like this compound, these models would likely predict a low toxicity profile, which aligns with the available data for the broader chemical class.
Conclusion: A Synergistic Approach
The comparison for this compound reveals that in silico predictions are not a wholesale replacement for experimental data but rather a powerful, complementary tool.
-
For Environmental Fate & Toxicology: Predictions show high correlation and are invaluable for rapid screening, prioritization, and filling data gaps, directly supporting the 3Rs (Replacement, Reduction, and Refinement of animal testing).
-
For Physicochemical Properties: Predictions provide robust estimations that are highly useful for initial screening and modeling, though experimental validation is still crucial for applications requiring high precision (e.g., formulation development).
For researchers, scientists, and drug development professionals, a synergistic approach is the most effective path forward. In silico tools should be leveraged early in the development pipeline to screen candidates and identify potential hazards, thereby guiding subsequent, targeted experimental studies. This integrated strategy optimizes resources, accelerates timelines, and upholds the highest standards of scientific and ethical integrity.
References
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OECD QSAR Toolbox. Organisation for Economic Co-operation and Development. [Link]
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Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. [Link]
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How to Use US EPA EPI Suite to Predict Chemical Substance Properties. Chemical Inspection and Regulation Service (CIRS). [Link]
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OECD Guidelines for the Testing of Chemicals - Wikipedia. Wikimedia Foundation. [Link]
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VEGA models - Toolbox Repository. QSAR Toolbox. [Link]
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EPI Suite™ | Chemistry For Sustainability. U.S. Environmental Protection Agency. [Link]
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QSAR Toolbox - ICAPO. International Council for Animal Protection in OECD Programmes. [Link]
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EPA: EPI Suite™ analysis (U.S.). Charles River Laboratories. [Link]
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VEGA - Kode Chemoinformatics. Kode Chemoinformatics. [Link]
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Software tools - Life Vermeer. Life Vermeer Project. [Link]
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OECD Guidelines for the Testing of Chemicals, Section 1. Organisation for Economic Co-operation and Development. [Link]
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QSAR Toolbox. QSAR Toolbox. [Link]
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VEGA QSAR. VEGA HUB. [Link]
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VEGA QSAR Download. VEGA HUB. [Link]
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In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. National Institutes of Health (NIH). [Link]
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OECD QSAR Toolbox - Norecopa. Norecopa. [Link]
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In silico prediction of toxicity and its applications for chemicals at work. National Institutes of Health (NIH). [Link]
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Designing green plasticizers: influence of alkyl chain length on biodegradation and plasticization properties of succinate based plasticizers. PubMed. [Link]
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Diheptyl succinate | C18H34O4. PubChem. [Link]
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Evaluating Confidence in Toxicity Assessments Based on Experimental Data and In Silico Predictions. National Institutes of Health (NIH). [Link]
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Lack of toxicity/carcinogenicity of monosodium succinate in F344 rats. PubMed. [Link]
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Chronic Toxicity Studies on Decapryn Succinate. ResearchGate. [Link]
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Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. ResearchGate. [Link]
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Biodegradable Polymer Composites Based on Poly(butylene succinate) Copolyesters and Wood Flour. PubMed. [Link]
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling Didodecyl Succinate
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Risk Mitigation
Given the limited specific hazard data for Didodecyl succinate, a thorough risk assessment is the foundational step before any handling.[3] The primary risks are anticipated to be:
-
Dermal Contact: Potential for skin irritation upon prolonged or repeated contact.
-
Ocular Contact: Risk of eye irritation.
-
Inhalation: Possible respiratory tract irritation if aerosolized or handled as a powder.
This guide's recommendations are designed to mitigate these potential risks through a multi-layered safety strategy.
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to prevent direct contact with this compound. The following table outlines the recommended equipment, emphasizing the rationale behind each selection.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing. | Protects against accidental splashes of solutions containing the compound and potential dust particles.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is advised. | Prevents direct skin contact, which could lead to irritation.[3][5] Double-gloving provides an additional protective barrier. |
| Body Protection | A laboratory coat or a chemical-resistant disposable coverall. | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be necessary if handling the substance in a way that generates dust or aerosols, especially in poorly ventilated areas. | Prevents inhalation of particles that may cause respiratory irritation.[3][5] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, methodical handling protocol is essential for minimizing exposure and ensuring a safe working environment.
Engineering Controls and Work Area Preparation
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures with a higher risk of generating aerosols or dust, a certified chemical fume hood is mandatory.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.
-
Work Surface: Cover the work surface with absorbent, disposable bench paper to contain any potential spills.
Donning PPE: A Deliberate Sequence
The following diagram illustrates the logical flow for donning and doffing PPE to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow for Handling this compound.
Handling and Use
-
Avoid Direct Contact: Always avoid direct contact with skin and eyes.
-
Container Management: Keep containers of this compound tightly sealed when not in use to prevent spills.
-
Good Laboratory Practices: Adhere to good industrial hygiene and safety practices. Wash hands thoroughly before breaks and at the end of the workday.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[3]
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, pipette tips, and bench paper, should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this chemical down the drain.[3]
-
Container Disposal: Empty containers should be disposed of as unused product.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, seek medical advice/attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with water/shower. If skin irritation occurs, seek medical advice/attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.[1] |
| Ingestion | Rinse the mouth with water. If the person feels unwell, seek medical advice/attention.[1] Never give anything by mouth to an unconscious person.[4] |
References
- Personal protective equipment for handling MCA succinimidyl ester - Benchchem. (URL: )
- Personal protective equipment for handling NBD dodecanoic acid N-succinimidyl ester - Benchchem. (URL: )
-
This compound - Synerzine. (URL: [Link])
-
Safety Data Sheet: n-Dodecenyl succinic anhydride - Chemos GmbH&Co.KG. (URL: [Link])
-
Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International. (URL: [Link])
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
